Product packaging for 3-Amino-2-methylbenzoic acid(Cat. No.:CAS No. 52130-17-3)

3-Amino-2-methylbenzoic acid

Cat. No.: B181732
CAS No.: 52130-17-3
M. Wt: 151.16 g/mol
InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B181732 3-Amino-2-methylbenzoic acid CAS No. 52130-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHMLZGICSEKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-17-3
Record name 3-Amino-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52130-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52130-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid, also known as 3-amino-o-toluic acid, is a versatile aromatic amino acid derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a methyl group on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

General and Physical Properties
PropertyValueSource(s)
CAS Number 52130-17-3[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to light yellow or light orange powder/crystal
Melting Point 178-181 °C[2]
Boiling Point 347.3 ± 30.0 °C at 760 mmHg
Density ~1.3 ± 0.1 g/cm³
Solubility

The solubility of this compound has been systematically studied in various solvents at different temperatures. A comprehensive dataset reveals its solubility increases with temperature in all tested solvents. Generally, it exhibits higher solubility in alcohols and esters compared to water and acetonitrile. This information is critical for designing purification protocols, particularly recrystallization, and for selecting appropriate solvent systems for chemical reactions.

A detailed study using a gravimetric method determined the solid-liquid equilibrium in twelve different monosolvents from 288.15 K to 328.15 K. The data indicates that in most alcohol solvents, solubility is positively correlated with the polarity of the solvent, following the "like dissolves like" principle. However, isopropyl alcohol and 2-butanol show deviations due to their high hydrogen bond acceptor propensity.

Acidity (pKa)

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

    • A singlet for the methyl group protons.

    • Signals for the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the positions of the amino, methyl, and carboxylic acid groups.

    • A broad singlet for the amino group protons.

    • A broad singlet for the carboxylic acid proton, typically appearing far downfield.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct signals for the methyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. Key peaks include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, indicative of the primary amine. A reported spectrum shows a peak at 3244 cm⁻¹ (νN-H)[3].

  • C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. A reported spectrum shows a peak at 1724 cm⁻¹ (νC=O, acid)[3].

  • C-N stretching: An absorption in the region of 1250-1350 cm⁻¹ for the aromatic amine. A reported spectrum shows a peak at 1284 cm⁻¹ (νC-N, aromatic amine)[3].

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of this compound (151.16). Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45). The presence of the amino and methyl groups will also influence the fragmentation, leading to characteristic daughter ions.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.

Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This method is widely employed due to its high efficiency and relatively clean reaction profile. The process involves the reduction of the nitro group to an amino group using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[3]

Experimental Protocol:

  • Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent, such as ethyl acetate, in a reaction vessel.[3]

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[3]

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) for a sufficient period, typically around 15 hours, to ensure complete reduction.[3]

  • Work-up: After the reaction is complete, remove the catalyst by filtration. The solvent is then removed under reduced pressure to yield the crude product.[3]

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain a high-purity product.[3]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • Solvent: Ethyl acetate is a good solvent for both the starting material and the product, and it is relatively easy to remove after the reaction.

  • Hydrogen Source: Hydrogen gas is the reducing agent in this catalytic reaction. The pressure of hydrogen can influence the reaction rate.

Catalytic Hydrogenation Workflow
Alternative Synthetic Routes

While catalytic hydrogenation is the most prevalent method, other synthetic strategies for the preparation of aminobenzoic acids exist, which could potentially be adapted for this compound. These include:

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] Starting from a suitable phthalimide derivative, Hofmann rearrangement can yield an aminobenzoic acid.[4]

  • Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine. This provides another route from a carboxylic acid derivative to an amine.

  • Sandmeyer Reaction: While typically used to replace an amino group, variations of the Sandmeyer reaction can be employed to introduce other functional groups that can subsequently be converted to an amino group.[6]

Chemical Reactivity and Key Reactions

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows for a wide range of chemical transformations.

Reactions of the Amino Group

  • Amide Coupling: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceuticals. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Generalized Amide Coupling
  • Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions (Sandmeyer reactions) to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups.[6]

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification agents like diazomethane or alkyl halides after conversion to the carboxylate salt.

  • Amide Formation: As mentioned above, the carboxylic acid can be activated and reacted with an amine to form an amide bond.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development and Organic Synthesis

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily for the synthesis of anti-inflammatory and analgesic medications.[7] Its structural features allow for its incorporation into complex molecular scaffolds that exhibit biological activity.

Role as a Pharmaceutical Intermediate

A notable application of this compound is in the synthesis of precursors for important drugs. For instance, it is a key starting material in some synthetic routes leading to Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. While the direct synthesis of Lenalidomide from this compound is not the most common industrial route, its structural similarity to key intermediates highlights its potential in the development of analogous compounds. The synthesis of Lenalidomide typically involves the condensation of a derivative of 2-bromomethyl-3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione, followed by reduction of the nitro group.[8][9]

Use in Agrochemicals and Dyes

The versatile reactivity of this compound also makes it a valuable precursor in the synthesis of certain agrochemicals and dyes. The amino and carboxylic acid groups can be modified to introduce desired properties for these applications.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water.

Store the compound in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups allows for a wide array of chemical transformations, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the quest for new therapeutic agents.

References

3-Amino-2-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid

Introduction

This compound, also known by its synonyms 3-Amino-o-toluic acid and 2-methyl-3-aminobenzoic acid, is an aromatic amino acid of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its molecular architecture, featuring a carboxylic acid, an amino group, and a methyl group on a benzene ring, provides a unique platform for chemical functionalization.[3][4] This dual functionality makes it a versatile building block and a critical intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4] This guide offers a comprehensive technical overview of its properties, synthesis, applications, and safe handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Molecular and Physicochemical Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These identifiers and characteristics are crucial for experimental design, reaction optimization, and ensuring purity.

Molecular Identifiers and Properties

A consistent set of identifiers is essential for accurately sourcing and documenting this compound in a research or manufacturing setting.

Identifier Value Source(s)
Molecular Formula C₈H₉NO₂[1][5]
Molecular Weight 151.16 g/mol [1][2][5][6]
CAS Number 52130-17-3[5][6][7]
InChI Key BYHMLZGICSEKIY-UHFFFAOYSA-N[8]
Appearance White to off-white or pale reddish-yellow crystalline powder[1][2]
Physicochemical Characteristics

The physical properties of this compound dictate its behavior in various solvents and thermal conditions, which is critical for developing purification and reaction protocols.

Property Value Source(s)
Melting Point 178-181 °C (lit.)[1][5][7]
Boiling Point 347.3 ± 30.0 °C at 760 mmHg[2]
Density ~1.3 ± 0.1 g/cm³[2]
Solubility Solubility increases with temperature in various solvents. It is more soluble in alcohols and esters than in water and acetonitrile.[9]

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its application in sensitive fields like drug development. The most prevalent synthetic route involves the reduction of its nitro precursor.

Common Synthesis Pathway: Catalytic Hydrogenation

The conversion of 2-methyl-3-nitrobenzoic acid to this compound is efficiently achieved through catalytic hydrogenation. This method is favored for its high yield and clean conversion. The choice of a Palladium on Carbon (Pd-C) catalyst is strategic; palladium is highly effective at activating molecular hydrogen, facilitating the reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.[5][7]

SynthesisWorkflow Start 2-Methyl-3-nitrobenzoic Acid (Starting Material) Reaction Catalytic Hydrogenation (15 h, Room Temp) Start->Reaction Reagents Ethyl Acetate (Solvent) 5% Pd-C (Catalyst) H₂ Gas Reagents->Reaction Workup Filtration to remove Pd-C Solvent removal under reduced pressure Reaction->Workup Purification Column Chromatography (Silica Gel, DCM:Ethanol) Workup->Purification Product This compound (Pure White Solid) Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful execution yields a product whose purity can be confirmed by the characterization methods outlined in the next section.

Objective: To synthesize this compound from 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol)[5]

  • 5% Palladium on Carbon (Pd-C) catalyst (0.10 g)[5]

  • Ethyl acetate

  • Hydrogen gas (balloon pressure)

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate within a two-necked round-bottomed flask.[5]

  • Catalyst Addition: Carefully add the 5% Pd-C catalyst to the solution.[5]

  • Hydrogenation: Seal the flask and introduce a hydrogen atmosphere (e.g., via a hydrogen-filled balloon).[5]

  • Reaction: Stir the mixture vigorously for 15 hours at room temperature.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon reaction completion, filter the mixture through a pad of Celite to remove the Pd-C catalyst.

  • Solvent Evaporation: Remove the ethyl acetate from the filtrate by distillation under reduced pressure to yield the crude product.[5][7]

  • Purification: Purify the crude solid by column chromatography using a silica gel column and a solvent system of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[5][7]

  • Final Product: Collect the pure fractions and evaporate the solvent to obtain this compound as a pure white solid. A typical yield is around 90%.[5]

Spectroscopic Validation

Confirming the identity and purity of the synthesized compound is a critical step.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. Key vibrational frequencies (ν) include a peak around 3244 cm⁻¹ corresponding to the N-H stretch of the amine, a sharp peak at 1724 cm⁻¹ for the C=O stretch of the carboxylic acid, and a signal at 1284 cm⁻¹ for the C-N stretch of the aromatic amine.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule's structure.[8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8][10]

Part 3: Applications in Drug Development and Organic Synthesis

This compound is not an end product but a vital starting point for more complex molecules. Its bifunctional nature allows for diverse synthetic transformations.[4]

The primary application lies in its role as a pharmaceutical intermediate.[4][11] It is a key building block in the synthesis of anti-inflammatory and analgesic medications.[1][4] The specific arrangement of the functional groups on the aromatic ring is crucial for achieving the desired molecular architecture and, consequently, the biological activity of the final drug product. Notably, it is a recognized intermediate in the synthesis of Lenalidomide, a powerful immunomodulatory drug used to treat certain cancers.[2] Beyond pharmaceuticals, it also finds use in creating agrochemicals and specialized dyes.[4]

Applications A This compound (Core Building Block) B Pharmaceutical Intermediates A->B is a precursor to G Agrochemicals & Dyes A->G is also used in C Active Pharmaceutical Ingredients (APIs) B->C are used to create D Anti-inflammatory Drugs C->D E Analgesic Medications C->E F Lenalidomide Synthesis C->F

Caption: Role of this compound as a chemical precursor.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is fundamental to laboratory safety.

Hazard Identification

This compound is classified with specific hazards that require attention during handling.

Hazard Class GHS Code Description Source(s)
Skin IrritationH315Causes skin irritation[12][13]
Eye IrritationH319Causes serious eye irritation[12][13]
Respiratory IrritationH335May cause respiratory irritation[13]
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[12]
Safe Handling and Emergency Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[12][14] Eyewash stations and safety showers should be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

    • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[12][14]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust.[14]

  • Handling Advice: Wash hands and any exposed skin thoroughly after handling.[12][14] Avoid contact with skin, eyes, and clothing.[12]

  • First Aid Measures:

    • If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[12][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[14]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[12][14]

Storage Recommendations

To maintain its integrity and ensure safety, store this compound in a cool, shaded, and well-ventilated area.[12] Keep the container tightly closed to prevent moisture absorption and contamination.[12][14]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in the creation of novel pharmaceuticals and other advanced chemical products.

References

Introduction: Characterizing 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-2-methylbenzoic Acid

This compound (CAS No. 52130-17-3) is an aromatic compound incorporating three distinct functional groups on a benzene ring: a carboxylic acid, an amino group, and a methyl group.[1] Its molecular formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol . The precise arrangement of these substituents dictates its chemical properties and reactivity, making unambiguous structural confirmation essential for its application in research and development, particularly in the synthesis of pharmaceuticals and novel materials.[2][3]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectral output, offering a framework for logical interpretation and validation.

The overall workflow for the spectroscopic identification of a solid organic compound like this compound is a multi-pronged approach, ensuring a high degree of confidence in the final structural assignment.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Prepare Solid Sample NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) Prep->NMR Analyze Aliquots IR FTIR Spectroscopy (KBr Pellet or ATR) Prep->IR Analyze Aliquots MS Mass Spectrometry (e.g., EI) Prep->MS Analyze Aliquots Interpret Correlate Spectral Data NMR->Interpret Gather Data IR->Interpret Gather Data MS->Interpret Gather Data Structure Confirm Structure of This compound Interpret->Structure Validate

Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.[4] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and absorb radiofrequency energy at unique frequencies depending on their chemical environment.[2][5]

While experimental NMR spectra for this compound are not consistently available in public databases, we can predict the spectra with high accuracy based on established principles of substituent effects on aromatic systems. The analysis is presented for a standard NMR solvent, DMSO-d₆, which is capable of dissolving the polar compound and has exchangeable proton signals that do not interfere with the analyte's aromatic or amine protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the carboxylic acid (COOH) proton.

  • Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic nature of the substituents. The amino group (-NH₂) is a strong electron-donating group (EDG), causing a significant upfield shift (to lower ppm) for protons ortho and para to it. The carboxylic acid (-COOH) is an electron-withdrawing group (EWG), causing a downfield shift (to higher ppm) for its ortho and para protons. The methyl group (-CH₃) is a weak EDG.

    • H-4: This proton is ortho to the -NH₂ group and meta to the -COOH group. The strong shielding from the amino group will likely make this the most upfield of the aromatic protons. Expected as a doublet.

    • H-5: This proton is meta to both the -NH₂ and -CH₃ groups and para to the -COOH group. It will experience less shielding and should appear downfield from H-4 and H-6. Expected as a triplet.

    • H-6: This proton is ortho to the -COOH group and meta to the -NH₂ group. The deshielding from the carboxylic acid will make this the most downfield aromatic proton. Expected as a doublet.

  • Methyl Protons (-CH₃, δ ~2.2 ppm): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet in the upfield region.

  • Amine Protons (-NH₂, δ ~5.0-5.5 ppm): These protons will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

  • Carboxylic Acid Proton (-COOH, δ >12 ppm): The acidic proton is highly deshielded and appears as a very broad singlet far downfield.[5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ ~2.2 Singlet (s) 3H Methyl group on aromatic ring.
-NH₂ ~5.3 Broad Singlet (br s) 2H Amine protons, subject to exchange and H-bonding.
H-4 ~6.6 Doublet (d) 1H Shielded by ortho -NH₂ group.
H-6 ~7.4 Doublet (d) 1H Deshielded by ortho -COOH group.
H-5 ~7.1 Triplet (t) 1H Influenced by adjacent aromatic protons.

| -COOH | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule. The chemical shifts are determined by the electronic environment of each carbon atom.

  • Carbonyl Carbon (-COOH, δ ~168 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.[6]

  • Aromatic Carbons (δ 110-150 ppm):

    • C-1 & C-2: These carbons are directly attached to the electron-withdrawing -COOH and electron-donating -CH₃ groups, respectively. Their shifts will be complex but are expected in the quaternary region of the aromatic spectrum.

    • C-3: Attached to the strong electron-donating -NH₂ group, this carbon will be significantly shielded (shifted upfield).

    • C-4, C-5, C-6: These carbons, bearing protons, will have shifts determined by their position relative to the substituents. C-4 (ortho to -NH₂) and C-6 (ortho to -COOH) will show the largest shielding and deshielding effects, respectively.

  • Methyl Carbon (-CH₃, δ ~15-20 ppm): The methyl carbon appears in the far upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH₃ ~18 Aliphatic methyl carbon.
C-4 ~115 Aromatic CH, shielded by adjacent -NH₂.
C-5 ~129 Aromatic CH.
C-6 ~120 Aromatic CH.
C-1 ~132 Quaternary carbon attached to -COOH.
C-2 ~138 Quaternary carbon attached to -CH₃.
C-3 ~148 Quaternary carbon attached to -NH₂.

| -COOH | ~168 | Deshielded carbonyl carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

  • Sample Preparation: Accurately weigh ~10-20 mg of dry this compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse sequence (e.g., zg30) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm) as a secondary reference to the internal standard, TMS (δ = 0.00 ppm).

  • Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to the types of chemical bonds present.

IR Spectral Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. Experimental data shows characteristic absorption bands.

Table 3: Experimental IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~3400-3200 O-H Stretch (Carboxylic Acid) A very broad band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
3244 N-H Stretch (Amine) A medium to sharp peak within the broad O-H band, corresponding to the N-H bonds of the primary amine.
~3100-3000 Aromatic C-H Stretch Weak to medium peaks, characteristic of C-H bonds on the benzene ring.
1724 C=O Stretch (Carboxylic Acid) A very strong, sharp absorption, indicative of the carbonyl group in the carboxylic acid.
~1600 & ~1475 C=C Stretch (Aromatic) Two or more medium intensity bands from the stretching of the carbon-carbon bonds within the benzene ring.

| 1284 | C-N Stretch (Aromatic Amine) | A medium intensity band confirming the presence of the aromatic amine functionality. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. The transparency is crucial for allowing IR radiation to pass through.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a molecular fingerprint.

MS Spectral Analysis and Fragmentation

For this compound (MW = 151.16), the mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺˙) Peak (m/z = 151): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral losses.

    • Loss of -OH (m/z = 134): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, forming a stable acylium ion.

    • Loss of H₂O (m/z = 133): An "ortho effect" can occur where the adjacent carboxylic acid and methyl groups facilitate the loss of a water molecule.

    • Loss of -COOH (m/z = 106): Loss of the entire carboxyl group as a radical leads to a fragment corresponding to 3-methylaniline. This is often a significant peak.

    • Loss of CO (from m/z 134, leading to m/z 106): The acylium ion at m/z 134 can further lose a neutral carbon monoxide molecule.

G M [M]⁺˙ m/z = 151 F134 [M - OH]⁺ m/z = 134 M->F134 - •OH F133 [M - H₂O]⁺˙ m/z = 133 M->F133 - H₂O F106_a [M - COOH]⁺ m/z = 106 M->F106_a - •COOH F106_b [M - OH - CO]⁺ m/z = 106 F134->F106_b - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The instrument records the abundance of each ion as a function of its m/z, generating the mass spectrum.

Summary and Conclusion

The combination of NMR, IR, and MS provides a complete and validated picture of the molecular structure of this compound.

Table 4: Consolidated Spectroscopic Data for this compound

Technique Feature Observed / Predicted Value Interpretation
¹H NMR Aromatic Protons δ ~6.6-7.4 ppm Three distinct protons on the substituted ring.
Methyl Protons δ ~2.2 ppm Singlet for the -CH₃ group.
¹³C NMR Carbonyl Carbon δ ~168 ppm Carboxylic acid C=O.
Aromatic Carbons δ ~115-148 ppm Six unique aromatic carbon environments.
IR N-H Stretch 3244 cm⁻¹ Primary amine group.
C=O Stretch 1724 cm⁻¹ Carboxylic acid carbonyl.
C-N Stretch 1284 cm⁻¹ Aromatic amine C-N bond.
MS Molecular Ion m/z = 151 Confirms molecular weight.

| | Major Fragments | m/z = 134, 106 | Loss of -OH and -COOH, respectively. |

This guide outlines the expected spectral characteristics and the robust methodologies required to obtain them. By understanding the principles behind each technique and logically correlating the data, researchers and drug development professionals can confidently confirm the identity and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug discovery, the nuanced roles of aromatic carboxylic acids are paramount. Among these, 3-Amino-2-methylbenzoic acid (CAS 52130-17-3) stands out as a critical pharmaceutical intermediate and a versatile building block in organic synthesis.[1][2] Its molecular architecture, featuring an amino group, a carboxylic acid, and a methyl group on a benzene ring, provides a rich platform for chemical modification.[1][3] This guide offers an in-depth exploration of this compound, its structural isomers, and their collective significance for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a particular focus on how its isomeric variations can profoundly influence pharmacological outcomes.[4][5]

Part 1: The Core Compound: this compound

This compound, also known as 3-amino-o-toluic acid, is a cornerstone intermediate, particularly in the synthesis of anti-inflammatory drugs, analgesics, and tyrosine kinase inhibitors.[1][2][6] Its utility is rooted in its bifunctional nature, allowing for reactions like amidation and esterification, which are fundamental in building the complex molecular scaffolds of modern therapeutics.[1]

Structural Formula and Chemical Properties

The unique arrangement of functional groups on the benzene ring dictates the compound's reactivity and physical properties.

  • Molecular Formula: C₈H₉NO₂[7]

  • Molecular Weight: 151.16 g/mol [7][8]

  • CAS Number: 52130-17-3[7]

  • Appearance: Typically an off-white to yellowish crystalline powder.[4]

  • Melting Point: 178-181 °C[2][9]

  • Solubility: Soluble in water and organic solvents, with solubility dependent on pH.[3]

A table summarizing the key identifiers and properties is provided below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 52130-17-3
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [8]
SMILES C(O)(=O)C1=C(C)C(N)=CC=C1[3]
InChI Key BYHMLZGICSEKIY-UHFFFAOYSA-N[3]
Melting Point 178-181 °C[2][9]
Appearance White to light yellow or light orange powder/crystal[4]
Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] It is a crucial building block for creating a variety of therapeutic agents, including:

  • Anti-inflammatory and Analgesic Medications: Its structure is integral to the development of drugs that target inflammation and pain pathways.[1][10]

  • Lenalidomide Synthesis: It serves as a foundational component for this important cancer treatment drug.[4]

  • Tyrosine Kinase Inhibitors: This class of targeted cancer therapy often incorporates scaffolds derived from this compound.[6]

  • Agrochemicals: Beyond pharmaceuticals, its derivatives are used to create compounds with herbicidal or pesticidal properties.[1]

The structural visualization of this compound is presented below.

Caption: Structure of this compound.

Part 2: Isomers of Aminomethylbenzoic Acid

The term "aminomethylbenzoic acid" can describe several isomers where the positions of the amino and methyl groups relative to the carboxylic acid on the benzene ring are different. These structural variations, while seemingly minor, can lead to vastly different chemical properties and biological activities.[5] Understanding these differences is critical in drug design and development, as receptor binding and metabolic pathways are highly sensitive to molecular geometry.[5]

Key Positional Isomers

Besides the primary compound, several other isomers exist. A notable example is 2-Amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[11][12] Another important related isomer class is aminobenzoic acid (without the methyl group), which has three main isomers: ortho-, meta-, and para-aminobenzoic acid, each with distinct pharmacological profiles.[5] For instance, derivatives of ortho-aminobenzoic acid are known NSAIDs, while para-aminobenzoic acid (PABA) is used in sunscreens and is a target for sulfonamide antibiotics.[5]

A related but structurally different isomer is 4-(Aminomethyl)benzoic acid, where the amino group is on a methyl substituent. This compound is known for its antifibrinolytic activity, a completely different therapeutic application.[13][14][15]

Comparative Analysis

The table below compares the core compound with a key positional isomer and a structurally distinct isomer to highlight the impact of substituent placement.

FeatureThis compound 2-Amino-3-methylbenzoic acid 4-(Aminomethyl)benzoic acid
CAS Number 52130-17-34389-45-1[11]56-91-7[13]
Synonym 3-Amino-o-toluic acid3-Methylanthranilic acid[11]PAMBA[15]
Primary Application Pharmaceutical intermediate[2]Research, synthesis[16]Antifibrinolytic agent[13][15]

The logical relationship and classification of these isomers are depicted in the following diagram.

Isomer_Classification cluster_Aminomethylbenzoic_Acids Isomers of C8H9NO2 A This compound (Core Compound) B 2-Amino-3-methylbenzoic Acid (Positional Isomer) A->B Different substituent positions C 4-(Aminomethyl)benzoic Acid (Structural Isomer) A->C Different connectivity

Caption: Classification of key isomers.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing this compound is through the reduction of 2-methyl-3-nitrobenzoic acid.[9][17]

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 2-methyl-3-nitrobenzoic acid (starting material)

  • Ethyl acetate (solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Silica gel (60-120 mesh) for column chromatography

  • Dichloromethane and Ethanol (eluents)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate in a two-necked round-bottomed flask.[17]

    • Expert Insight: Ethyl acetate is chosen for its ability to dissolve the starting material and for its relatively low boiling point, which facilitates removal after the reaction.

  • Catalyst Addition: Add the 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[17]

    • Expert Insight: Pd/C is a highly effective catalyst for the hydrogenation of nitro groups to amines. It provides a large surface area for the reaction to occur efficiently and safely.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[17]

    • Expert Insight: The reaction is typically run at room temperature. The balloon provides a constant, low-pressure supply of hydrogen. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, remove the catalyst by filtration. The solvent (ethyl acetate) is then removed by distillation under reduced pressure to yield the crude product.[9][17]

  • Purification: Purify the crude product using column chromatography with a silica gel stationary phase. Elute with a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v).[17]

    • Expert Insight: This solvent system provides good separation of the desired product from any unreacted starting material or byproducts.

  • Validation: The final product should be a white solid with a melting point of approximately 181 °C.[17] Characterization can be confirmed using IR spectroscopy, which should show characteristic peaks for N-H (around 3244 cm⁻¹) and C=O (around 1724 cm⁻¹) stretches.[9][17] A typical yield for this process is around 90%.[17]

The workflow for this synthesis and purification process is illustrated below.

Synthesis_Workflow A Step 1: Dissolve 2-methyl-3-nitrobenzoic acid in Ethyl Acetate B Step 2: Add Pd/C Catalyst A->B C Step 3: Hydrogenation (H2 atmosphere, 15h) B->C D Step 4: Filtration & Solvent Evaporation (Crude Product) C->D E Step 5: Column Chromatography (Purification) D->E F Step 6: Characterization (Pure this compound) E->F

Caption: Synthesis and purification workflow.

Analytical Protocol: HPLC for Isomer Separation

Distinguishing between isomers of aminobenzoic acids can be challenging due to their similar properties.[18] High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns, is an effective technique for their separation.[18][19]

Objective: To separate and quantify isomers of aminobenzoic acid in a sample matrix.

Methodology: Mixed-Mode Chromatography

  • Column Selection: Utilize a mixed-mode column, such as a Coresep 100 or Primesep 100, which combines reversed-phase and cation-exchange mechanisms.[18][19]

    • Expert Insight: This type of column exploits subtle differences in both the hydrophobicity and ionic character of the isomers, leading to enhanced resolution that is often not achievable with standard C18 columns.[18][19]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile (ACN), water, and a buffer (e.g., ammonium formate or formic acid) to make it LC/MS compatible.[19][20]

    • Expert Insight: The retention time can be precisely controlled by adjusting the ACN concentration (affecting hydrophobic interactions), buffer concentration, and pH (affecting ionic interactions).[19]

  • Detection: Use a UV detector, as the aromatic rings of the isomers absorb UV light.[18] Alternatively, Mass Spectrometry (MS) can be used for identification.[19]

  • Analysis: A baseline separation of the isomers can typically be achieved within 10 minutes, allowing for rapid and robust analysis.[18]

Conclusion

This compound and its isomers represent a fascinating case study in the importance of molecular structure in drug development. The core compound is a vital intermediate for a range of pharmaceuticals, while its isomers exhibit diverse and distinct pharmacological profiles. For scientists and researchers, a deep understanding of their synthesis, analysis, and structure-activity relationships is essential for innovating and optimizing new therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for harnessing the potential of these versatile molecules.

References

An In-Depth Technical Guide to 3-Amino-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-Amino-2-methylbenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional nature, possessing an amine group, a carboxylic acid moiety, and a methyl group on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications and synthesis. It is intended to serve as a technical resource for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, and utility as a key building block in the creation of novel molecules.

I. Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several synonyms and alternative names, which are cataloged below for clarity.

Identifier Type Value Source(s)
Systematic (IUPAC) Name This compound
Common Synonyms 3-Amino-o-toluic acid, 2-Methyl-3-aminobenzoic acid[1][2]
CAS Number 52130-17-3[1][3][4]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
InChI Key BYHMLZGICSEKIY-UHFFFAOYSA-N[5]
MDL Number MFCD00075026[1]

II. Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The table below summarizes the key physicochemical data for this compound.

Property Value Source(s)
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 178-181 °C (lit.), 186-190 °C[1][6]
Boiling Point 347.3 ± 30.0 °C at 760 mmHg[6]
Density ~1.3 ± 0.1 g/cm³[6]
Solubility Almost transparent in hot methanol[7]
Storage Temperature Room temperature, in a cool, dark, and dry place under inert gas[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a broad band for the N-H stretch of the amine group (around 3244 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1724 cm⁻¹), and a band for the C-N stretch of the aromatic amine (around 1284 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.[8] While specific shifts can vary with the solvent used, the spectrum will show distinct signals for the aromatic protons, the amine protons, the methyl protons, and the carboxylic acid proton.

III. Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and industry. The most common and well-documented method involves the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound via catalytic hydrogenation.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Ethyl acetate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply

  • Dichloromethane

  • Ethanol

  • Silica gel (60-120 mesh) for column chromatography

Procedure:

  • In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.[3]

  • Carefully add 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[3]

  • Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously for approximately 15 hours.[3]

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the ethyl acetate solvent from the filtrate by rotary evaporation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography using a silica gel column and a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[3]

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. The reported yield for this method is approximately 90%.[3]

An alternative, environmentally friendly method described in the patent literature involves the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid using a nickel catalyst.[2][9] This process can achieve a product purity of over 99% with a yield exceeding 95%.[2][9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 2-Methyl-3-nitrobenzoic Acid dissolution Dissolution in Ethyl Acetate start->dissolution Step 1 hydrogenation Catalytic Hydrogenation (5% Pd/C, H₂ atmosphere) dissolution->hydrogenation Step 2 filtration Filtration to remove catalyst hydrogenation->filtration Step 3 evaporation Solvent Evaporation (Crude Product) filtration->evaporation Step 4 purification Column Chromatography (Silica Gel) evaporation->purification Step 5 final_product This compound purification->final_product Step 6

Caption: A schematic overview of the synthesis of this compound.

IV. Applications in Research and Drug Development

The utility of this compound is most pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

  • Anti-inflammatory and Analgesic Agents : This compound is a key building block in the development of anti-inflammatory and analgesic medications.[1][4] Its structure can be incorporated into larger molecules to modulate their biological activity.

  • Antitumor Agents : this compound is a vital intermediate in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.[7] It is notably used in the synthesis of Lenalidomide, a drug used to treat certain cancers.[6] The amidation and heterocyclic formation reactions of this molecule are instrumental in constructing the complex molecular scaffolds required for these drugs.[7]

  • Agrochemicals and Dyes : Beyond pharmaceuticals, this compound finds applications in the agrochemical industry for the synthesis of herbicides and pesticides.[4] It also serves as a precursor in the manufacturing of certain dyes and pigments.[1][4]

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][10] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[5]

  • Precautionary Measures :

    • Wash skin thoroughly after handling.[10]

    • Wear protective gloves, eye protection, and face protection.[10]

    • In case of skin contact, wash with plenty of water.[10]

    • If skin irritation occurs, seek medical advice.[10]

    • In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.[10]

    • Store in a well-ventilated place and keep the container tightly closed.[10]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]

VI. Conclusion

This compound is a chemical compound of significant utility, particularly in the synthesis of pharmaceuticals. Its versatile structure provides a foundation for the development of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this important building block.

References

An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid: From Historical Context to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid, a substituted anthranilic acid derivative, stands as a pivotal, yet often unheralded, building block in the landscape of modern organic synthesis. While not a household name, this molecule is a critical intermediate in the production of a range of commercially significant compounds, most notably in the pharmaceutical sector as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Its unique trifunctional arrangement—a carboxylic acid, an amine, and a methyl group on a benzene ring—provides a versatile scaffold for medicinal chemists and process development scientists. This guide provides an in-depth exploration of this compound, from its historical roots in the study of anthranilic acid to detailed modern synthetic protocols and its mechanistic significance in drug action. The content herein is curated for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale that governs its synthesis and application.

Historical Context and the Rise of Substituted Anthranilic Acids

The story of this compound is intrinsically linked to its parent compound, anthranilic acid (2-aminobenzoic acid). The history of anthranilic acid dates back to 1840-1841, when Carl Julius Fritzsche first isolated it from the degradation of indigo dye.[1] For much of the 19th and early 20th centuries, research into anthranilic acid and its simple derivatives was primarily in the domain of dye chemistry.

The pivot towards medicinal chemistry began with the realization that subtle structural modifications to known biologically active molecules could lead to profound changes in their therapeutic properties. The development of fenamates, a class of NSAIDs derived from N-phenylanthranilic acid, in the mid-20th century marked a significant milestone.[2][3] This work established N-arylanthranilic acids as a valuable pharmacophore. Researchers began to explore various substitutions on both the anthranilic acid and the N-aryl rings to optimize potency and reduce side effects. It is within this wave of systematic medicinal chemistry exploration that this compound emerged as a valuable synthetic intermediate. While a singular moment of "discovery" for this specific molecule is not prominently documented, its utility became apparent as a key precursor for creating more complex N-aryl anthranilic acid analogues and other bioactive compounds.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueReference(s)
CAS Number 52130-17-3[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance White to light yellow or light orange powder/crystal
Melting Point 181-184 °C[5]
Solubility Almost transparent in hot methanol
IUPAC Name This compound

Core Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from 3-nitro-o-xylene. This pathway is favored due to the availability of the starting material and the generally high yields achieved in both the oxidation and subsequent reduction steps.

Step 1: Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic acid

The initial step involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene. This transformation requires a robust oxidizing agent that can withstand the reaction conditions without decomposing the nitro group.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 20 g (0.132 mol) of 3-nitro-o-xylene.[6]

  • Catalyst and Solvent Addition: Add 0.1211 g (0.0007 mol) of manganese acetate and 0.0249 g (0.0001 mol) of cobalt acetate as catalysts. Then, add 76 g (0.66 mol) of n-hexanoic acid as the solvent.[6]

  • Oxidant Addition: Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise into the mixture.[6]

  • Reaction Execution: Gradually raise the temperature to 60°C and maintain it for 12 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[6]

  • Workup: Once the concentration of 3-nitro-o-xylene is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and perform a liquid-liquid extraction.[6]

  • Isolation: Separate the aqueous layer and adjust its pH to 2 with hydrochloric acid. The product, 2-methyl-3-nitrobenzoic acid, will precipitate out.[6]

  • Purification: Collect the solid by suction filtration and wash with water. The resulting product can be used in the next step, with an expected yield of approximately 87%.[6]

Step 2: Reduction of 2-Methyl-3-nitrobenzoic acid to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct.

  • Reaction Setup: In a two-necked round-bottomed flask suitable for hydrogenation, dissolve 2 g (12.12 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate.[5]

  • Catalyst Addition: Add 0.10 g of 5% Palladium on carbon (Pd/C) catalyst to the solution.[5]

  • Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for lab scale) for 15 hours.[5]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), remove the catalyst by filtration through a pad of celite.

  • Isolation: Remove the solvent by distillation under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent. This will yield this compound as a white solid with a yield of approximately 90%.[5]

Synthesis of this compound start 3-Nitro-o-xylene intermediate 2-Methyl-3-nitrobenzoic acid start->intermediate Oxidation (H₂O₂, Mn(OAc)₂, Co(OAc)₂) product This compound intermediate->product Reduction (H₂, Pd/C)

Caption: Synthetic pathway to this compound.

Application in Drug Synthesis: The Ullmann Condensation

A primary application of this compound is as a precursor in the synthesis of N-aryl anthranilic acids, the core structure of fenamate NSAIDs. The key transformation to achieve this is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.

Experimental Protocol: Ullmann Condensation for N-Aryl Anthranilic Acid Derivatives

This protocol is a general representation for the synthesis of fenamate-type molecules.

  • Reaction Setup: In a reaction vessel, combine the substituted anthranilic acid (e.g., this compound or a derivative), the aryl halide, a base (such as potassium carbonate), and a copper catalyst (e.g., copper(I) iodide).[7]

  • Solvent and Ligand: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In modern variations of the Ullmann reaction, a ligand such as 1,10-phenanthroline or an amino acid can be added to improve catalyst solubility and turnover.[7]

  • Reaction Execution: Heat the mixture to a high temperature, typically in the range of 120-180°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture and dilute it with water. Acidify the solution with an acid like hydrochloric acid to precipitate the N-aryl anthranilic acid product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Ullmann Condensation for Fenamate Synthesis sub1 This compound Derivative product N-Aryl Anthranilic Acid (Fenamate) sub1->product sub2 Aryl Halide sub2->product catalyst Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) High Temperature catalyst->product

Caption: General workflow for fenamate synthesis via Ullmann condensation.

Mechanistic Insight: Inhibition of Cyclooxygenase (COX) Enzymes

The therapeutic effects of fenamates, synthesized from this compound derivatives, stem from their ability to inhibit cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme, COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[8][9]

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. It produces prostaglandins that mediate pain and inflammation.[8][9]

Most traditional NSAIDs, including the fenamates, are non-selective inhibitors of both COX-1 and COX-2.[10] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes that drive the inflammatory response.[11][12] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation.[13]

Recent structural studies have revealed that fenamates like mefenamic acid bind within the cyclooxygenase channel of COX-2 in an inverted orientation, with their carboxylate group interacting with key residues such as Tyr-385 and Ser-530 at the apex of the active site.[14][15] This binding physically obstructs the entry of arachidonic acid, thereby preventing its conversion to PGH₂.

Prostaglandin Synthesis Pathway and NSAID Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins (PGE₂, PGI₂, etc.) Isomerases Thromboxanes (TXA₂) Thromboxanes (TXA₂) PGH2->Thromboxanes (TXA₂) Thromboxane Synthase Inflammation & Pain Inflammation & Pain Prostaglandins (PGE₂, PGI₂, etc.)->Inflammation & Pain Platelet Aggregation Platelet Aggregation Thromboxanes (TXA₂)->Platelet Aggregation Fenamates (NSAIDs) Fenamates (NSAIDs) Fenamates (NSAIDs)->Arachidonic Acid Inhibition

Caption: Inhibition of the prostaglandin pathway by fenamate NSAIDs.

Broader Applications and Future Outlook

While its role in pharmaceutical synthesis is paramount, the utility of this compound extends to other areas of chemical manufacturing. It serves as a building block in the agrochemical industry for the development of new herbicides and pesticides.[16] Furthermore, its functional groups allow for its incorporation into various dyes and pigments.

The continued importance of this compound is assured by the persistent need for effective anti-inflammatory and analgesic drugs. As medicinal chemists strive to develop more selective COX-2 inhibitors to minimize side effects, novel derivatives of this versatile scaffold will undoubtedly be explored. Its robust and well-understood synthesis makes it an economically viable and reliable starting material for both established manufacturing processes and innovative research endeavors.

References

The Cornerstone Intermediate: A Technical Guide to 3-Amino-2-methylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-2-methylbenzoic acid, a seemingly unassuming aromatic amine, serves as a critical and versatile building block in the landscape of modern organic synthesis. Its strategic placement of amino, carboxylic acid, and methyl groups on a benzene ring offers a unique combination of reactivity and steric influence, making it an indispensable intermediate in the synthesis of a wide array of high-value compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and pivotal applications of this compound, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and specialized dyes. We will delve into the mechanistic underpinnings of its key transformations and provide practical, field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the intricate world of chemical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This compound (CAS No. 52130-17-3) has emerged as a cornerstone intermediate due to its inherent trifunctionality.[1][2] The presence of a nucleophilic amino group, an electrophilic carboxylic acid, and a sterically directing methyl group provides chemists with a powerful tool for constructing complex molecular architectures.[1] This guide will illuminate the chemical rationale behind its utility and provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. This compound is typically an off-white to yellowish crystalline powder.[2][3]

PropertyValueSource
CAS Number 52130-17-3[1][3]
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3][4]
Melting Point 178-181 °C[3][5][6]
Boiling Point 347.3 ± 30.0 °C at 760 mmHg[3]
Appearance Off-white to yellowish powder[2][3]
Purity Typically ≥98.0%[3][7]

The spectroscopic data for this compound is consistent with its structure. The infrared (IR) spectrum exhibits characteristic peaks for the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C-N stretch of the aromatic amine.[4][5] The ¹H NMR spectrum provides a clear map of the protons on the molecule.

Synthesis of this compound: A Common Approach

The most prevalent and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[4][5] This transformation is typically achieved through catalytic hydrogenation.

General Protocol for Catalytic Hydrogenation

This protocol is a self-validating system, where the disappearance of the starting material and the appearance of the product can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Ethyl acetate (or other suitable solvent)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for reactions under atmospheric or slightly elevated pressure.

Step-by-Step Methodology:

  • In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.[4][5]

  • Add a catalytic amount of 5% Pd/C to the solution.[4][5]

  • Purge the flask with an inert gas to remove air.

  • Introduce hydrogen gas into the reaction vessel, typically via a balloon or a controlled inlet.[4][5]

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored for completion over several hours (e.g., 15 hours).[4][5]

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.[4][5]

  • The crude product can be purified by column chromatography or recrystallization to afford a pure white solid.[4][5]

A patent also describes a method involving salification followed by liquid-phase catalytic hydrogenation, which can achieve high purity (>99%) and yield (>95%) without the need for extensive purification.[8]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-methyl-3-nitrobenzoic acid Dissolve Dissolve in Ethyl Acetate Start->Dissolve Add_Catalyst Add 5% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation (H2 balloon) Filtration Filter to remove Catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product End: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The Role of this compound as a Chemical Intermediate

The true value of this compound lies in its versatility as a chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, including amidation, esterification, and electrophilic aromatic substitution.[1]

In Pharmaceutical Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic medications.[1][2][6][7] It is also a crucial intermediate for certain antitumor agents, such as tyrosine kinase inhibitors.[9] The precise molecular architecture of this intermediate is instrumental in constructing the complex frameworks necessary for therapeutic efficacy.[2] For instance, it is a known intermediate in the synthesis of Lenalidomide, a drug used to treat certain cancers.[3]

In Agrochemicals

The structural motifs present in this compound can be modified to create compounds with herbicidal or pesticidal properties.[1] This makes it a valuable precursor in the agrochemical industry for the development of new crop protection agents.

In the Dye Industry

This intermediate also finds applications in the synthesis of certain dyes and pigments.[1][6][10] The amino and carboxylic acid groups can be functionalized to create chromophores and auxochromes, which are essential for imparting color.

Key Reactions and Mechanistic Considerations

The reactivity of this compound is dictated by its functional groups. The amino group is a potent nucleophile and can readily participate in reactions such as acylation to form amides. The carboxylic acid can undergo esterification or be converted to an acid chloride for further transformations.

Amidation and Heterocycle Formation

A common and critical reaction of this compound is its participation in amidation reactions, which often serve as a prelude to the formation of heterocyclic ring systems. This is particularly relevant in the synthesis of many pharmaceuticals.

Amidation_Pathway Intermediate This compound Amidation Amidation Reaction Intermediate->Amidation Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Amidation Amide_Product N-Acylated Intermediate Amidation->Amide_Product Cyclization Intramolecular Cyclization Amide_Product->Cyclization Heterocycle Heterocyclic Product (e.g., quinazolinone derivative) Cyclization->Heterocycle

Caption: General pathway for amidation and subsequent cyclization.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are essential. This compound is known to cause skin and serious eye irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11][12] It is recommended to handle this compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[11][12]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound is far more than just another chemical in the catalog. Its unique structural features and versatile reactivity have solidified its position as a critical intermediate in a multitude of synthetic applications. From life-saving pharmaceuticals to advanced materials, the impact of this compound is widespread and continues to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and developers to harness its full potential in their synthetic endeavors.

References

The Strategic deployment of 3-Amino-2-methylbenzoic Acid in Contemporary Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 3-amino-2-methylbenzoic acid has emerged as a particularly valuable scaffold, prized for its unique combination of functional groups and steric properties. This guide provides an in-depth technical exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, explore its reactivity through detailed mechanistic discussions, and present field-proven protocols for its application in the synthesis of medicinally relevant compounds. Our focus will be on explaining the "why" behind experimental choices, ensuring a thorough understanding of how to harness the full potential of this versatile molecule.

Core Characteristics of this compound: A Foundation for Synthesis

This compound, an anthranilic acid derivative, possesses a unique structural arrangement that dictates its reactivity. The presence of an amino group and a carboxylic acid on a benzene ring allows for a diverse range of chemical transformations. The ortho-methyl group, however, introduces a significant steric and electronic influence that sets it apart from its parent compound, anthranilic acid. This subtle modification can be strategically exploited to control regioselectivity and influence the conformation of reaction intermediates and products.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 52130-17-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 181-184 °C[2]
Solubility Soluble in hot methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.General Knowledge
pKa (approx.) ~2.5 (carboxylic acid), ~4.8 (anilinium ion)Estimated
Spectroscopic Signature

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for reaction monitoring and product characterization.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.6-7.8 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 4.9 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃). The carboxylic acid proton is often not observed due to exchange.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.0 (C=O), 148.0 (C-NH₂), 132.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 118.0 (Ar-C), 17.0 (CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 3000-2800 (C-H stretching), 1700-1650 (C=O stretching), 1620-1580 (N-H bending and C=C stretching).[2]

Synthetic Accessibility: Preparing the Building Block

The availability of a reliable and scalable synthesis is a prerequisite for the widespread use of any building block. This compound is most commonly prepared via the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid.

Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol provides a robust and high-yielding method for the preparation of this compound.[2] The use of palladium on carbon as a catalyst is a standard and efficient method for nitro group reduction.

Experimental Workflow:

G A Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate B Add 5% Pd/C catalyst A->B In a round-bottom flask C Stir under H₂ atmosphere (balloon or hydrogenation apparatus) B->C D Monitor reaction by TLC C->D 12-16 hours E Filter through Celite to remove catalyst D->E Upon completion F Concentrate filtrate under reduced pressure E->F G Purify by recrystallization (e.g., from ethanol/water) F->G Crude product H Obtain pure this compound G->H

Figure 1: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol (10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a crystalline solid.

Causality Behind Choices:

  • Solvent: Ethyl acetate and methanol are good solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups. The 5% loading provides a good balance between reactivity and cost.

  • Hydrogen Source: A hydrogen balloon is a convenient and safe method for small-scale reactions, while a dedicated hydrogenation apparatus allows for better pressure control and is suitable for larger scales.

The Art of Heterocycle Construction: Key Applications in Medicinal Chemistry

The true value of this compound lies in its ability to serve as a versatile precursor for a wide array of heterocyclic scaffolds that are prevalent in medicinally active compounds. The presence of the amino and carboxylic acid groups in a 1,3-relationship on the aromatic ring makes it an ideal substrate for cyclization reactions.

Synthesis of Quinazolinones: A Privileged Scaffold

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The Niementowski reaction is a classic and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids.

Reaction Mechanism:

G A This compound C Acylamino intermediate A->C Acylation B Amide or Formamide B->C D Benzoxazinone intermediate C->D Intramolecular cyclization (dehydration) F Quinazolinone D->F Ring opening and recyclization E Ammonia or Amine E->F

Figure 2: Simplified mechanism of the Niementowski quinazolinone synthesis.

The ortho-methyl group in this compound can influence the reaction rate and, in some cases, the regioselectivity of the cyclization, often favoring the formation of a single isomer.

Protocol: Microwave-Assisted Synthesis of a Substituted Quinazolinone

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in many organic transformations.[4] This protocol details the synthesis of a 2,3-disubstituted quinazolinone, a common core in many kinase inhibitors.

Experimental Workflow:

G A Mix this compound, an orthoester, and a primary amine B Microwave irradiation (e.g., 120 °C, 20-30 min) A->B In a sealed microwave vial C Cool to room temperature B->C D Precipitate product by adding water or cooling C->D E Filter and wash the solid D->E F Purify by recrystallization or column chromatography E->F Crude product G Obtain pure quinazolinone derivative F->G

Figure 3: Workflow for the microwave-assisted synthesis of a quinazolinone.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (1.0 eq), an orthoester (e.g., trimethyl orthoformate, 1.2 eq), and a primary amine (1.1 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-30 minutes).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate directly from the reaction mixture upon cooling. If not, add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., water, cold ethanol).

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired quinazolinone derivative.

Causality Behind Choices:

  • Microwave Irradiation: This technique provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.

  • Orthoester: The orthoester serves as a one-carbon source for the C2 position of the quinazolinone ring and also acts as a dehydrating agent.

  • One-Pot Procedure: This multicomponent approach is highly efficient, as it combines three starting materials in a single step to form a complex product, minimizing waste and purification steps.

Synthesis of Acridones: Access to Fluorescent Scaffolds

Acridones are another class of nitrogen-containing heterocycles that are of interest due to their unique photophysical properties and biological activities. This compound can be used as a precursor for the synthesis of acridone derivatives through reactions such as the Ullmann condensation followed by cyclization.

Protocol: Two-Step Synthesis of a Substituted Acridone

This protocol involves an initial Ullmann condensation to form an N-arylanthranilic acid intermediate, which is then cyclized to the acridone.[5][6]

Experimental Workflow:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Cyclization A Mix this compound, an aryl halide, a copper catalyst, and a base B Heat the reaction mixture (e.g., in DMF or NMP) A->B C Work-up and isolate the N-arylanthranilic acid B->C D Treat the N-arylanthranilic acid with a strong acid (e.g., H₂SO₄ or PPA) C->D E Heat to induce cyclization D->E F Work-up and purify the acridone derivative E->F

Figure 4: Two-step synthesis of an acridone derivative.

Detailed Step-by-Step Methodology:

Step 1: Ullmann Condensation

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aryl halide (e.g., an aryl bromide or iodide, 1.1 eq), a copper catalyst (e.g., CuI or CuO, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and stir for several hours until the starting materials are consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, dilute it with water, and acidify with HCl to precipitate the N-arylanthranilic acid. Filter the solid and wash it with water.

Step 2: Cyclization

  • Reaction Setup: Add the crude N-arylanthranilic acid to a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Reaction: Heat the mixture (e.g., 100-140 °C) for a few hours to effect cyclization.

  • Work-up: Carefully pour the hot reaction mixture onto ice to precipitate the acridone product.

  • Isolation and Purification: Filter the solid, wash it thoroughly with water, and then with a sodium bicarbonate solution to neutralize any remaining acid. The crude acridone can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Ullmann Condensation: This is a classic and reliable method for the formation of C-N bonds between an amine and an aryl halide, mediated by a copper catalyst.[7]

  • High-Boiling Solvents: DMF and NMP are used due to the high temperatures often required for Ullmann couplings.

  • Strong Acid for Cyclization: Concentrated sulfuric acid or PPA acts as both a solvent and a dehydrating agent to promote the intramolecular Friedel-Crafts-type acylation that forms the acridone ring.

Beyond the Basics: Exploring Other Synthetic Transformations

The utility of this compound extends beyond the synthesis of quinazolinones and acridones. Its functional groups can participate in a variety of other transformations, opening up avenues to a diverse range of molecular scaffolds.

Multicomponent Reactions (MCRs)

This compound can be a valuable component in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. For example, it can participate in Ugi or Passerini-type reactions, leading to the formation of diverse libraries of compounds for drug discovery.[8]

Synthesis of Fused Benzodiazepines

By reacting this compound with α-amino acid derivatives, it is possible to construct fused benzodiazepine scaffolds, which are another important class of pharmacologically active compounds. This typically involves an initial amidation followed by an intramolecular cyclization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its unique structural features, combined with its ready availability, make it an attractive starting material for the construction of a wide range of medicinally relevant heterocyclic compounds. The strategic placement of the amino, carboxylic acid, and methyl groups allows for a high degree of control over reactivity and provides access to complex molecular architectures that would be challenging to synthesize by other means.

As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound will only increase. Future research in this area will likely focus on the development of new catalytic methods for its functionalization, its application in novel multicomponent reactions, and its use in the synthesis of increasingly complex natural products and drug candidates. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule.

References

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 3-Amino-2-methylbenzoic Acid

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in pharmaceutical and chemical manufacturing. The described method focuses on the chemoselective reduction of the nitro group of 2-methyl-3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This application note details the underlying chemical principles, provides a robust step-by-step experimental procedure, outlines critical safety considerations, and presents methods for the characterization and validation of the final product. The protocol is designed for high yield and purity, making it suitable for research, process development, and scale-up applications.

Scientific Principles and Mechanistic Causality

The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental transformation in organic synthesis.[1] While numerous reagents can achieve this, including dissolving metals (Fe, Sn, Zn) in acidic media or using stoichiometric reductants like sodium dithionite, catalytic hydrogenation offers significant advantages in terms of efficiency, product purity, and environmental impact (clean workup).[2][3][4][5]

Choice of Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is the selected method for this protocol due to several key factors:

  • High Chemoselectivity: Pd/C is highly effective at reducing nitro groups without affecting the carboxylic acid moiety or the aromatic ring under the prescribed mild conditions.[3]

  • High Yield: This method consistently produces high yields, often exceeding 90%.[6]

  • Clean Reaction: The only byproduct is water, simplifying the purification process significantly compared to metal/acid reductions which generate large amounts of metallic salt waste.

  • Catalyst Reusability: In industrial settings, the palladium catalyst can often be recovered and reused, enhancing the economic and environmental sustainability of the process.[7]

Reaction Mechanism

The reaction proceeds on the surface of the palladium catalyst. Gaseous hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. The process is generally understood to proceed through nitroso and hydroxylamine intermediates before yielding the final amine product.[5]

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface (Pd/C) cluster_intermediates Intermediates cluster_product Product Start 2-Methyl-3-nitrobenzoic Acid (R-NO₂) RNO2_ads Adsorbed R-NO₂ Start->RNO2_ads Adsorption H2 H₂ (gas) Catalyst Pd Surface H2->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Catalyst->H_ads Nitroso Nitroso Intermediate (R-NO) H_ads->Nitroso Stepwise Reduction RNO2_ads->Nitroso Stepwise Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +H₂ Product This compound (R-NH₂) Hydroxylamine->Product +H₂ Water H₂O Hydroxylamine->Water -H₂O

Caption: Catalytic hydrogenation mechanism for nitro group reduction.

Materials, Equipment, and Safety

Reagent and Material Data
Compound NameRoleCAS No.Molecular FormulaMW ( g/mol )
2-Methyl-3-nitrobenzoic acidStarting Material1975-50-4C₈H₇NO₄181.15
This compoundProduct52130-17-3C₈H₉NO₂151.16
Palladium on Carbon (5% w/w)Catalyst7440-05-3Pd/CN/A
Ethyl Acetate (EtOAc)Solvent141-78-6C₄H₈O₂88.11
Hydrogen (H₂)Reducing Agent1333-74-0H₂2.02
Dichloromethane (DCM)Eluent75-09-2CH₂Cl₂84.93
Ethanol (EtOH)Eluent64-17-5C₂H₆O46.07
Silica Gel (60-120 mesh)Stationary Phase7631-86-9SiO₂60.08
Required Equipment
  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas cylinder with regulator

  • Hydrogenation balloon or bladder

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

Critical Safety Precautions

Hazard Analysis:

  • 2-Methyl-3-nitrobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10] Handle in a well-ventilated area or chemical fume hood.

  • This compound: Causes skin and serious eye irritation.[11][12][13]

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen. ALWAYS handle the catalyst wet or under an inert atmosphere. Never add dry catalyst to an organic solvent.

  • Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. Ensure all connections are secure and there are no sources of ignition (sparks, static electricity, hot surfaces) in the vicinity.

  • Solvents (EtOAc, DCM, EtOH): Flammable and volatile. Use in a well-ventilated fume hood away from ignition sources.

Personal Protective Equipment (PPE):

  • Safety goggles with side shields are mandatory at all times.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (nitrile or neoprene).

  • Work should be conducted exclusively within a certified chemical fume hood.[10]

Spill & Emergency Procedures:

  • For solid spills of the benzoic acid derivatives, dampen the material with a suitable solvent like alcohol before sweeping it into a container for disposal.[14]

  • In case of fire involving the catalyst, use a Class D fire extinguisher (for combustible metals) or sand. DO NOT USE WATER OR CO₂.

  • Ensure a safety shower and eyewash station are immediately accessible.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures which report a yield of approximately 90%.[6]

Reaction Setup and Execution
  • Flask Preparation: To a 250 mL two-necked round-bottom flask containing a magnetic stir bar, add 2.0 g (11.04 mmol) of 2-methyl-3-nitrobenzoic acid.

  • Solvent Addition: Add 100 mL of ethyl acetate to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition (Critical Step): Carefully add 0.10 g of 5% Palladium on Carbon (Pd/C) catalyst to the solution. Causality Note: The catalyst is added as a slurry or wetted with a small amount of solvent to prevent ignition.

  • Hydrogen Atmosphere: Securely attach a hydrogen-filled balloon to one neck of the flask via a septum and needle. Purge the flask by briefly applying vacuum and refilling with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) under the positive pressure of the hydrogen balloon.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system. The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 15 hours.[6]

Work-up and Product Isolation
  • Catalyst Removal (Critical Step): Once the reaction is complete, carefully purge the flask with an inert gas (Nitrogen or Argon) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® or a short plug of silica gel using a Büchner funnel to remove the Pd/C catalyst. Causality Note: The filter cake must be kept wet with solvent at all times to prevent ignition of the catalyst upon exposure to air.

  • Solvent Removal: Transfer the clear filtrate to a clean, pre-weighed round-bottom flask. Remove the ethyl acetate solvent under reduced pressure using a rotary evaporator.

  • Crude Product: The resulting solid is the crude this compound. For many applications, this material may be of sufficient purity. The crude yield should be calculated at this stage.

Purification (Column Chromatography)

If higher purity is required, the crude product can be purified via flash column chromatography.[6]

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using dichloromethane (DCM) as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of dichloromethane and ethanol (99.5:0.5 v/v).[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid. Dry the product under vacuum to remove any residual solvent.

Workflow A 1. Reagent Addition (Nitro-compound, Solvent) B 2. Catalyst Addition (Wet Pd/C) A->B C 3. H₂ Purge & Reaction (Balloon, 15h, RT) B->C D 4. Catalyst Filtration (Through Celite, KEEP WET) C->D E 5. Solvent Evaporation (Rotary Evaporator) D->E H Crude Product E->H F 6. Purification (Column Chromatography) G 7. Final Product (Characterization) F->G H->F If necessary

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis MethodExpected ResultReference
Appearance White solid[6]
Yield ~90% (after purification)[6]
Melting Point 181-188 °C[6][13]
IR Spectroscopy (cm⁻¹) ~3244 (N-H stretch), ~1724 (C=O stretch, acid), ~1284 (C-N stretch)[6]
¹H NMR Spectra should be consistent with the structure of this compound.[13]
Elemental Analysis Calculated for C₈H₉NO₂: C, 63.56%; H, 6.00%; N, 9.27%.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete - Inactive or "poisoned" catalyst.- Insufficient hydrogen pressure or leak in the system.- Poor stirring.- Use fresh, high-quality Pd/C catalyst.- Check balloon for leaks and ensure secure connections.- Increase stirring speed to ensure good mixing of the three phases.
Low product yield after work-up - Incomplete reaction.- Product loss during catalyst filtration.- Product loss during purification.- Allow reaction to run longer, monitoring by TLC.- Wash the Celite pad thoroughly with additional solvent.- Optimize chromatography conditions (e.g., column size, fraction size).
Product is discolored (not white) - Presence of oxidation byproducts.- Incomplete removal of catalyst fines.- Ensure the work-up is performed promptly after the reaction.- Re-filter the solution through a finer filter (e.g., 0.45 µm syringe filter) before evaporation.- Recrystallization may be an effective alternative to chromatography for color removal.
Catalyst ignites on filter paper - Catalyst was allowed to dry in the presence of air.- Immediately smother the fire with sand or a Class D extinguisher.- Prevention is key: Always keep the catalyst filter cake drenched in solvent during and after filtration. Quench the used catalyst by slowly adding it to a large volume of water.

Conclusion

The catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid using 5% Pd/C is a highly efficient, reliable, and clean method for producing this compound. The protocol described herein provides a clear, step-by-step guide that, when followed with strict adherence to the safety precautions, can consistently deliver the target compound in high yield and purity. This makes the procedure highly valuable for researchers and professionals in the fields of medicinal chemistry and material science.

References

Application Note: Laboratory Synthesis of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-2-methylbenzoic acid is a valuable bifunctional molecule serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its structure, featuring adjacent amino and methyl groups on a benzoic acid scaffold, provides a unique platform for constructing complex molecular architectures.[3] This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, detailing two robust and validated protocols: high-yield catalytic hydrogenation and a classic metal-acid reduction. The guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation.

Introduction and Strategic Overview

The preparation of this compound predominantly involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid. The choice of reduction methodology is critical and depends on available equipment, scale, and desired purity profile.

  • Method A: Catalytic Hydrogenation. This is the preferred method for achieving high yields and purity with minimal inorganic waste.[4][5][6] It utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to selectively reduce the nitro group. While highly efficient, it requires handling of flammable hydrogen gas and a pyrophoric catalyst.[6]

  • Method B: Tin(II) Chloride Reduction. This represents a classic and highly reliable approach that avoids the need for specialized hydrogenation apparatus.[6][7] The reduction is effected by tin(II) chloride in a strong acidic medium. This method is advantageous for its simplicity and functional group tolerance but generates tin-based waste products that require careful disposal.[7]

This guide will detail the full protocol for the high-yield catalytic hydrogenation method and provide an overview of the tin(II) chloride reduction as a viable alternative.

Protocol I: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established procedures and offers an excellent yield of high-purity product.[4][5] The core of this process is the heterogeneous catalysis where the surface of palladium adsorbs both the nitro compound and hydrogen, facilitating the reduction.

Materials and Equipment
Reagents & SolventsEquipment
2-Methyl-3-nitrobenzoic acidTwo-necked round-bottomed flask
5% Palladium on Carbon (Pd/C)Magnetic stirrer and stir bar
Ethyl Acetate (ACS Grade)Hydrogen gas cylinder with regulator
Dichloromethane (DCM, ACS Grade)Hydrogen-filled balloon setup
Ethanol (Absolute)Rotary evaporator
Silica Gel (60-120 mesh)Glass column for chromatography
---Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 2-methyl-3-nitrobenzoic acid in Ethyl Acetate B Add 5% Pd/C Catalyst A->B C Purge with H₂ and stir under H₂ atmosphere (balloon) B->C D Monitor reaction (15 h) C->D E Filter catalyst through Celite® D->E F Remove solvent via rotary evaporation E->F G Purify crude product via column chromatography F->G H Collect and dry pure product G->H

Caption: Workflow for the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.

Step-by-Step Protocol
  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (2.0 g, 11.04 mmol) in ethyl acetate (50 mL).[4][5]

  • Catalyst Addition: To this solution, carefully add 5% Pd/C (0.10 g, 5% w/w) under a gentle stream of nitrogen or argon to prevent exposure of the dry catalyst to air.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Finally, leave the flask connected to a balloon filled with hydrogen gas to maintain a positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature for 15 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][5]

  • Purification: Purify the crude solid by column chromatography using silica gel (60-120 mesh). Elute with a mixture of dichloromethane and ethanol (99.5:0.5 v/v).[4][5]

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting white solid under vacuum.

Quantitative Summary
ParameterValueReference
Starting Material2.0 g (11.04 mmol)[4][5]
Catalyst Loading0.10 g (5% w/w)[4][5]
Reaction Time15 hours[4][5]
Expected Yield~1.5 g (~82%)[4]
Melting Point181-188 °C[4][5][8]
AppearanceWhite to off-white crystalline solid

Protocol II: Synthesis via Tin(II) Chloride Reduction (Alternative)

This method provides a reliable alternative when hydrogenation equipment is unavailable. The mechanism involves the transfer of electrons from Sn(II) to the nitro group in a stepwise reduction, with protons supplied by hydrochloric acid.[9][10] The final product is initially formed as a complex with tin, which is then liberated upon basification.

Reaction Principle Workflow

G A 2-Methyl-3-nitrobenzoic acid B Add SnCl₂ in conc. HCl A->B C Heat / Reflux B->C D Cool and Neutralize (e.g., NaOH) to precipitate tin salts C->D E Extract product with organic solvent D->E F Purify (Recrystallization) E->F G This compound F->G

Caption: Logical workflow for the SnCl₂ reduction of a nitroaromatic compound.

Product Validation and Trustworthiness

To ensure the integrity of the synthesis, the identity and purity of the final product must be rigorously confirmed. This self-validating process is crucial for its use in subsequent research or development stages.

  • Melting Point: A sharp melting point within the literature range (181-188 °C) is a primary indicator of purity.[4][5][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the functional group transformation. Key expected peaks include:

    • N-H stretching: ~3244 cm⁻¹ (indicates formation of the amino group)[4][5]

    • C=O stretching (acid): ~1724 cm⁻¹[4][5]

    • C-N stretching (aromatic amine): ~1284 cm⁻¹[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum should show characteristic signals for the aromatic protons, the new amine (NH₂) protons, the methyl (CH₃) protons, and the carboxylic acid (COOH) proton.[11][12]

  • Elemental Analysis: For rigorous characterization, elemental analysis should align with the calculated values for C₈H₉NO₂.

    • Calculated: C, 63.56%; H, 6.00%; N, 9.27%[4][5]

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Hydrogen Gas: Extremely flammable. Ensure all ignition sources are absent and the system is properly sealed to prevent leaks.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible and do not allow solvent to evaporate completely from the catalyst.

  • Tin(II) Chloride (SnCl₂): Corrosive and moderately toxic. It can cause severe skin burns and eye damage.[14][15] Avoid inhalation of dust and direct contact.[13]

  • Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe burns upon contact and respiratory irritation if inhaled.[15] Always add acid to water, never the other way around.[16]

Waste Disposal: Tin-containing waste from Protocol II must be disposed of according to institutional and local environmental regulations for heavy metal waste. Neutralize acidic and basic aqueous layers before disposal.

References

Application Notes & Protocols: Strategic Amidation of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-2-methylbenzoic Acid

In the landscape of modern organic synthesis, this compound (CAS: 52130-17-3) stands out as a critical building block.[1] Its unique trifecta of functionalities—a nucleophilic aromatic amine, a carboxylic acid, and a sterically influential ortho-methyl group—makes it a highly versatile scaffold. This compound is a cornerstone in the synthesis of numerous high-value molecules, particularly as a key intermediate in the development of anti-inflammatory drugs, analgesics, and agrochemicals.[1][2] The ability to selectively and efficiently form amide bonds from its carboxylic acid moiety is paramount to its utility.

The amide bond itself is the fundamental linkage of life, forming the backbone of peptides and proteins, and is a ubiquitous feature in a vast array of pharmaceuticals and materials.[3][4] However, the direct condensation of a carboxylic acid and an amine is a thermodynamically challenging process that requires the activation of the carboxylic acid. This guide provides an in-depth exploration of the mechanisms, reagents, and detailed protocols for the successful amidation of this compound, with a special focus on navigating the challenges presented by its unique structure.

Part 1: The Mechanistic Underpinnings of Amide Bond Formation

The formation of an amide bond is not a simple condensation; it necessitates the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the carboxylate into a highly electrophilic species, primed for nucleophilic attack by an amine. The choice of activating agent, or "coupling reagent," is the most critical decision in designing an amidation reaction.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation. The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by an amine, it is prone to racemization (if the acid has a chiral center) and can rearrange into an unreactive N-acylurea.

To mitigate these side reactions and enhance efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used in conjunction with EDC.[5] HOBt acts as a nucleophilic trap for the O-acylisourea, forming a more stable and still highly reactive HOBt active ester. This ester then undergoes clean conversion to the desired amide upon reaction with the amine.[6]

G cluster_0 Carboxylic Acid Activation cluster_1 Active Ester Formation cluster_2 Amide Formation Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt (Trapping) Urea EDC-Urea Byproduct (Water Soluble) O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Active_Ester->HOBt regenerates Amide Amide Product Active_Ester->Amide + R'-NH2 (Nucleophilic Attack) Amine R'-NH2

Fig. 1: EDC/HOBt activation pathway.
Onium Salt-Mediated Activation (e.g., HATU)

For more challenging couplings, particularly those involving sterically hindered acids or poorly nucleophilic amines, onium salts are the reagents of choice.[7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[8]

HATU reacts with the carboxylate anion (formed in the presence of a non-nucleophilic base like DIEA) to generate a highly reactive OAt-active ester. The 7-aza-benzotriazole (OAt) leaving group is superior to the HOBt leaving group, leading to faster reaction rates and higher yields, especially in difficult cases.

G cluster_0 Carboxylate Formation cluster_1 Active Ester Formation cluster_2 Amide Formation Acid R-COOH (this compound) Carboxylate R-COO⁻ Acid->Carboxylate + Base (-H⁺) Base Base (DIEA) Active_Ester OAt Active Ester (Highly Electrophilic) Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + R'-NH2 (Rapid Nucleophilic Attack) Amine R'-NH2

Fig. 2: HATU activation pathway.

Part 2: Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a balance of reactivity, cost, byproduct management, and the specific steric and electronic properties of the substrates.

Reagent (Abbreviation)ClassMechanism of ActionAdvantagesDisadvantages & Considerations
EDC (or EDC·HCl)CarbodiimideForms an O-acylisourea intermediate, typically trapped with HOBt.[5]Cost-effective; urea byproduct is water-soluble, simplifying workup.[5]Less reactive than onium salts; may struggle with hindered substrates; requires an additive (HOBt).
DCC CarbodiimideForms an O-acylisourea intermediate.Inexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration.[9] Not suitable for solid-phase synthesis.
HATU Onium SaltForms a highly reactive OAt active ester.[7]Extremely high reactivity, fast reaction times; excellent for hindered substrates and poorly nucleophilic amines.[10][11]High cost; hygroscopic; can react with the amine nucleophile as a side reaction if not pre-activated with the acid.[12]
HBTU Onium SaltForms an OBt active ester.Highly effective and generally less expensive than HATU.Can cause guanidinylation of the primary amine as a side reaction.
PyBOP Phosphonium SaltForms a BOP-activated ester.High reactivity, similar to HBTU; good for cyclization reactions.Byproducts can be difficult to remove; relatively expensive.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound.

General Experimental Workflow

G A Setup (Dry Glassware, Inert Atmosphere) B Reagent Dissolution (Acid + Amine in Anhydrous Solvent) A->B C Base Addition (e.g., DIEA, TEA) B->C D Coupling Reagent Addition (e.g., HATU, or EDC/HOBt) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Workup (Quench, Extract, Wash) E->F G Drying & Concentration (Dry over Na₂SO₄, Rotovap) F->G H Purification (Column Chromatography or Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Fig. 3: General experimental workflow.
Protocol 1: Standard Amidation using EDC and HOBt

Principle: This protocol leverages the cost-effective and widely used EDC/HOBt coupling system, which is suitable for a range of primary and secondary amines. The water-soluble nature of the EDC-urea byproduct simplifies purification.[5]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl solution, Saturated NaHCO₃ solution, Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIEA (3.0 eq) dropwise to the stirring reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization.

Causality and Insights:

  • Why 0 °C addition? The initial activation and coupling can be exothermic. Starting at 0 °C helps control the reaction rate and minimizes potential side reactions.

  • Why DIEA? A non-nucleophilic base is crucial. It deprotonates the carboxylic acid and the amine hydrochloride salt (if used) without competing as a nucleophile.

  • Why the aqueous washes? The acid wash removes excess DIEA and any basic impurities. The bicarbonate wash removes unreacted HOBt and any remaining starting acid.

Protocol 2: Robust Amidation for Hindered Systems using HATU

Principle: This protocol is designed for challenging couplings where either the amine is poorly nucleophilic or steric hindrance from the ortho-methyl group on the benzoic acid slows the reaction. HATU provides the high level of activation required for an efficient reaction.[10][11]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIEA) (2.5 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • 10% LiCl aqueous solution (optional, for DMF removal)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 eq) and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step, which is critical for forming the active ester before the nucleophile is introduced.[12]

  • Add the amine (1.1 eq) to the pre-activated mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Dilute the reaction mixture with a large volume of EtOAc.

  • Wash the organic layer with 10% aqueous LiCl solution (3x) to help remove DMF.

  • Wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel column chromatography.

Causality and Insights:

  • The Pre-activation Step: This is the most important aspect of a HATU coupling. Adding the amine last prevents it from reacting with HATU, which is a known side reaction that consumes the coupling reagent and the amine.[12]

  • Solvent Choice: While DMF is excellent for solubility, its high boiling point can complicate removal. Acetonitrile is a good alternative that can be more easily removed in vacuo.[12]

  • LiCl Wash: This is a standard technique to improve the extraction of residual DMF from ethyl acetate layers during workup.

Part 4: Advanced Considerations

Navigating Steric Hindrance

The ortho-methyl group on this compound presents a moderate steric challenge.[13] This methyl group can sterically shield the carbonyl carbon of the activated ester, slowing the rate of nucleophilic attack by the incoming amine.[14][15]

  • Impact: For small, unhindered amines (e.g., methylamine, ammonia), an EDC/HOBt coupling may proceed efficiently. However, for bulkier secondary amines or sterically demanding primary amines (e.g., tert-butylamine), the reaction rate may be significantly reduced, leading to incomplete conversion or requiring elevated temperatures.

  • Solution: In cases of significant steric hindrance, using a more potent coupling reagent like HATU is the most effective strategy. The higher electrophilicity of the HATU-generated active ester overcomes the steric barrier, enabling the reaction to proceed at a practical rate.

Protecting Group Strategy

This compound is bifunctional. While the aromatic amine is significantly less nucleophilic than the aliphatic amines typically used in coupling reactions, it can still react under certain conditions, potentially leading to self-condensation or other side products.

  • When to Protect: For simple, one-step amidations with a more nucleophilic amine partner, protection of the 3-amino group is usually unnecessary.

  • When Protection is Necessary: In a multi-step synthesis where the carboxylic acid needs to be carried through several transformations, or if the coupling conditions are particularly harsh, protection of the amino group is advisable. Standard protecting groups such as Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) can be readily installed and removed under orthogonal conditions.

Conclusion

The successful amidation of this compound is a readily achievable yet nuanced transformation that hinges on a rational choice of coupling reagents and reaction conditions. For straightforward couplings, the EDC/HOBt method offers a reliable and economical route. For more challenging substrates where steric hindrance is a factor, the superior reactivity of HATU, combined with a pre-activation strategy, provides a robust path to the desired amide products. By understanding the underlying mechanisms and the rationale behind specific procedural steps, researchers can confidently and efficiently leverage this critical building block in their synthetic endeavors.

References

Application Notes & Protocols: The Role of 3-Amino-2-methylbenzoic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Building Block for Advanced Crop Protection

3-Amino-2-methylbenzoic acid and its close derivatives have emerged as indispensable intermediates in the chemical synthesis of next-generation agrochemicals.[1][2] This versatile aromatic amino acid provides a unique structural scaffold, enabling the construction of complex, biologically active molecules.[1] Its primary significance in the agrochemical industry lies in its role as a key precursor for the synthesis of the anthranilic diamide class of insecticides, a group of compounds lauded for their high efficacy, exceptional selectivity, and favorable safety profiles.[3][4][5] These insecticides, including the groundbreaking compound Chlorantraniliprole, represent a major advancement in crop protection, offering potent control of a wide range of lepidopteran pests.[5]

The efficacy of these diamide insecticides is rooted in their novel mode of action. They act as potent and selective modulators of insect ryanodine receptors (RyRs).[5] Ryanodine receptors are large ion channels located in the sarcoplasmic and endoplasmic reticulum membranes that control the release of intracellular calcium (Ca2+), a process critical for muscle contraction.[6][7] By locking these channels in an open state, the insecticides trigger uncontrolled Ca2+ release from internal stores, leading to muscle paralysis, feeding cessation, and ultimately, the death of the target pest.[8] This targeted action is highly selective for insect RyRs over their mammalian counterparts, contributing to the low toxicity of these compounds in mammals, fish, and birds.[5][9]

This document serves as a detailed technical guide for researchers and synthetic chemists, outlining the strategic application of this compound derivatives in the synthesis of these vital agrochemicals. We will explore the core synthetic pathways, provide detailed, field-proven protocols, and explain the chemical logic underpinning these transformative technologies.

Core Synthetic Strategy: Constructing the Anthranilic Diamide Backbone

The industrial synthesis of diamide insecticides like Chlorantraniliprole is a convergent process. This strategy involves the separate synthesis of two key fragments, which are then combined in a final coupling step to form the active ingredient.[10] this compound (or its more common starting precursor, 2-amino-3-methylbenzoic acid) is the foundational component for one of these critical fragments: 2-amino-5-chloro-N,3-dimethylbenzamide .

The journey from the basic benzoic acid to this elaborated benzamide intermediate involves several key transformations designed to install the necessary functional groups for the final coupling reaction and to ensure biological activity.

Key Transformations:

  • Electrophilic Halogenation: The aromatic ring of the 2-amino-3-methylbenzoic acid scaffold is chlorinated at the 5-position. This step is crucial for the molecule's ultimate insecticidal potency. The reaction is typically achieved using potent chlorinating agents like sulfuryl chloride.[3]

  • Amide Formation: The carboxylic acid moiety is converted into an N-methylamide. This can be accomplished through various methods, but an efficient and widely used industrial route proceeds via a cyclized benzoxazinone intermediate.[3][10] This two-step approach involves first forming the benzoxazinone, which is then cleanly ring-opened with methylamine to yield the desired N-methylamide.[3][10]

The resulting intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, contains the necessary aniline nitrogen for the final amide bond formation.

Diagram of the Overall Synthetic Pathway

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Coupling A 2-Amino-3-methylbenzoic acid B Chlorination A->B C 2-Amino-5-chloro-3-methylbenzoic acid B->C D Cyclization & Aminolysis C->D E 2-amino-5-chloro-N,3-dimethylbenzamide D->E I Amide Coupling E->I F 2,3-Dichloropyridine G Multi-step Synthesis F->G H 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->H H->I J Chlorantraniliprole I->J

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final product. These are representative procedures compiled from established literature and patent filings.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid (Intermediate C)

This protocol details the selective chlorination of 2-amino-3-methylbenzoic acid. The causality for using an inert solvent and controlling the temperature is to manage the reactivity of the chlorinating agent and prevent unwanted side reactions.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloroethane (or another suitable inert solvent)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in dichloroethane.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add sulfuryl chloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then a small amount of cold solvent to remove impurities.

  • The solid product is dried under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.[3]

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate E) via Benzoxazinone

This two-step, one-pot procedure is an efficient method for creating the required N-methylamide intermediate.[5] The formation of the benzoxazinone intermediate activates the carboxyl group for a clean and high-yielding reaction with methylamine.

Materials:

  • 2-amino-5-chloro-3-methylbenzoic acid

  • Bis(trichloromethyl) carbonate (Triphosgene) or similar activating agent

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • 40% Aqueous methylamine solution

  • Reaction vessel with temperature control and stirrer

Procedure:

Step 2a: Formation of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid in an anhydrous solvent within the reaction vessel.

  • Add bis(trichloromethyl) carbonate portion-wise while stirring. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours until the starting material is consumed (monitored by TLC). The benzoxazinone intermediate is formed in situ. Do not isolate.[5]

Step 2b: Aminolysis with Methylamine

  • Cool the reaction mixture containing the benzoxazinone intermediate to 20-25 °C.

  • Slowly add a 40% aqueous methylamine solution dropwise. The addition is exothermic; maintain the temperature below 35 °C.[10]

  • Stir the mixture for 1-2 hours at room temperature after the addition is complete.

  • Add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude 2-amino-5-chloro-N,3-dimethylbenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.[10]

Protocol 3: Final Amide Coupling to Synthesize Chlorantraniliprole

This final step couples the two key intermediates. The carboxylic acid is activated in situ by methanesulfonyl chloride, which converts it to a mixed anhydride, facilitating nucleophilic attack by the amine of Intermediate E. The base (3-picoline) acts as an acid scavenger.

Materials:

  • 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate E)

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate H)

  • Methanesulfonyl chloride

  • 3-Picoline (or another suitable base)

  • Acetonitrile (or propionitrile)

  • Reaction vessel with cooling capability (ice-salt bath)

Procedure:

  • To a reaction vessel, add 2-amino-5-chloro-N,3-dimethylbenzamide, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, and acetonitrile.[10][11]

  • Add 3-picoline to the mixture and stir to dissolve.

  • Cool the mixture to a range of -5 to 0 °C using an ice-salt bath.[10][11]

  • Slowly add methanesulfonyl chloride dropwise, ensuring the temperature is maintained within the -5 to 0 °C range.[11]

  • After the addition is complete, stir the reaction mixture at this temperature for approximately 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[11]

  • Quench the reaction by adding water dropwise.

  • The precipitated solid is collected by filtration.

  • The filter cake is washed sequentially with a propionitrile-water mixture and then with propionitrile to remove impurities.[11]

  • The final product, Chlorantraniliprole, is dried under nitrogen or in a vacuum oven.

Diagram of the Final Coupling Workflow

G A Combine Intermediates E & H and 3-Picoline in Acetonitrile B Cool to -5 to 0 °C A->B C Add Methanesulfonyl Chloride Dropwise B->C D Stir at 0 °C, then Warm to Room Temperature C->D E Quench with Water D->E F Filter Precipitate E->F G Wash with Solvent Mixture F->G H Dry Product (Chlorantraniliprole) G->H

Caption: Experimental workflow for the final amide coupling step.

Data Presentation: Key Synthetic Intermediates

Intermediate NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-3-methylbenzoic acidStructure of 2-Amino-3-methylbenzoic acidC₈H₉NO₂151.16Primary Starting Material
2-Amino-5-chloro-3-methylbenzoic acidStructure of 2-Amino-5-chloro-3-methylbenzoic acidC₈H₈ClNO₂185.61Chlorinated Intermediate
2-amino-5-chloro-N,3-dimethylbenzamideStructure of 2-amino-5-chloro-N,3-dimethylbenzamideC₉H₁₁ClN₂O198.65Key Amide Fragment for Coupling[10]
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidStructure of Pyrazole intermediateC₁₀H₅BrClN₃O₂330.52Second Key Fragment for Coupling[3]

Mechanism of Action Visualization

The final agrochemical product targets a specific physiological process in insects, providing a clear example of rational chemical design.

G cluster_insect Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open Ryanodine Receptor (RyR) (Locked Open State) SR->RyR_Open Uncontrolled Ca2+ Release Ca_Low Low [Ca2+] RyR->Ca_Low Controlled Ca2+ Release Ca_High High [Ca2+] Paralysis Muscle Paralysis & Death Ca_High->Paralysis Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds & Activates

Caption: Mode of action of diamide insecticides on insect ryanodine receptors.

References

Application Note: Synthesis of Azo Dyes Using 3-Amino-2-methylbenzoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid, also known as 3-amino-o-toluic acid, is a versatile aromatic compound that serves as a crucial precursor in the synthesis of various organic molecules, particularly in the dye and pigment industry.[1][2] Its structure, featuring a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and a methyl (-CH₃) group on a benzene ring, provides multiple reactive sites for chemical modification. The presence of the amino group is particularly significant as it allows for the formation of diazonium salts, which are key intermediates in the production of azo dyes.[3][4] Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming extended conjugated systems responsible for their vibrant colors.[5][6]

This application note provides a comprehensive guide for researchers and chemists on the utilization of this compound in azo dye synthesis. It details the underlying chemical principles, a step-by-step laboratory protocol for a representative synthesis, characterization techniques, and critical safety considerations.

Principle of Synthesis: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] It is imperative to maintain a low temperature (0-5 °C) throughout this process, as diazonium salts are thermally unstable and can decompose violently at higher temperatures.[8][9] The resulting diazonium ion is a weak electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[10][11] This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), creating the final dye molecule.[12] The pH of the reaction medium is a critical parameter; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with amines is optimal in a slightly acidic medium (pH 5-7).[10][12]

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes the synthesis of a representative red azo dye by diazotizing this compound and coupling it with 2-naphthol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichPrecursor (Diazo component)
2-Naphthol≥99%Fisher ScientificCoupling component
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%VWRDiazotizing agent
Hydrochloric Acid (HCl)37%, ACS ReagentJ.T.BakerAcid catalyst
Sodium Hydroxide (NaOH)Pellets, ACS ReagentEMD MilliporeFor pH adjustment
Sodium Chloride (NaCl)ACS ReagentMacronFor "salting out" the product
UreaACS ReagentAlfa AesarTo quench excess nitrous acid
Deionized WaterType IIIn-house---
Ethanol95%Decon LabsFor recrystallization
Starch-iodide paper---WhatmanFor testing for excess HNO₂

Equipment

  • Magnetic stirrer with stir bar

  • Ice bath

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (500 mL)

  • Graduated cylinders

  • Thermometer (-10 to 110 °C)

  • Buchner funnel and filter flask

  • Filter paper

  • pH meter or pH paper

  • Glass stirring rod

Workflow Overview

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A 1. Dissolve 3-Amino-2- methylbenzoic acid in HCl B 2. Cool solution to 0-5 °C A->B C 3. Add NaNO₂ solution dropwise B->C D 4. Stir for 15-20 min at 0-5 °C C->D G 7. Add diazonium salt solution slowly to 2-naphthol solution D->G Transfer Diazo Solution E 5. Prepare alkaline 2-naphthol solution F 6. Cool coupling solution to 0-5 °C E->F F->G H 8. Stir for 30 min, allow to warm to room temp. G->H I 9. Isolate crude product by vacuum filtration H->I Precipitate Forms J 10. Wash with cold water I->J K 11. Recrystallize from ethanol/water J->K L 12. Dry the final product K->L

Caption: Experimental workflow for azo dye synthesis.
Step-by-Step Procedure

Part 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, add 1.51 g (0.01 mol) of this compound to 25 mL of deionized water and 2.5 mL of concentrated HCl. Stir until a fine suspension of the amine hydrochloride is formed.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Maintain this temperature range for the entire diazotization process.[9]

  • In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10 minutes with continuous stirring. The solid should dissolve, resulting in a clear solution of the diazonium salt.

  • Stir the solution for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.[8]

Part 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 5% (w/v) sodium hydroxide solution.

  • Cool this alkaline solution to 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution.

  • A brightly colored red precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Allow the mixture to warm to room temperature while stirring.

Part 3: Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.

  • Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol-water mixture to purify.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at 60 °C.

  • Weigh the final product and calculate the percentage yield.

Reaction Pathway

Caption: Synthesis of an azo dye from this compound.

Characterization and Validation

To validate the synthesis and confirm the structure of the resulting azo dye, the following analytical techniques are recommended:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., DMSO or ethanol) and record the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is characteristic of the dye's chromophore.[13][14] Azo compounds typically exhibit strong absorption in the visible region (400-700 nm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid product. Key vibrational bands should be identified to confirm the structure.[6][15]

Expected Analytical Data

Analysis TechniqueExpected Result / ObservationRationale
Yield 75-85%Typical for this type of coupling reaction.
Appearance Intense red crystalline solidFormation of the extended conjugated system.
Melting Point Sharp, defined rangeIndicates product purity.
UV-Vis (λmax) ~480-520 nmCorresponds to the π → π* transition of the azo chromophore.
FT-IR (cm⁻¹) ~3400 (O-H stretch, broad), ~3050 (Aromatic C-H), ~1680 (C=O of COOH), ~1450-1500 (-N=N- stretch)Confirms presence of key functional groups.[13][15]

Safety and Handling Precautions

  • Reagents: Handle concentrated hydrochloric acid and solid sodium hydroxide with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. [8][17] Always use it immediately in solution. The diazotization reaction is exothermic and produces gas; ensure proper temperature control and venting.[9]

  • Waste Disposal: Quench any unreacted diazonium salt solution by adding a reducing agent like sodium bisulfite before disposal. Neutralize acidic and basic aqueous waste streams before pouring them down the drain, in accordance with local regulations.

Conclusion

This compound is an effective and reliable precursor for the synthesis of azo dyes. The diazotization-coupling sequence is a robust method that can be adapted to produce a wide variety of colors by changing the coupling component. The protocol detailed herein provides a validated, step-by-step guide for synthesizing a representative red azo dye, complete with characterization methods and essential safety protocols. By understanding the causality behind each experimental step, from strict temperature control during diazotization to pH management during coupling, researchers can confidently and safely utilize this important synthetic pathway.

References

Quantitative Analysis of 3-Amino-2-methylbenzoic Acid: A Guide to HPLC and Titration Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its purity and concentration are critical parameters that directly impact the quality, efficacy, and safety of the final products. This application note provides detailed protocols for two robust and reliable analytical methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and a classic titrimetric method.

This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. Adherence to these protocols will ensure accurate and reproducible results, in line with the principles of Good Laboratory Practice (GLP).

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is presented, which is widely applicable and provides excellent resolution and sensitivity.

Scientific Rationale for Method Selection

The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of this compound. The C18 stationary phase provides a hydrophobic surface for the retention of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the elution of the analyte. The inclusion of an acid, such as trifluoroacetic acid (TFA), in the mobile phase serves two primary purposes: it protonates the carboxylic acid group, reducing its polarity and enhancing retention on the C18 column, and it improves peak shape by minimizing tailing. UV detection is selected due to the presence of a chromophore (the benzene ring) in the analyte, which absorbs UV light, enabling sensitive detection.

HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC SystemA standard HPLC system with a pump, autosampler, column oven, and UV detector.
ColumnC18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, and return to 20% B for 3 minutes for equilibration.
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, the column should be washed with the high organic mobile phase and re-equilibrated at the initial conditions.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject_Standards Inject Standards Dilute->Inject_Standards Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Standards Inject_Standards->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Standards->Cal_Curve Quantify Quantify Analyte in Sample Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Titration Method (Diazotization)

For a more classical and cost-effective approach, a diazotization titration can be employed. This method is highly specific for primary aromatic amines and provides accurate results when performed correctly.

Scientific Rationale for Method Selection

The diazotization titration is based on the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1][2] The reaction is stoichiometric, allowing for the quantitative determination of the amine. The endpoint of the titration is detected when a slight excess of nitrous acid is present in the reaction mixture. This excess nitrous acid can be detected using an external indicator like starch-iodide paper, which turns blue in the presence of nitrous acid.[1] The reaction is carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Diazotization Titration Protocol

1. Reagents and Equipment:

  • Sodium Nitrite (NaNO₂) solution, 0.1 M, standardized

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Bromide (KBr)

  • Starch-Iodide paper

  • Burette, 50 mL

  • Beaker, 250 mL

  • Magnetic stirrer and stir bar

  • Ice bath

2. Preparation of Solutions:

  • 0.1 M Sodium Nitrite Solution: Dissolve approximately 7.0 g of sodium nitrite in 1000 mL of deionized water. Standardize this solution against a primary standard like sulfanilic acid.

3. Titration Procedure:

  • Accurately weigh about 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 20 mL of concentrated hydrochloric acid and 50 mL of water. Stir until the sample is completely dissolved.

  • Add about 1 g of potassium bromide. The potassium bromide acts as a catalyst for the diazotization reaction.

  • Cool the beaker in an ice bath to bring the temperature of the solution to between 0 and 5 °C. Maintain this temperature throughout the titration.

  • Titrate slowly with the standardized 0.1 M sodium nitrite solution, with constant stirring.

  • Towards the end of the titration, add the titrant dropwise. After each addition, wait for about a minute and then test for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper.

  • The endpoint is reached when a drop of the solution immediately produces a blue color on the starch-iodide paper.[1]

  • Record the volume of sodium nitrite solution consumed.

4. Calculation:

The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × M × E) / W × 100

Where:

  • V = Volume of sodium nitrite solution consumed (in L)

  • M = Molarity of the sodium nitrite solution

  • E = Equivalent weight of this compound (151.16 g/mol )

  • W = Weight of the sample (in g)

Diazotization Titration Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Weigh Sample Dissolve Dissolve in HCl and Water Weigh->Dissolve Add_KBr Add KBr Dissolve->Add_KBr Cool Cool to 0-5 °C Add_KBr->Cool Titrate Titrate with 0.1 M NaNO₂ Cool->Titrate Endpoint Detect Endpoint with Starch-Iodide Paper Titrate->Endpoint Record_Vol Record Volume of Titrant Endpoint->Record_Vol Calculate Calculate % Purity Record_Vol->Calculate

Caption: Workflow for the diazotization titration of this compound.

Part 3: Method Validation

To ensure the reliability and accuracy of the analytical data, both the HPLC and titration methods must be validated. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Key Validation Parameters

The following parameters should be evaluated for both methods:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5][6]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Accuracy The closeness of the test results obtained by the method to the true value.[6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

A comprehensive validation report should be generated, documenting the results of all validation studies and confirming the suitability of the chosen method for its intended purpose.[4]

Conclusion

This application note provides detailed and scientifically grounded protocols for the quantitative analysis of this compound using both modern chromatographic (HPLC) and classical titrimetric techniques. The HPLC method offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration samples and for impurity profiling. The diazotization titration method, while more traditional, is a robust, cost-effective, and accurate alternative for the assay of bulk material.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, proper validation in accordance with ICH guidelines is paramount to ensure the integrity and reliability of the generated data.

References

Application Notes: Leveraging 3-Amino-2-methylbenzoic Acid for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ortho-Substitution

In the landscape of high-performance polymers, the selection of monomers is paramount to tailoring the final material properties. 3-Amino-2-methylbenzoic acid is an aromatic amino acid that presents a unique structural motif for polymer chemists. Its architecture—an amine, a carboxylic acid, and a sterically influential methyl group on the same benzene ring—offers a powerful tool for designing advanced polyamides and poly(amide-imide)s. The ortho-methyl group, in particular, disrupts the coplanarity of the polymer backbone, a subtle modification that significantly enhances solubility without compromising thermal stability.[1] This guide provides an in-depth exploration of the use of this monomer, complete with detailed protocols and expert insights for researchers in materials science and drug development.

Core Principle: The "Ortho Effect" on Polymer Properties

The key to understanding the utility of this compound lies in the "ortho effect".[1] In polymer chemistry, this manifests in several beneficial ways:

  • Enhanced Solubility: The methyl group ortho to the amine forces a twist in the polymer backbone. This steric hindrance prevents the efficient packing of polymer chains, weakening the intermolecular forces (like hydrogen bonding) that typically render aromatic polyamides insoluble.[2][3][4] The result is a class of high-performance polymers that are soluble in a wider range of organic solvents, such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), facilitating easier processing and film casting.[2][3][5]

  • Maintained Thermal Stability: While disrupting chain packing, the inherent rigidity of the aromatic backbone is preserved. Consequently, polymers derived from this monomer retain high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450°C.[6][7]

  • Amorphous Nature: The disruption of regular chain packing leads to the formation of largely amorphous polymers.[8] This can be advantageous for applications requiring optical transparency or for creating materials that do not have a sharp melting point.

Application Focus 1: Synthesis of Soluble, Thermally Stable Aromatic Polyamides

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. However, their applications are often limited by poor solubility.[2] Incorporating this compound as a co-monomer is a proven strategy to overcome this limitation.

Reaction Principle: Low-Temperature Solution Polycondensation

The most common method for synthesizing these aramids is a low-temperature solution polycondensation.[8] This reaction typically involves the condensation of a diamine with a diacid chloride in a polar aprotic solvent. When using this compound, it can be copolymerized with other aromatic diamines and diacid chlorides to tune the final properties.

A typical reaction involves reacting this compound with an aromatic diacid chloride, such as terephthaloyl chloride, in a solvent like NMP containing a solubilizing salt like lithium chloride (LiCl).[8][9]

Detailed Protocol 1: Synthesis of a Copolyamide

This protocol describes the synthesis of a random copolyamide from this compound and 4,4'-oxydianiline (ODA) with terephthaloyl chloride.

Materials:

  • This compound (FA02653, Biosynth)[10]

  • 4,4'-Oxydianiline (ODA)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the LiCl under vacuum at 150°C for at least 12 hours.[11]

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a 1:1 molar ratio of this compound and ODA in anhydrous NMP. Add 5% (w/v) of dried LiCl to the solution to aid in polymer solubility.[9]

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride to the cooled diamine solution in one portion. The reaction is exothermic.

  • Polymerization: After the addition is complete, add a few drops of pyridine to act as an acid scavenger. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for an additional 18-24 hours. The solution will become highly viscous.[9]

  • Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol. The fibrous polymer will precipitate.

  • Washing & Purification: Collect the polymer by filtration. Wash it thoroughly with fresh methanol and then with hot water to remove NMP, LiCl, and any unreacted monomers.

  • Drying: Dry the purified polyamide under vacuum at 100°C until a constant weight is achieved.

Visualization: Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Dry Dry Glassware & Reagents Dissolve Dissolve Amines & LiCl in Anhydrous NMP Dry->Dissolve Cool Cool Solution to 0°C Dissolve->Cool Add Add Diacid Chloride Cool->Add Stir_Cold Stir at 0°C for 2h Add->Stir_Cold Stir_RT Stir at RT for 18-24h Stir_Cold->Stir_RT Precipitate Precipitate in Methanol Stir_RT->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol & Hot Water Filter->Wash Dry_Final Dry Under Vacuum Wash->Dry_Final End End Dry_Final->End Purified Polyamide

Caption: Workflow for Aromatic Polyamide Synthesis.

Expected Properties & Data

The resulting copolyamide is expected to exhibit excellent thermal stability while being soluble in polar aprotic solvents.

PropertyExpected ValueSource
Inherent Viscosity0.40–0.82 dL/g[6]
Glass Transition (Tg)200–270 °C[6]
10% Weight Loss Temp. (TGA)> 450 °C in N₂[6][7]
SolubilitySoluble in NMP, DMAc, DMSO[3][4][5]

Application Focus 2: High-Performance Poly(amide-imide)s (PAIs)

Poly(amide-imide)s combine the high thermal stability of polyimides with the solubility and processability of polyamides. This compound can be used to synthesize a diacid monomer containing pre-formed imide rings, which is then polymerized with various diamines.

Reaction Principle: Two-Step Synthesis

This approach involves two main stages:

  • Monomer Synthesis: this compound is reacted with an aromatic dianhydride (e.g., trimellitic anhydride) to form a diimide-dicarboxylic acid. The ortho-methyl group is carried through into this new, more complex monomer.

  • Polymerization: The newly synthesized diimide-diacid is then polymerized with an aromatic diamine using a direct polycondensation method, often employing triphenyl phosphite (TPP) and pyridine as condensing agents.[12][13]

Visualization: Poly(amide-imide) Reaction Scheme

G cluster_step1 Step 1: Diimide-Diacid Monomer Synthesis cluster_step2 Step 2: Polycondensation Monomer1 This compound plus1 + Monomer1->plus1 Monomer2 Trimellitic Anhydride arrow1 -> (DMF, Reflux) Monomer2->arrow1 plus1->Monomer2 Product1 Diimide-Dicarboxylic Acid arrow1->Product1 Product1_copy Diimide-Dicarboxylic Acid plus2 + Product1_copy->plus2 Monomer3 Aromatic Diamine (e.g., ODA) arrow2 -> (NMP, Py, TPP, CaCl2) Monomer3->arrow2 plus2->Monomer3 Product2 Poly(amide-imide) arrow2->Product2

Caption: Two-step synthesis of a Poly(amide-imide).

Detailed Protocol 2: Synthesis of a Poly(amide-imide)

Part A: Synthesis of Diimide-Dicarboxylic Acid Monomer

  • In a flask, combine equimolar amounts of this compound and trimellitic anhydride in dimethylformamide (DMF).[12]

  • Reflux the mixture at approximately 160°C for 18 hours to ensure complete imidization.[12]

  • After cooling, pour the reaction mixture into cold water to precipitate the diimide-diacid product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like isopropanol to obtain the pure monomer.[12]

Part B: Polycondensation

  • In a three-necked flask under a nitrogen atmosphere, charge the synthesized diimide-diacid monomer, an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline), calcium chloride (CaCl₂), pyridine, and NMP.[14]

  • Add triphenyl phosphite (TPP) to the stirred mixture.

  • Heat the reaction mixture to 105°C and maintain for 24 hours.[14]

  • After cooling, precipitate the resulting viscous polymer solution in a water/ethanol mixture.[14]

  • Collect the polymer by filtration, wash extensively, and dry under vacuum.

Protocols: Polymer Characterization

Confirming the structure and properties of the synthesized polymers is a critical step.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of amide and imide linkages.

  • Prepare a small, dry sample of the polymer.

  • Acquire a spectrum using an ATR-FTIR spectrometer.[15]

  • Analysis: Look for characteristic peaks:

    • Amide N-H Stretch: A broad peak around 3300-3400 cm⁻¹.[6][16]

    • Amide I (C=O Stretch): A strong peak around 1650-1670 cm⁻¹.[6][17]

    • Amide II (N-H Bend): A peak around 1530-1550 cm⁻¹.[6]

    • Imide C=O (asymmetric): For PAIs, a peak near 1780 cm⁻¹.[12]

    • Imide C=O (symmetric): For PAIs, a peak near 1720 cm⁻¹.

    • C-N Stretch: Around 1250-1350 cm⁻¹.[18]

Protocol 3.2: Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the polymer.[17]

  • Place a small sample (5-10 mg) of the dry polymer into a TGA crucible.

  • Heat the sample from room temperature to ~800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the temperature at which 5% and 10% weight loss occurs (T₅ and T₁₀).[17] High-performance polyamides derived from this compound should show T₁₀ values well above 400°C.[6] The "char yield" at the end of the run indicates the amount of material remaining at high temperatures.

The combination of TGA with FTIR (TGA-FTIR) can provide further insight by identifying the gases evolved during thermal decomposition.[19][20][21]

Troubleshooting and Expert Insights

  • Low Molecular Weight: If the resulting polymer has low viscosity, it indicates incomplete polymerization. The primary culprits are impure or wet monomers and solvents. Ensure all reagents are rigorously dried and reactions are performed under an inert atmosphere (e.g., dry nitrogen) to prevent side reactions.[11]

  • Poor Solubility: If a polymer designed to be soluble precipitates during the reaction, it may be due to insufficient LiCl or CaCl₂. These salts help break up the strong intermolecular hydrogen bonds of the growing polymer chains.[8]

  • Brittle Films: Films that crack or are brittle often result from low molecular weight polymers. Re-evaluating the purity of monomers and the stoichiometry of the reaction is recommended.

Conclusion

This compound is a highly valuable monomer for creating a new generation of high-performance polymers. The strategic placement of the ortho-methyl group provides a reliable method for enhancing solubility and processability while retaining the exceptional thermal and mechanical properties characteristic of aromatic polyamides and poly(amide-imide)s. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the unique advantages of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction to Synthetic Strategies and Impurity Profiles

This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while seemingly straightforward, can be prone to the formation of various impurities that can impact the quality, yield, and downstream applications of the final product. The most prevalent synthetic route involves the reduction of 2-methyl-3-nitrobenzoic acid. Alternative methods include the Hofmann rearrangement of 2-methylphthalimide and the ammoniation of 3-methyl-2-chlorobenzoic acid. Each pathway presents a unique impurity profile that requires careful consideration and control.

This guide will delve into the common impurities associated with these synthetic routes, their mechanisms of formation, and practical strategies for their detection, mitigation, and removal.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Route 1: Reduction of 2-Methyl-3-nitrobenzoic Acid

This is the most common and industrially significant route. The primary reaction involves the reduction of the nitro group to an amine.

Q1: My final product has a pink or reddish-brown hue, even after purification. What is the likely cause and how can I fix it?

A1: An off-color final product is a frequent issue in the synthesis of aromatic amines and is often indicative of trace-level impurities formed by oxidation.[2][3]

  • Probable Cause 1: Oxidation of the Amine Product: Aromatic amines, including this compound, are susceptible to air oxidation, which can form highly colored quinone-imine type structures. This can occur during the reaction workup, purification, or even during storage if the material is exposed to air and light.

  • Probable Cause 2: Presence of Azo Byproducts: Incomplete reduction of the nitro group can lead to the formation of intermediates like nitroso and hydroxylamine species. These can couple to form colored azoxy and azo compounds.[4][5] The formation of these byproducts is often favored under neutral or basic conditions during the reduction.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control of pH: During reductions with metals like iron or tin, maintaining acidic conditions (e.g., with HCl or acetic acid) helps to ensure complete reduction to the amine and minimizes the formation of azo byproducts.[6]

    • Purification:

      • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.

      • Recrystallization: Recrystallization from a suitable solvent system can help remove these impurities.

      • Reversed-Phase Chromatography: If color persists, purification by reversed-phase flash chromatography can be an effective method to separate the desired product from more colored, often more polar or non-polar, impurities.[7]

Q2: My HPLC analysis shows an unexpected peak with a similar retention time to my product. What could it be?

A2: An unexpected peak with a similar retention time often points to the presence of an isomeric impurity.

  • Probable Cause: Isomeric Impurities from the Starting Material: The synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, typically involves the nitration of m-toluic acid. This reaction is not perfectly regioselective and can lead to the formation of several positional isomers, with the most common being:

    • 3-Methyl-4-nitrobenzoic acid

    • 5-Methyl-2-nitrobenzoic acid[8]

    • 2-Methyl-5-nitrobenzoic acid[9]

    These isomeric nitrobenzoic acids will also be reduced to their corresponding aminobenzoic acid isomers, which have very similar physicochemical properties to the desired this compound, making them difficult to separate.

  • Troubleshooting & Prevention:

    • Starting Material Purity: The most effective way to avoid isomeric impurities in the final product is to use high-purity 2-methyl-3-nitrobenzoic acid as the starting material. It is crucial to have a validated analytical method to assess the purity of the starting material before beginning the synthesis.

    • Purification of the Intermediate: If the starting material contains significant isomeric impurities, it may be necessary to purify the 2-methyl-3-nitrobenzoic acid intermediate before the reduction step. This can sometimes be achieved by fractional crystallization, leveraging slight differences in solubility of the isomers in various solvents.[8]

    • Final Product Purification: High-performance liquid chromatography (HPLC) is often the most effective method for separating these closely related isomers. Preparative HPLC may be necessary to obtain a highly pure final product.

Q3: I'm observing a peak in my HPLC that corresponds to the starting material, 2-methyl-3-nitrobenzoic acid, even after a long reaction time. What can I do to drive the reaction to completion?

A3: Incomplete conversion is a common issue in catalytic hydrogenation.

  • Probable Cause 1: Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO2, Raney Nickel) can become deactivated during the reaction. This can be due to poisoning by impurities in the starting material or solvent, or by sintering of the metal particles at high temperatures.

  • Probable Cause 2: Insufficient Hydrogen Pressure or Agitation: In catalytic hydrogenations, inadequate hydrogen pressure or poor mixing can lead to a slow or incomplete reaction due to mass transfer limitations.

  • Probable Cause 3: Inappropriate Choice of Reducing Agent: For some substrates, certain reducing agents may not be effective enough to achieve full conversion.

  • Troubleshooting & Prevention:

    • Catalyst Selection and Handling:

      • Use a fresh, high-quality catalyst.

      • Increase the catalyst loading.

      • Consider a different catalyst. For example, Raney Nickel is sometimes used when dehalogenation is a concern with other reducible groups present.[6]

    • Reaction Conditions:

      • Increase the hydrogen pressure.

      • Ensure vigorous stirring or agitation to maximize the contact between the catalyst, substrate, and hydrogen.

      • Increase the reaction temperature, but be mindful of potential side reactions.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods such as using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[10]

Q4: My reaction seems to have stalled, and I'm seeing byproducts that are not the desired amine. What could be happening?

A4: The formation of significant byproducts other than the amine suggests that the reduction is not proceeding cleanly down the desired pathway.

  • Probable Cause: Formation of Hydroxylamine Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[4] Under certain conditions, the hydroxylamine intermediate can be relatively stable and may accumulate. This is more likely with certain catalysts and under specific pH conditions.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Ensure that the reaction conditions are optimized for complete reduction. For catalytic hydrogenation, this may involve adjusting the temperature, pressure, and solvent. For metal-based reductions, maintaining a sufficiently acidic environment is crucial.

    • Monitor the Reaction: Use techniques like TLC or HPLC to monitor the reaction progress. If you observe the buildup of an intermediate, you may need to adjust the reaction conditions to facilitate its further reduction.

Route 2: Hofmann Rearrangement of 2-Methylphthalimide

The Hofmann rearrangement offers an alternative route to anthranilic acids from phthalimides.[11][12]

Q1: What are the potential impurities I should be aware of when using the Hofmann rearrangement to synthesize this compound?

A1: The Hofmann rearrangement of a primary amide (in this case, derived from 2-methylphthalimide) to a primary amine involves an isocyanate intermediate.[13] Impurities can arise from this intermediate or from incomplete reactions.

  • Probable Impurities:

    • Unreacted Starting Material: Incomplete reaction will leave residual 2-methylphthalamic acid or 2-methylphthalimide.

    • Urea Byproducts: The isocyanate intermediate can react with the product amine to form a urea derivative.

    • Carbamates: If the reaction is performed in an alcohol solvent, the isocyanate can be trapped to form a carbamate.[11] While sometimes this is a desired product, in the synthesis of the free amine, it is an impurity.

  • Troubleshooting & Prevention:

    • Control of Stoichiometry: Careful control of the stoichiometry of the reagents (hypohalite and base) is important to ensure complete conversion of the amide.

    • Reaction Conditions: The temperature and reaction time should be optimized to favor the formation of the amine and minimize side reactions of the isocyanate intermediate.

    • Workup: The workup procedure should be designed to hydrolyze any remaining isocyanate and separate the desired amine from any urea or carbamate byproducts.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Parameter Recommended HPLC Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or formate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV at a wavelength where both the product and potential impurities have good absorbance (e.g., 240-260 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in their identification.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

Protocol: HPLC Analysis of this compound

  • Standard Preparation: Prepare standard solutions of this compound and any available potential impurities (e.g., isomeric aminobenzoic acids, 2-methyl-3-nitrobenzoic acid) in the mobile phase or a suitable diluent.

  • Sample Preparation: Dissolve a known concentration of the reaction mixture or final product in the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities by comparing their peak areas to that of the main product, using a relative response factor if necessary. For unknown peaks, techniques like LC-MS can be used for identification.[11]

Visualizing Synthetic Pathways and Impurity Formation

Main Synthetic Route and Isomeric Impurities

The following diagram illustrates the primary synthetic route starting from the nitration of m-toluic acid and highlights the formation of common isomeric impurities.

Synthesis_and_Isomeric_Impurities cluster_0 Nitration of m-Toluic Acid cluster_1 Reduction m-Toluic Acid m-Toluic Acid Nitration Mixture Nitration Mixture m-Toluic Acid->Nitration Mixture HNO3/H2SO4 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid Nitration Mixture->2-Methyl-3-nitrobenzoic Acid Desired Product Isomeric Nitrobenzoic Acids Isomeric Nitrobenzoic Acids Nitration Mixture->Isomeric Nitrobenzoic Acids Isomeric Impurities This compound This compound 2-Methyl-3-nitrobenzoic Acid->this compound [H] (e.g., H2/Pd-C) Isomeric Aminobenzoic Acids Isomeric Aminobenzoic Acids Isomeric Nitrobenzoic Acids->Isomeric Aminobenzoic Acids [H]

Caption: Formation of isomeric impurities during synthesis.

Byproduct Formation During Nitro Group Reduction

This diagram shows the stepwise reduction of the nitro group and the potential for side reactions leading to dimeric impurities.

Reduction_Byproducts cluster_coupling Dimerization Side Reactions Nitro Compound (R-NO2) Nitro Compound (R-NO2) Nitroso Compound (R-NO) Nitroso Compound (R-NO) Nitro Compound (R-NO2)->Nitroso Compound (R-NO) Reduction Hydroxylamine (R-NHOH) Hydroxylamine (R-NHOH) Nitroso Compound (R-NO)->Hydroxylamine (R-NHOH) Reduction Azoxy Compound (R-N(O)=N-R) Azoxy Compound (R-N(O)=N-R) Nitroso Compound (R-NO)->Azoxy Compound (R-N(O)=N-R) Coupling with R-NHOH Amine (R-NH2) Amine (R-NH2) Hydroxylamine (R-NHOH)->Amine (R-NH2) Reduction Azo Compound (R-N=N-R) Azo Compound (R-N=N-R) Azoxy Compound (R-N(O)=N-R)->Azo Compound (R-N=N-R) Reduction

Caption: Potential byproducts from nitro group reduction.

References

Technical Support Center: Navigating the Solubility Challenges of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Here, you will find a comprehensive resource structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, complete with experimental protocols and scientific explanations.

Understanding this compound: A Physicochemical Overview

This compound is an aromatic amino acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2] It typically appears as a white to light yellow or pale brown crystalline powder.[2][3] Its structure, featuring both a carboxylic acid group and an amino group on a substituted benzene ring, dictates its solubility behavior, making it a molecule with dual acidic and basic characteristics.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][3]
Melting Point 178-181 °C[1][3]
Appearance White to light yellow/pale brown crystalline powder[2][3]
Predicted pKa ~3.09 (acidic), Amine pKa likely ~4-5[4]
Predicted logP 1.275[5]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in water?

A1: The limited aqueous solubility of this compound is a consequence of its molecular structure. The benzene ring and the methyl group form a significant non-polar hydrocarbon region, which is hydrophobic.[6] While the carboxylic acid and amino groups are polar and capable of hydrogen bonding with water, the non-polar portion of the molecule dominates, leading to low solubility in water at neutral pH.[7]

Q2: Which organic solvents are most effective for dissolving this compound?

A2: Generally, polar organic solvents are the most effective for dissolving this compound. A systematic study by Cen et al. (2021) provides valuable quantitative data on its solubility in various solvents. The solubility tends to be higher in alcohols and esters compared to less polar solvents or water. For instance, at 298.15 K (25 °C), the mole fraction solubility is highest in methanol and ethyl acetate among the tested solvents. The principle of "like dissolves like" is a good guide here; the polarity of the solvent plays a crucial role.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in organic solvents is endothermic, meaning its solubility increases with an increase in temperature.[8] This is a common characteristic for many solid organic compounds. Therefore, heating the solvent is a primary and effective method to dissolve a higher concentration of the compound. However, be mindful of potential precipitation upon cooling.

Q4: My compound precipitates out of solution upon cooling. How can I prevent this?

A4: Precipitation upon cooling occurs because the solution becomes supersaturated as the temperature drops. To mitigate this, you can:

  • Use a co-solvent system: Adding a second, miscible solvent in which the compound has high solubility can help maintain its dissolution at lower temperatures.

  • Optimize the concentration: Working with the lowest effective concentration can prevent the solution from reaching its saturation point upon cooling.

  • Controlled cooling: A slower, more controlled cooling process can sometimes promote the formation of a more stable crystalline form that is less prone to rapid precipitation.

Q5: I am observing a slow dissolution rate. What can I do to speed it up?

A5: A slow dissolution rate can be addressed by:

  • Particle size reduction: Grinding the crystalline powder to a finer consistency increases the surface area available for solvent interaction, which can significantly enhance the dissolution rate.[9]

  • Agitation and Sonication: Vigorous stirring or the use of an ultrasonic bath provides energy to the system, breaking up agglomerates and facilitating the solvation process.

  • Heating: As mentioned, increasing the temperature will not only increase the solubility but also the rate of dissolution.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale behind them to address more complex solubility challenges.

Guide 1: Overcoming Poor Solubility through pH Adjustment

The amphoteric nature of this compound, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, makes its aqueous solubility highly pH-dependent.

The Underlying Principle: Ionization

At different pH values, the compound can exist in three forms: a cationic form at low pH, a neutral (zwitterionic) form near its isoelectric point, and an anionic form at high pH. The charged (cationic and anionic) forms are significantly more soluble in water than the neutral form.

Figure 1: Impact of pH on the ionization and solubility of this compound.

Experimental Protocol: pH-Based Solubility Enhancement

Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

Methodology:

  • Initial Slurry: Add the desired amount of this compound to the aqueous solvent to create a slurry.

  • Acidification (for Cationic Solubilization):

    • While stirring, slowly add 1 M HCl dropwise to the slurry.

    • Monitor the pH continuously. As the pH decreases, the amino group will become protonated.

    • Continue adding acid until the compound fully dissolves. Note the final pH.

  • Alkalinization (for Anionic Solubilization):

    • While stirring, slowly add 1 M NaOH dropwise to the slurry.

    • Monitor the pH continuously. As the pH increases, the carboxylic acid group will become deprotonated.

    • Continue adding base until the compound fully dissolves. Note the final pH.

  • Final pH Adjustment: Once dissolved, the pH of the solution can be carefully adjusted back towards the desired final pH for your experiment, but be cautious of potential precipitation as you approach the isoelectric point.

Causality: By protonating the amino group with acid or deprotonating the carboxylic acid group with a base, you are converting the poorly soluble neutral molecule into a much more polar, charged salt, which readily dissolves in water.

Guide 2: Strategic Solvent Selection and Co-Solvency

When working with organic solvents, a systematic approach to solvent screening and the use of co-solvents can resolve many solubility issues.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures, based on data from Cen et al. (2021). This data is invaluable for initial solvent selection.

Solvent288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)328.15 K (55°C)
Methanol 0.04530.06320.08650.11670.1542
Ethanol 0.03150.04410.06030.08120.1078
1-Propanol 0.02410.03370.04610.06210.0824
Isopropyl alcohol 0.01980.02810.03920.05410.0739
1-Butanol 0.02010.02810.03840.05170.0686
Isobutyl alcohol 0.01730.02440.03370.04610.0622
2-Butanol 0.01850.02630.03680.05070.0691
Methyl acetate 0.03810.05380.07460.10180.1369
Ethyl acetate 0.02920.04150.05810.07950.1075
Propyl acetate 0.02430.03470.04880.06740.0919
Water 0.00030.00040.00060.00080.0011
Acetonitrile 0.00610.00890.01280.01810.0254

Experimental Protocol: Co-Solvent System Development

Objective: To identify an effective co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • A primary solvent with moderate solubility (e.g., Ethanol)

  • A co-solvent with high solubility (e.g., Methanol or Dimethyl Sulfoxide - DMSO)

  • Vials and a vortex mixer

Methodology:

  • Initial Dissolution: Attempt to dissolve the desired concentration of this compound in the primary solvent. If it does not fully dissolve, proceed to the next step.

  • Co-solvent Addition: While vortexing or stirring, add the co-solvent dropwise to the suspension.

  • Observation: Observe for complete dissolution. Note the approximate ratio of primary solvent to co-solvent required.

  • Optimization: Systematically prepare a series of solvent mixtures with varying ratios of the primary and co-solvent (e.g., 9:1, 8:2, 7:3) and determine the minimum amount of co-solvent needed to achieve and maintain solubility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Figure 2: A systematic workflow for troubleshooting the solubility of this compound.

Conclusion

Successfully working with this compound requires a good understanding of its physicochemical properties and a systematic approach to overcoming its inherent solubility challenges. By considering the interplay of solvent polarity, temperature, and pH, researchers can effectively prepare solutions for their experimental needs. This guide provides a foundation of knowledge and practical protocols to navigate these challenges, ensuring the integrity and success of your research and development endeavors.

References

Technical Support Center: Safe Handling and Storage of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity in your laboratory.

Section 1: Core Hazard Profile & Safety Data

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is classified as hazardous, primarily acting as an irritant.[1] The following table summarizes its hazard profile according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard StatementSignal Word & Pictogram
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[2]Warning
alt text
[3]
Serious Eye Damage / Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3][4]

Section 2: Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is your primary defense against exposure. The choice of PPE is directly dictated by the compound's hazard profile—in this case, protecting against skin, eye, and respiratory irritation.

Q: What is the mandatory PPE for handling this compound?

A: At a minimum, you must wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] This foundational PPE prevents accidental skin and eye contact during routine handling.

Q: Why is respiratory protection important if I'm only handling small quantities?

A: this compound is a crystalline powder.[3][5] Any activity that can create dust—such as weighing, transferring, or scraping—poses an inhalation risk. Inhalation may cause respiratory irritation.[4] Therefore, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to prevent dust dispersion.[2] For procedures with a higher potential for dust generation, a NIOSH-approved N95 dust mask is recommended.[6]

Q: Are standard nitrile gloves sufficient?

A: Yes, for incidental contact, standard nitrile gloves are appropriate. The key is proper glove hygiene. If you spill the compound on your glove, remove it immediately, wash your hands with soap and water, and don a new glove.[1][2] Never reuse contaminated gloves. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]

Section 3: Handling and Experimental Workflow

Safe handling is a systematic process that begins before the container is even opened. The following workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase sds Verify Compound SDS (Hazards, PPE) ppe Don Appropriate PPE (Gloves, Goggles, Coat) workspace Prepare Workspace (Ensure Fume Hood is On) retrieve Retrieve Chemical from Storage workspace->retrieve transfer Weigh / Transfer (Minimize Dust) close Tightly Close Container clean Clean & Decontaminate Workspace close->clean dispose Dispose of Waste (per Guidelines) doff Doff PPE & Wash Hands

Caption: Initial Handling Workflow for this compound.

Q: What are the critical steps to take before I open the container?

A: First, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1] Second, prepare your workspace by ensuring adequate ventilation, such as a certified chemical fume hood, is operational.[1] This is a non-negotiable step to control dust and potential vapors.

Q: How can I minimize dust generation during transfer?

A: Avoid pouring the powder from a height. Instead, gently scoop or tap the material out of its container. Use a weigh boat or paper that is appropriately sized to prevent spillage. If possible, use spatulas or tools that are anti-static to prevent powder from clinging and becoming airborne.

Q: What materials are incompatible with this compound?

A: You must avoid contact with strong oxidizing agents.[1] Mixing with these can lead to vigorous, potentially hazardous reactions. Store the compound away from any containers of strong oxidizers.

Section 4: Storage Procedures

Proper storage is essential for maintaining the chemical's stability and preventing accidental release.[8]

Q: What are the ideal storage conditions for this material?

A: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] While room temperature storage is generally acceptable, a cool and shaded area is preferred to ensure long-term stability.[2][3][5] Some safety protocols recommend storing the container in a locked cabinet to control access.[1][9]

Q: I've opened the container. Are there any special storage requirements now?

A: The primary requirement remains the same: the container must be kept tightly closed after each use.[2] This prevents the uptake of atmospheric moisture and protects the compound from potential contaminants. For enhanced stability, especially for long-term storage after opening, consider storing it under an inert gas like nitrogen or argon.[2]

Section 5: Troubleshooting & Emergency Response Guide

Even with meticulous planning, accidents can happen. A rapid and correct response is critical to mitigating harm.

Exposure Scenarios: First Aid Response

The following decision tree outlines the immediate actions required upon personal exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation event Exposure Event Occurs skin_wash Wash with Soap & Water Immediately event->skin_wash eye_rinse Rinse Cautiously with Water for at least 15 minutes event->eye_rinse inh_air Move to Fresh Air event->inh_air skin_remove Remove Contaminated Clothing skin_wash->skin_remove skin_medical Get Medical Advice if Irritation Occurs skin_remove->skin_medical eye_lenses Remove Contact Lenses (if present and easy) eye_rinse->eye_lenses eye_medical Get Medical Attention eye_lenses->eye_medical inh_rest Keep at Rest inh_air->inh_rest inh_medical Get Medical Attention if Unwell inh_rest->inh_medical

Caption: Decision Tree for First Aid Response to Exposure.

Q: What is the immediate first aid response for eye contact?

A: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] If present, remove contact lenses after the initial flushing and continue rinsing. It is imperative to seek medical attention to ensure no damage has occurred.[1][2]

Q: What should I do if I get the powder on my skin?

A: Wash the affected area immediately and thoroughly with soap and plenty of water.[1] Remove any contaminated clothing and wash it before wearing it again.[2] If skin irritation develops or persists, you should seek medical advice.[2]

Q: I think I may have inhaled some dust. What are the steps?

A: Immediately move from the area of exposure to fresh air.[1] Rest in a position that is comfortable for breathing. If you feel unwell, such as experiencing respiratory irritation, call a poison center or seek medical attention.[1][9]

Spill & Leak Containment

A small, contained spill of solid this compound can be managed internally by trained personnel.

Q: I've spilled a small amount (a few grams) of the powder on the benchtop. How do I clean it up safely?

A: Follow this step-by-step protocol:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Ensure Ventilation: Perform the cleanup in a well-ventilated area or fume hood.

  • Wear PPE: Ensure you are wearing your full, appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: Do NOT use water to clean the initial spill, as this can create a slurry that is harder to manage.

  • Gently Collect the Material: Carefully sweep or wipe up the solid material.[1] Avoid any actions that create dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the surface with soap and water.

  • Dispose of Waste: All cleaning materials (wipes, gloves, etc.) must be placed in the hazardous waste container.

Q: When is a spill considered too large for me to handle?

A: If the spill is large, located in a poorly ventilated area, or if you feel unsure or unsafe at any point, do not attempt to clean it up. Evacuate the area, alert your facility's safety officer or emergency response team, and prevent others from entering.

Section 6: Disposal

Proper disposal is a critical final step in the chemical lifecycle.

Q: How do I dispose of waste this compound and contaminated materials?

A: All waste material, including the chemical itself and any contaminated items like weigh boats, wipes, and PPE, must be treated as hazardous waste.[1] It should be collected in a suitable, labeled container and disposed of through an approved waste disposal plant.[9] You must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1]

References

3-Amino-2-methylbenzoic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Amino-2-methylbenzoic Acid >

A Message from Your Senior Application Scientist

Welcome to the technical support center for this compound (CAS 52130-17-3). As a Senior Application Scientist, I understand that working with nuanced chemical intermediates requires both precision in execution and a deep understanding of the molecule's behavior. This guide is designed to be a practical resource, moving beyond simple data sheets to provide actionable insights into the stability and degradation of this compound. Whether you are troubleshooting an unexpected experimental result or designing a long-term stability study, the information here is structured to help you maintain the integrity of your material and the validity of your results.

This center is divided into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for broader foundational knowledge. We will explore the causality behind common issues, provide validated protocols, and ground our recommendations in established scientific principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Question 1: My solid this compound, which was initially an off-white powder, has developed a yellowish or brownish tint over time. Is the material degrading?

Answer:

Yes, a color change from white/off-white to a darker shade is a strong visual indicator of degradation. This is most commonly due to oxidation or photodegradation.

  • Causality: The amino group (-NH₂) on the aromatic ring is susceptible to oxidation. Atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can oxidize the amino group to form colored nitroso (-N=O) or nitro (-NO₂) species, as well as complex polymeric materials. This is a known degradation pathway for many aromatic amines.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1] Exposure to light and air are the primary drivers of this type of degradation. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

    • Purity Check: Perform a quick purity analysis using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the chromatogram of the discolored sample to a fresh or properly stored reference standard. Look for the emergence of new impurity peaks and a decrease in the area of the main compound peak.

    • Solubility Test: Degradation products, particularly polymers, may have different solubility profiles. Observe if the discolored material fully dissolves in the intended solvent compared to a reference sample.

Question 2: I am analyzing my reaction mixture containing this compound via HPLC/LC-MS and see several new, unexpected peaks that were not present in my starting material. Could this be degradation?

Answer:

It is highly probable that you are observing degradation products, especially if your experimental conditions involve heat, extreme pH, or oxidizing agents.

  • Causality: this compound can degrade under various stress conditions common in synthetic chemistry and formulation development.[2]

    • Acid/Base Hydrolysis: While the core structure is relatively stable, prolonged exposure to strong acids or bases at elevated temperatures can promote side reactions.

    • Oxidation: As mentioned, the amino group is sensitive to oxidizing agents (e.g., hydrogen peroxide, or even dissolved oxygen).[3]

    • Thermal Stress: High temperatures can lead to decarboxylation (loss of CO₂) or other complex degradation pathways. Aromatic amino acids are generally stable up to 120°C, but significant decomposition can occur at higher temperatures.[4]

    • Photodegradation: Exposure to UV light can provide the energy to initiate free-radical reactions, leading to a variety of degradation products.[5]

  • Troubleshooting & Confirmation Steps:

    • Run a Control: Analyze a solution of your this compound standard dissolved in the same reaction solvent and run under the same analytical conditions (but without other reagents or harsh treatments). If the peaks are absent, the degradation is due to your experimental conditions.

    • Perform a Forced Degradation Study: To confirm which condition is causing the issue, intentionally "stress" the compound under controlled conditions. This is a core tenant of developing a stability-indicating method.[6][7] A detailed protocol for this is provided later in this guide.

    • Characterize Degradants: If you have access to LC-MS, analyze the mass of the new peaks. This can provide crucial clues to their structure (e.g., a mass increase of 16 amu could suggest oxidation; a decrease of 44 amu could suggest decarboxylation).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability (up to two years), the solid powder should be stored in tightly closed, opaque containers in a cool, dry, and dark environment.[1] Room temperature storage is generally acceptable for shorter periods.[8] To minimize oxidation, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q2: How stable is this compound in common laboratory solvents (e.g., DMSO, Methanol, Water)?

Solution stability is highly dependent on the solvent, pH, and storage conditions (light/temperature).

  • DMSO/Methanol: Solutions in anhydrous organic solvents are generally more stable than aqueous solutions, provided they are protected from light. However, slow oxidation can still occur. It is best practice to prepare solutions fresh.

  • Aqueous Solutions: Stability in water is pH-dependent. The compound is more susceptible to oxidative degradation in neutral to basic aqueous solutions. Always use freshly prepared aqueous solutions for quantitative work.

Q3: What are the primary degradation pathways I should be aware of?

The key vulnerabilities of the this compound structure are the amino group and the carboxylic acid group on the aromatic ring.

  • Oxidation: The most common pathway, leading to the formation of colored impurities. This can be initiated by air, light, or chemical oxidants.

  • Photodegradation: UV light exposure can lead to complex radical-mediated reactions, potentially forming dimers or other photoproducts.

  • Decarboxylation: At high temperatures, the carboxylic acid group can be lost as CO₂, forming 2-methylaniline. While this requires significant thermal stress, it can be a concern in processes like gas chromatography or high-temperature reactions.[9][10]

Below is a diagram illustrating the most probable degradation pathways.

G parent This compound oxidized Oxidized Products (Nitroso, Nitro, Polymers) parent->oxidized O₂, Light, H₂O₂ photo Photodegradation Products (e.g., Dimers) parent->photo UV Light decarboxylated 2-Methylaniline parent->decarboxylated High Heat (Δ)

Caption: Potential degradation pathways for this compound.

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[6][7] The gold standard is to use a forced degradation study in conjunction with a high-resolution chromatographic technique like HPLC.

  • Forced Degradation: You must demonstrate that your method can separate the parent compound from all potential degradation products. This is achieved by intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and proving that the resulting peaks are resolved from the main peak.[2][5]

  • Peak Purity Analysis: Using a PDA detector, you can perform peak purity analysis on the stressed samples. This helps to confirm that the main compound peak is spectrally pure and not co-eluting with any degradants.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to establish a stability-indicating HPLC method.

Objective: To generate potential degradation products of this compound and ensure they are separated from the parent peak by the analytical HPLC method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Phosphoric Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with PDA or UV detector and a suitable C18 column

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock in 50:50 ACN:H₂O s1 Control Sample (Unstressed) start->s1 s2 Acid Hydrolysis (0.1 M HCl, 60°C) s3 Base Hydrolysis (0.1 M NaOH, 60°C) s4 Oxidation (3% H₂O₂, RT) s5 Thermal (Solid, 80°C) s6 Photolytic (Solution, UV Light) analyze Sample at Time Points (e.g., 2, 8, 24h) s2->analyze s3->analyze s4->analyze s5->analyze s6->analyze prep Neutralize (if needed) & Dilute to Target Conc. analyze->prep inject Inject on HPLC-PDA/MS prep->inject

References

Technical Support Center: A Troubleshooting Guide for 3-Amino-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted anthranilic acid, this compound (CAS 52130-17-3) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] However, its unique structural features—an electron-donating amino group, an electron-withdrawing carboxylic acid, and a sterically influential ortho-methyl group—can present specific challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental failures and offer robust solutions to streamline your research and development.

Section 1: Solubility and Handling

A frequent initial hurdle in any reaction is achieving a homogeneous solution. The solubility profile of this compound is highly dependent on the solvent and temperature.

Question: My this compound is not dissolving in my chosen reaction solvent. What are my options?

Answer: This is a common issue stemming from the compound's zwitterionic potential and crystalline nature. The key is to match the solvent polarity to the substrate and reaction conditions.

Causality & Explanation: this compound possesses both a basic amino group and an acidic carboxyl group, allowing it to form strong intermolecular hydrogen bonds. This contributes to a relatively high melting point (178-181 °C) and variable solubility.[3] Its solubility is generally poor in non-polar solvents and even in some polar aprotic solvents at room temperature. In protic solvents, solubility is better but varies.

Troubleshooting Steps & Solutions:

  • Consult Solubility Data: The first step is to select a solvent where the starting material has adequate solubility at the desired reaction temperature. Studies have shown that its solubility increases significantly with temperature across a range of solvents.[4][5]

  • Solvent Selection:

    • Poor Solvents (at room temp): Water, acetonitrile, and non-polar solvents like hexanes or toluene are generally poor choices for initial dissolution.[4]

    • Good Solvents: Polar solvents, particularly alcohols (methanol, ethanol, propanol) and esters (ethyl acetate, methyl acetate), tend to be effective, especially with gentle heating.[4][5] For reactions requiring aprotic conditions, solvents like DMF or DMA may be used, though heating might be necessary.[6]

  • Temperature Increase: Gently warming the mixture can dramatically improve solubility. However, be cautious of potential side reactions like decarboxylation at elevated temperatures, which will be discussed in Section 3.

  • Salt Formation: For reactions where the free amine is not required initially, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic base) can be a viable strategy. Conversely, in acidic media, the formation of an ammonium salt can increase solubility in aqueous solutions.

Data Presentation: Solubility of this compound

SolventSolubility (mole fraction, x10³) at 298.15 K (25°C)Solubility (mole fraction, x10³) at 328.15 K (55°C)
Methanol40.51108.97
Ethanol28.5281.65
Ethyl Acetate12.5641.59
Acetonitrile2.6511.23
Water1.834.89
Data synthesized from the Journal of Chemical & Engineering Data.[4]

Section 2: Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this compound.[1] However, achieving high yields and purity can be challenging.

Question: I am getting a low yield in my amide coupling reaction. What are the common causes and how can I improve it?

Answer: Low yields in amide couplings are typically traced back to one of four factors: inefficient activation of the carboxylic acid, poor nucleophilicity of the coupling partner, steric hindrance, or suboptimal reaction conditions.

Causality & Explanation: The carboxylic acid of this compound must first be activated to form a highly reactive intermediate (e.g., an active ester, acyl chloride, or acylphosphonium species) that can then be attacked by the amine nucleophile.[7] The ortho-methyl group introduces steric bulk around the reaction center, which can hinder the approach of both the activating agent and the amine.

Troubleshooting Workflow:

G start Low Amide Coupling Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_reagents Are Reagents (Coupling Agent, Base, Amine) Pure and Dry? check_activation->check_reagents Yes solution_reagent Switch Coupling Reagent (e.g., to HATU, T3P) check_activation->solution_reagent No check_sterics Is Steric Hindrance an Issue? check_reagents->check_sterics Yes solution_purify Purify/Dry Reagents and Solvents check_reagents->solution_purify No check_conditions Are Reaction Conditions Optimal? check_sterics->check_conditions No solution_heat Increase Temperature / Extend Reaction Time check_sterics->solution_heat Yes solution_base Optimize Base Stoichiometry and Type (e.g., DIPEA vs. NMM) check_conditions->solution_base

Caption: Troubleshooting logic for low amide coupling yield.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Coupling Reagent:

    • Carbodiimides (EDC, DCC): These are common but can be sluggish with sterically hindered substrates. Additives like HOBt or HOAt are often required to improve efficiency and suppress side reactions like N-acylurea formation.[7]

    • Onium Salts (HATU, HBTU): These reagents are generally more powerful and faster, making them an excellent choice for challenging couplings.[8] HATU is particularly effective for sterically hindered systems.

    • Phosphonium Reagents (PyBOP): Also highly effective, but can be more expensive.

    • T3P® (Propylphosphonic Anhydride): A versatile and user-friendly reagent known for high yields and low epimerization risk. The byproducts are water-soluble, simplifying workup.[9]

  • Optimize the Base: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. Use 2-3 equivalents to neutralize the acid formed and facilitate the reaction. Ensure the base is high-purity and dry.

  • Control Reaction Temperature: Most couplings are started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For hindered substrates, gentle heating (40-50 °C) may be necessary to drive the reaction to completion.[9]

  • Check Reagent Purity: Water is the enemy of amide coupling reactions. It can hydrolyze the activated intermediate back to the carboxylic acid. Ensure your amine, solvent, and base are anhydrous.

Experimental Protocol: Standard Amide Coupling using HATU

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, ~0.1 M).

  • Add the amine coupling partner (1.0-1.2 eq.).

  • Add HATU (1.1-1.2 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification (e.g., extraction followed by column chromatography or recrystallization).

Section 3: Decarboxylation - An Unwanted Side Reaction

One of the most significant and often unexpected side reactions when working with anthranilic acid derivatives is decarboxylation.

Question: My reaction is producing aniline derivatives and I'm losing the carboxylic acid group. What is happening and how can I prevent it?

Answer: You are observing decarboxylation, a known thermal or acid-catalyzed decomposition pathway for anthranilic acids.[10][11] This reaction proceeds via electrophilic substitution, where a proton attacks the aromatic ring at the carbon bearing the carboxyl group, leading to the expulsion of carbon dioxide.

Causality & Explanation: The mechanism involves the protonation of the aromatic ring, which is the rate-determining step.[12] The presence of electron-donating groups (like the amino and methyl groups on your substrate) can stabilize the intermediate cation and increase the rate of this undesired reaction.[13] The reaction is significantly accelerated by heat and strong acidic conditions.

G substrate This compound protonated Protonated Intermediate (Zwitterion) substrate->protonated Equilibrium attack Proton Attack at C1 protonated->attack Acid (H⁺) intermediate Wheland-type Intermediate attack->intermediate decarboxylation Loss of CO₂ intermediate->decarboxylation product 2-Methylaniline decarboxylation->product

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Avoid excessive heating. If a reaction requires elevated temperatures, conduct a time-course study to find the optimal balance between desired product formation and decarboxylation. In some cases, catalytic systems can achieve decarboxylation at temperatures as low as 150 °C.[14]

  • Avoid Strong Acids: Whenever possible, avoid using strong mineral acids (HCl, H₂SO₄) in your reaction or workup, especially at elevated temperatures. If an acidic medium is required, consider using a milder buffered system.

  • Protecting Groups: If the synthetic route allows, protecting the amino group can modulate the electronic properties of the ring and potentially reduce its susceptibility to protonation and subsequent decarboxylation.

  • Reaction Time: Do not let reactions run unnecessarily long at high temperatures once the desired conversion has been reached.

Section 4: Purification and Characterization

Question: How can I effectively purify my product, and what are the key NMR signals I should look for to confirm its structure?

Answer: Purification strategies should exploit the physicochemical differences between your product, unreacted starting materials, and byproducts. NMR spectroscopy is the definitive tool for structural confirmation.

Purification Protocols:

  • Acid-Base Extraction: This is a powerful technique for this class of compounds.

    • To remove unreacted this compound: Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The starting acid will be deprotonated and move into the aqueous layer.

    • To remove basic impurities (e.g., unreacted amine coupling partner): Wash the organic layer with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl).

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Use the solubility data in Section 1 to guide your choice of solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4][15]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography is standard. A gradient elution of ethyl acetate in hexanes is a common starting point. The polarity of the eluent can be adjusted based on the polarity of your final product.[16]

Characterization by NMR:

The signals from the 3-amino-2-methylbenzoyl moiety are characteristic.

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet integrating to 3H, typically found around δ 2.1-2.3 ppm.

    • Amine Protons (-NH₂): A broad singlet integrating to 2H. Its chemical shift is highly variable (δ 3.5-5.5 ppm) and depends on solvent and concentration. It will exchange with D₂O.

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring, typically appearing as a multiplet or distinct doublets and triplets between δ 6.5-7.8 ppm. The coupling patterns will be informative.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the δ 168-175 ppm region.

    • Methyl Carbon (-CH₃): A signal in the δ 15-20 ppm region.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm).

Note: Exact chemical shifts will vary depending on the full structure of the final molecule and the NMR solvent used.[17][18]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-methylbenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 3-Amino-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and other fine chemicals.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a wide array of derivatization strategies.[1] However, the steric hindrance from the ortho-methyl group and the potential for unwanted side reactions necessitate careful optimization of reaction conditions.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the rationale to empower you to adapt and troubleshoot effectively.

Section 1: General Considerations & FAQs

This section addresses fundamental questions about the properties and handling of this compound that are crucial for successful derivatization.

Q1: What are the key solubility characteristics of this compound I should be aware of?

A1: Understanding the solubility of your starting material is the first step to a successful reaction. This compound exhibits variable solubility in common organic solvents. Generally, its solubility increases with temperature in all tested solvents.[3][4]

  • High Solubility: It is most soluble in polar protic solvents like methanol and ethanol.[4]

  • Moderate Solubility: Ester solvents such as ethyl acetate show moderate solubility.[4]

  • Low Solubility: It has lower solubility in water and acetonitrile.[3][4]

A study on its solubility profiles provides the following trend at a given temperature: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[5]

Expert Insight: The zwitterionic character of the molecule (possessing both acidic -COOH and basic -NH2 groups) influences its solubility. In highly polar solvents, it can form strong hydrogen bonds, enhancing solubility. For reactions requiring non-polar solvents, you may need to convert the carboxylic acid to an ester or protect the amino group to increase solubility.

Q2: What are the primary reactive sites on this compound and what are the implications for derivatization?

A2: The molecule has two primary reactive sites: the amino group (-NH2) and the carboxylic acid group (-COOH) .

  • Amino Group: A primary aromatic amine, it is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides. It can also be diazotized.[6]

  • Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides.[1]

The challenge lies in achieving selectivity. The ortho-methyl group provides some steric hindrance around the carboxylic acid, which can influence reactivity. More significantly, the presence of both a nucleophilic amine and an acidic carboxylic acid in the same molecule can lead to self-polymerization, especially when activating the carboxylic acid for amide coupling.[7]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is essential when you need to perform a reaction at one functional group while the other is sensitive to the reaction conditions.[8]

  • Protecting the Amino Group: This is necessary if you are performing reactions at the carboxylic acid that the amino group would interfere with. For example, when converting the carboxylic acid to an acid chloride using thionyl chloride, the amino group would react. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[9]

  • Protecting the Carboxylic Acid Group: This is required when you are targeting the amino group with reagents that could also react with the carboxylic acid. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which is generally less reactive under conditions used for amine derivatization.[10]

The choice of protecting group is critical and must be "orthogonal," meaning you can remove it without affecting other parts of the molecule, including the newly formed derivative.[8]

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is one of the most common derivatization reactions for this compound, either by reacting its amino group with another carboxylic acid or by reacting its carboxylic acid with an amine.

Q4: I am getting very low yields when trying to couple an amine to the carboxylic acid of this compound using EDC/NHS chemistry. What is going wrong?

A4: Low yields in EDC/NHS couplings with this substrate are a frequent issue. Several factors can be at play, often related to the stability of the activated intermediate and competing side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for EDC/NHS Coupling.

Detailed Explanation:

  • pH is Critical: EDC/NHS chemistry is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).[11] The subsequent coupling of the NHS-ester to the amine is optimal at a pH of 7.0-8.5.[11] Running the entire reaction at a single pH is a compromise that can lead to lower yields.

    • Solution: Perform a two-step reaction. First, activate the this compound with EDC and NHS in a buffer like MES at pH 6.0. Then, add your amine and adjust the pH to ~7.5 for the coupling step.[7]

  • Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The NHS-ester is more stable but also susceptible to hydrolysis, especially at higher pH.[11]

    • Solution: Always use freshly prepared EDC and NHS solutions.[7][11] Minimize the time between the activation and coupling steps.

  • Self-Polymerization: The most probable side reaction is the intermolecular reaction between the activated carboxylic acid of one molecule and the amino group of another, leading to oligomers or polymers.

    • Solution: The most robust solution is to protect the amino group of this compound before performing the coupling reaction. A Boc group is a common choice as it is stable to the coupling conditions and can be removed later with acid.

Q5: I am trying to form an amide by reacting the amino group of this compound with an activated carboxylic acid, but the reaction is sluggish and incomplete. Why?

A5: While the amino group is nucleophilic, its reactivity can be reduced by the electron-withdrawing effect of the carboxylic acid group on the same aromatic ring. Additionally, steric hindrance from the ortho-methyl group can play a role.

Optimization Strategies:

ParameterStandard ConditionOptimized ConditionRationale
Coupling Agent Standard (e.g., EDC/NHS)Stronger agent (e.g., HATU, HBTU) or conversion to acid chlorideOvercomes lower nucleophilicity of the aniline.
Base Non-nucleophilic base (e.g., DIPEA)Use 2-3 equivalentsScavenges the acid produced during the reaction and can enhance the nucleophilicity of the amine.
Temperature Room Temperature40-60 °CProvides the activation energy needed to overcome steric and electronic barriers.
Solvent DCM, DMFAprotic polar (e.g., DMF, DMSO)Helps to dissolve all components and can accelerate the reaction rate.

Expert Protocol: Amide Formation at the Amino Group using an Acid Chloride

  • Protect the Carboxylic Acid: In a round-bottom flask, dissolve this compound in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture.[12] This will form the methyl ester, protecting the carboxylic acid. Monitor by TLC until the starting material is consumed. Work up by neutralizing with a base like sodium bicarbonate and extracting the ester.

  • Amide Coupling: Dissolve the resulting methyl 3-amino-2-methylbenzoate in an aprotic solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Cool the solution in an ice bath and slowly add your desired acid chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Deprotection (Hydrolysis): After purification of the amide product, hydrolyze the methyl ester back to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

Section 3: Troubleshooting Ester Formation

Esterification of the carboxylic acid group is another key derivatization.

Q6: I am attempting a Fischer esterification of this compound with ethanol and a sulfuric acid catalyst, but my yield is poor and I see a lot of dark, insoluble material.

A6: This is a classic issue when dealing with anilines under strong acidic conditions. The amino group can be protonated, reducing its deactivating effect, but it can also be susceptible to oxidation and polymerization, leading to the dark byproducts.

Troubleshooting Flowchart for Fischer Esterification:

Caption: Troubleshooting Fischer Esterification of this compound.

Detailed Explanation:

  • Reversibility: Fischer esterification is an equilibrium process.[13] To drive the reaction to completion, you must either use a large excess of the alcohol or remove the water that is formed.[13] Using a Dean-Stark apparatus is an effective way to remove water azeotropically if your solvent is suitable (e.g., toluene).

  • Acid Catalyst Choice: Concentrated sulfuric acid is a strong oxidizing agent and can lead to the degradation of the aniline moiety.

    • Solution: Use a non-oxidizing acid catalyst like para-toluenesulfonic acid (p-TsOH) or gaseous HCl bubbled through the alcohol.

  • Alternative Esterification Methods: To avoid harsh acidic conditions altogether, consider other methods:

    • Williamson-type Synthesis: Deprotonate the carboxylic acid with a base (e.g., sodium carbonate) to form the carboxylate salt. Then, react this salt with an alkyl halide (e.g., ethyl iodide) in a polar aprotic solvent like DMF. This method avoids strong acids entirely.

    • Acid Chloride Route: This is a two-step but often high-yielding process. First, protect the amino group. Then, convert the carboxylic acid to an acid chloride using a reagent like oxalyl chloride or thionyl chloride.[14] Finally, react the acid chloride with your desired alcohol in the presence of a base like pyridine.

References

Technical Support Center: 3-Amino-2-methylbenzoic Acid (CAS: 52130-17-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Amino-2-methylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth safety information, practical handling protocols, and troubleshooting advice to ensure safe and effective experimentation.

Quick Reference: Core Safety Data

This table summarizes the critical safety information derived from the Globally Harmonized System (GHS) classification. Always consult the full Safety Data Sheet (SDS) before commencing work.

ParameterInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Appearance White to cream to pale brown or pink crystals or powder.[4]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the safe handling, storage, and properties of this compound.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3] The compound is classified under GHS as Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory irritation.[2][3] Direct contact with the powder or dust can lead to redness and discomfort. Inhalation of dust may cause coughing and irritation of the nasal passages and throat.

  • Causality Insight : The acidic nature of the carboxylic group and the reactivity of the amino group on the benzene ring contribute to its irritant properties. These functional groups can interact with proteins and lipids in tissues, leading to an inflammatory response.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?

A2: A risk assessment should guide all PPE selection. However, based on the known hazards, the following are required:

  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Nitrile or neoprene gloves are generally suitable. A lab coat is mandatory.

  • Respiratory Protection : If there is a risk of inhaling dust, such as when weighing or transferring powder, use a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask). All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

The following workflow illustrates the decision-making process for PPE selection.

PPE_Workflow cluster_ppe PPE Selection Workflow start Handling This compound consult_sds Consult SDS for Hazards (H315, H319, H335) start->consult_sds weighing Weighing or Generating Dust? consult_sds->weighing ppe_base Mandatory PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat weighing->ppe_base  No   ppe_resp Add Respiratory Protection (e.g., N95 Dust Mask) weighing->ppe_resp Yes ppe_resp->ppe_base

PPE selection process for handling the compound.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure chemical stability, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is stable under normal conditions.[3] Some suppliers recommend storing the container under an inert gas, as exposure to air should be avoided to maintain long-term purity.

Q4: What chemicals or conditions are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[3] These substances can react exothermically with the amino group, potentially leading to a hazardous reaction or degradation of the compound. The material is stable under normal conditions and hazardous reactions are not expected under normal processing.[3]

Troubleshooting Guide: Experimental & Safety Issues

This section provides step-by-step guidance for addressing specific issues that may arise during experimentation or due to accidental exposure.

Scenario 1: Accidental Exposure

Issue: I've spilled a small amount of the powder on my gloved hand and potentially my skin, or I feel eye irritation after handling it.

Protocol: First Aid Response

This protocol is a self-validating system. By following these steps sequentially, you ensure proper decontamination and assessment, minimizing potential harm.

Step 1: Immediate Action & Decontamination

  • Skin Contact : Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3]

    • Expert Insight: Using soap is crucial as it helps to emulsify and remove the organic powder more effectively than water alone. The 15-minute duration ensures thorough removal from the pores of the skin.

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][5] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1]

    • Expert Insight: Forcing the eyelid open is necessary to ensure water flushes the entire surface of the eye and the inner eyelid. An eyewash station should be used for this purpose.

Step 2: Seek Medical Attention

  • For Skin : If skin irritation occurs or persists after washing, seek medical advice/attention.[1]

  • For Eyes : If eye irritation persists, seek medical advice/attention.[1][3]

  • For Inhalation : If you feel unwell after inhaling dust, remove yourself to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]

  • For Ingestion : Rinse your mouth with water. Do NOT induce vomiting. Seek medical attention.[5][6]

Step 3: Reporting

  • Inform your supervisor or lab safety officer about the incident, no matter how minor it seems. This is critical for incident logging and preventing future occurrences.

The decision tree below outlines the appropriate first aid response.

First_Aid_Tree cluster_firstaid First Aid Decision Tree exposure Exposure Occurs type Type of Exposure? exposure->type skin Skin Contact type->skin Skin eye Eye Contact type->eye Eye   inhale Inhalation type->inhale Inhale wash_skin Remove contaminated clothing. Wash with soap & water for 15 mins. skin->wash_skin rinse_eye Rinse with water for 15 mins. Remove contact lenses. eye->rinse_eye fresh_air Move to fresh air. inhale->fresh_air irritation Irritation Persists? wash_skin->irritation rinse_eye->irritation medical Seek Medical Attention fresh_air->medical irritation->medical Yes observe Observe for Symptoms irritation->observe  No  

First aid protocol following accidental exposure.

Scenario 2: Chemical Spill

Issue: A container of this compound has been knocked over in the lab.

Protocol: Spill Containment and Cleanup

Step 1: Assess and Secure the Area

  • Immediately alert others in the vicinity.

  • Ensure the area is well-ventilated. Use local exhaust ventilation if available.[1]

  • Identify the spill size. This protocol is for minor laboratory spills (typically <100g). For major spills, evacuate the area and contact your institution's emergency response team.

Step 2: Don Appropriate PPE

  • Before approaching the spill, ensure you are wearing the full PPE detailed in the FAQ section, including respiratory protection.

Step 3: Contain and Clean Up

  • Avoid methods that create dust.[1] Do not dry sweep.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

Step 4: Decontaminate and Dispose

  • Wipe down the spill area with a damp cloth or paper towel.

  • Dispose of the collected waste and cleaning materials as hazardous chemical waste according to your local, regional, and national regulations.[3] Do not empty into drains.[3]

  • Take off contaminated clothing and wash it before reuse.[1] Wash your hands thoroughly after the cleanup is complete.

References

What to do in case of skin or eye contact with 3-Amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who handle 3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3). This document provides immediate, actionable first-aid protocols and answers to frequently asked questions in the event of accidental skin or eye contact. Our goal is to empower laboratory personnel with the knowledge to respond effectively, minimizing potential harm and ensuring a safe research environment.

Immediate First Aid Summary

In any exposure event, time is the most critical factor. The immediate and correct application of first aid can significantly reduce the severity of the injury.

Exposure TypeImmediate Action RequiredDuration of FlushingFollow-up Action
Skin Contact Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water.Minimum 15 minutesWash with mild soap and water. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eye with lukewarm, gently flowing water. Hold the eyelid open.Minimum 15 minutesRemove contact lenses if present and easy to do so after initiating flushing. Seek immediate medical attention from an ophthalmologist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and concerns that may arise during and after an exposure incident.

Q1: Why is immediate and prolonged water flushing so critical for both skin and eye exposure?

A: Immediate flushing is the most crucial step to mitigate injury for two primary reasons:

  • Mechanical Removal and Dilution: Water physically washes the chemical off the surface of the skin or eye.[1][2][3] For a solid substance like this compound, this prevents further dissolution into the moisture on your skin or in your eye. For any dissolved material, it rapidly dilutes the concentration, reducing its irritant potential. The American National Standards Institute (ANSI) specifies that emergency eyewash and shower equipment should be capable of providing flushing liquid for at least 15 minutes.[4]

  • Minimizing Absorption and Reaction Time: this compound is an aromatic amine. Aromatic amines can cause skin irritation and sensitization through mechanisms like oxidation into reactive, protein-binding molecules (quinones or quinone imines) or the formation of free radicals.[5][6] The longer the chemical remains in contact with the tissue, the more time these reactions have to occur, leading to greater cellular damage. Prolonged flushing helps to continuously remove the chemical as it may slowly leach out of the upper layers of the tissue.

Q2: I've heard of a "wash-in" effect where water can increase chemical absorption. Should I still flush with water?

A: Yes, you must absolutely flush with water immediately. While some studies suggest a "wash-in" effect where water might enhance the penetration of certain chemicals, this concern is secondary to the immediate, corrosive, and irritant damage the chemical will do if left on the tissue.[2][7] The overwhelming consensus from all occupational health and safety authorities is that immediate, copious irrigation with water is the standard, life-saving first aid for chemical exposures.[3][4][8] The benefit of removing the bulk of the chemical far outweighs the potential for a minor increase in absorption of the residual amount.

Q3: Should I try to neutralize the affected area with a weak acid or base?

A: No. Never attempt to neutralize a chemical on the skin or in the eyes. [8][9] There are three key reasons for this:

  • Heat Generation: Neutralization reactions are often exothermic, meaning they generate heat. This can cause a thermal burn on top of the chemical injury.

  • Incorrect Stoichiometry: It is impossible to know the exact amount of neutralizing agent needed. Using too much can cause a new chemical injury from the neutralizing agent itself.

  • Loss of Time: Attempting to find and apply a neutralizing agent wastes critical seconds that should be spent flushing with water.

Q4: I wear contact lenses. What is the correct procedure if I get a chemical splash in my eye?

A: Your first priority is to begin flushing the eye immediately. Do not delay irrigation to remove your contact lenses.[10][11] The lenses can trap the chemical against the cornea, increasing the severity of the injury.[10][12] The recommended procedure is:

  • Immediately go to an eyewash station and begin flushing the affected eye(s).

  • While continuing to flush, attempt to remove the contact lens. The flow of water may help to dislodge it. If it cannot be removed easily, do not force it or stop flushing.

  • Continue flushing for a minimum of 15-20 minutes.[13]

  • Seek immediate medical attention. Inform the medical personnel that you were wearing contact lenses.

Q5: What are the specific signs and symptoms of skin and eye irritation from this compound I should watch for?

A: As a known irritant, you should monitor for the following:

  • Skin: Redness (erythema), pain, itching, and the development of a rash or dermatitis.[14] With aromatic amines, sensitization can occur, meaning subsequent exposures, even to small amounts, can cause a more severe allergic reaction.[15]

  • Eyes: Immediate pain, redness, excessive tearing, blurred vision, and a "ground-glass" appearance of the cornea in severe cases.[16] You may also experience light sensitivity (photophobia). Any chemical exposure to the eye should be considered a medical emergency.[17]

Q6: What should be included in our lab's Standard Operating Procedure (SOP) for handling this compound?

A: A robust SOP is essential for preventing exposure incidents. Key elements should include:

  • Hazard Identification: Clearly state that this compound is a skin and serious eye irritant.

  • Engineering Controls: Specify that this chemical should be handled in a certified chemical fume hood to avoid inhalation of dust.[18]

  • Personal Protective Equipment (PPE): Mandate the use of splash-proof chemical goggles, nitrile gloves, and a lab coat.[19][20][21]

  • Safe Handling Practices: Outline procedures for weighing and transferring the chemical to minimize dust generation.

  • Emergency Procedures: Clearly post the location of the nearest safety shower and eyewash station. Include the first aid steps outlined in this guide.

  • Waste Disposal: Provide instructions for proper disposal of contaminated waste.[22]

Workflow for Responding to an Exposure Incident

The following diagram outlines the critical decision-making and action pathway in the event of an accidental exposure to this compound.

G cluster_0 cluster_1 Immediate Actions (< 30 seconds) cluster_2 Decontamination Protocol cluster_3 Medical Evaluation start Exposure Incident Occurs (Skin or Eye Contact) alert Alert nearby personnel & move to safety station start->alert IMMEDIATELY is_eye Eye Contact? alert->is_eye flush_eye Begin flushing eye with water (Hold eyelid open) Minimum 15 minutes is_eye->flush_eye Yes is_skin Skin Contact? is_eye->is_skin No remove_contacts While flushing, remove contact lenses if possible flush_eye->remove_contacts seek_medical Seek Professional Medical Attention remove_contacts->seek_medical ALWAYS for eye contact remove_clothing Remove contaminated clothing is_skin->remove_clothing Yes flush_skin Flush affected skin with water Minimum 15 minutes remove_clothing->flush_skin wash_skin Wash with mild soap and water flush_skin->wash_skin wash_skin->seek_medical If irritation persists report_incident Report incident to Lab Supervisor / EHS seek_medical->report_incident

Caption: Workflow for responding to this compound exposure.

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-Amino-2-methylbenzoic Acid in Drug Discovery: A Comparative Analysis Against Fenamate NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Aminobenzoic Acids

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Substituted aminobenzoic acids represent one such class, valued for their structural versatility and their ability to interact with a wide range of biological targets. The strategic placement of amino and carboxylic acid groups on a benzene ring provides a robust platform for generating libraries of compounds with diverse pharmacological activities, from antimicrobial to anticancer agents.[1]

A particularly fruitful application of this scaffold has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth technical comparison of 3-amino-2-methylbenzoic acid and its potential as a drug discovery scaffold against other well-established substituted aminobenzoic acids. We will use the fenamate class of NSAIDs—derivatives of the isomeric 2-aminobenzoic acid (anthranilic acid)—as a central case study to dissect the critical role of substitution patterns in determining biological activity, selectivity, and safety. Through this comparative lens, we aim to illuminate the scientific rationale for considering this compound as a valuable starting point for novel therapeutic design.

The Fenamate NSAIDs: A Case Study in Bioactive Isomers

The fenamates are a prominent class of NSAIDs derived from N-arylated anthranilic acid. This family includes well-known drugs such as Mefenamic Acid, Tolfenamic Acid, and Flufenamic Acid, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain, inflammation, and fever.[3][4]

There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a "housekeeping" role, including the production of prostaglandins that protect the gastric mucosa.[5] In contrast, COX-2 is typically induced at sites of inflammation.[6] The therapeutic anti-inflammatory effects of NSAIDs are largely due to COX-2 inhibition, while the common gastrointestinal side effects, such as ulcers and bleeding, are primarily linked to the inhibition of the protective COX-1 isoform.[5][7] Therefore, the relative selectivity for COX-2 over COX-1 is a critical parameter in the design of safer NSAIDs.

SAR_Principles cluster_outcome Pharmacological Outcome A Carboxylic Acid (-COOH) at ortho position is critical F Increased Potency & Selectivity A->F B Amine Linker (-NH-) is essential for activity B->F C Substitution enhances potency C->F D Ortho-substitution (2', 6') forces non-coplanar conformation D->F E 2',3'-Disubstitution is highly effective (e.g., Mefenamic Acid) E->F COX_Assay_Workflow prep Reagent Prep (Enzyme, Inhibitor, Substrate) plate Plate Setup (Enzyme + Inhibitor) prep->plate incubate1 Pre-incubation (15 min, 37°C) plate->incubate1 react Add Substrate (Arachidonic Acid) incubate1->react incubate2 Reaction (2 min, 37°C) react->incubate2 stop Terminate Reaction (Add HCl) incubate2->stop detect PGE2 Detection (ELISA) stop->detect analyze Data Analysis (Calculate IC50) detect->analyze PGE2_Assay_Workflow seed Seed Cells (e.g., RAW 264.7) treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS (Induce COX-2) treat->stimulate incubate Incubate (18-24 hours) stimulate->incubate collect Collect Supernatant incubate->collect detect Measure PGE2 (ELISA) collect->detect analyze Data Analysis (Calculate IC50) detect->analyze GI_Safety_Workflow seed Seed Gastric Cells (e.g., NCI-N87) treat Treat with Test Compound seed->treat incubate Incubate (24 hours) treat->incubate assay Add Viability Reagent (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate GI50) measure->analyze

References

A Comparative Guide to the Synthesis of 3-Amino-2-methylbenzoic Acid: An Evaluation of Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid (CAS 52130-17-3) is a pivotal molecular building block, prized for its unique structural arrangement of a carboxylic acid, an amine, and a methyl group on an aromatic ring.[1] This trifunctional characteristic makes it a highly versatile intermediate in the synthesis of complex organic molecules. Its primary application lies in the pharmaceutical industry, where it serves as a key precursor for numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory drugs and analgesics.[1][2] Beyond pharmaceuticals, its utility extends to the agrochemical and dye manufacturing sectors.[1][3]

Given its industrial significance, the selection of an efficient, scalable, and cost-effective synthetic route is of paramount importance. The choice of starting material dictates not only the economic viability of the process but also its safety profile and environmental footprint. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, focusing on the alternative starting materials. We will analyze each route through the lens of chemical efficiency, process safety, scalability, and green chemistry principles, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct precursors. We will evaluate three major routes: the classical reduction of a nitro-analogue, a multi-step synthesis from an inexpensive hydrocarbon feedstock, and a modern catalytic amination approach.

Route 1: Reduction of 2-Methyl-3-nitrobenzoic Acid

This is arguably the most conventional and widely documented laboratory-scale synthesis. The strategy is straightforward: introduce the amino group in a masked form (as a nitro group) and then deprotect it in the final step via reduction.

Causality and Mechanistic Insight: The choice of a nitro group as a precursor to the amine is a classic tactic in aromatic chemistry. The nitro group is strongly deactivating and meta-directing, which facilitates its introduction onto the aromatic ring in earlier steps. Its reduction to an amine is a high-yielding and well-understood transformation. Catalytic hydrogenation is preferred over older methods like iron powder reduction, which generate significant amounts of toxic iron sludge and arylamine-contaminated wastewater.[4][5] The palladium on carbon (Pd/C) catalyst provides a high surface area for the adsorption of hydrogen gas and the nitro-aromatic substrate, facilitating the reduction with high efficiency and cleanliness.

Workflow:

Caption: Synthesis via catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid.

Performance Data:

ParameterValueSource
Starting Material2-Methyl-3-nitrobenzoic acid[6][7]
Key ReagentsH₂, 5% Pd/C[6]
Typical Yield90-95%[4][6]
Product Purity>99% achievable[4]
Number of Steps1[6]
Pros High yield, high purity, simple one-step reaction, clean conversion.
Cons Requires handling of hydrogen gas (flammability risk), cost of palladium catalyst, potential hazards associated with the nitrated starting material.
Route 2: Multi-step Synthesis from m-Xylene

For large-scale industrial production, utilizing an inexpensive and abundant feedstock like m-xylene is highly attractive. This approach involves building the target molecule through a sequence of fundamental organic reactions. Two main pathways have been developed from this starting material.

This is the traditional industrial method, which mirrors the logic of Route 1 but begins further upstream.

Causality and Mechanistic Insight: This pathway leverages the low cost of m-xylene. The initial oxidation of one methyl group to a carboxylic acid is a standard industrial process. The subsequent nitration is directed by the existing substituents. The final reduction step carries the same advantages and disadvantages as described in Route 1. However, performing a nitration reaction on an industrial scale introduces significant safety challenges, including the handling of potent acid mixtures and the risk of thermal runaway.

Workflow:

Caption: Industrial synthesis from m-xylene via the nitration pathway.

To circumvent the hazards associated with nitration and high-pressure hydrogenation, an alternative industrial route has been devised.[8]

Causality and Mechanistic Insight: This innovative pathway, detailed in patent literature, replaces the problematic nitration/reduction sequence with a chlorination/amination sequence.[8] The initial chlorination of m-xylene followed by oxidation yields 3-methyl-2-chlorobenzoic acid. The final step is a nucleophilic aromatic substitution (ammonolysis), where an amino group displaces the chlorine atom. This method avoids the use of nitric acid and high-pressure hydrogen, making the process inherently safer and potentially more environmentally friendly by reducing hazardous waste streams.[8]

Workflow:

Caption: Alternative industrial synthesis from m-xylene via chlorination/amination.

Performance Data Comparison:

ParameterPathway 2A (Nitration)Pathway 2B (Chlorination/Amination)
Starting Materialm-Xylenem-Xylene
Key Intermediates2-Nitro-3-methylbenzoic acid3-Methyl-2-chlorobenzoic acid
Number of Steps33
Pros Utilizes a very cheap starting material.Avoids hazardous nitration and high-pressure reduction steps, simpler process, lower cost, and more environmentally friendly.[8]
Cons Involves hazardous nitration reaction, side reactions during nitration, high equipment requirements, and difficult-to-treat sewage.[8]Requires handling of chlorine gas and management of chlorinated intermediates.
Route 3: Catalytic Amination of 3-Bromo-2-methylbenzoic Acid

Modern organometallic catalysis offers a powerful alternative for C-N bond formation. While direct documentation for the synthesis of this compound using this method is sparse in the initial search, the principles of copper-catalyzed Ullmann-type reactions or Palladium-catalyzed Buchwald-Hartwig aminations are well-established for related substrates.[9][10][11]

Causality and Mechanistic Insight: This approach involves the cross-coupling of a halogenated precursor, such as 3-Bromo-2-methylbenzoic acid, with an ammonia equivalent. Copper-catalyzed methods are particularly effective for the amination of aryl halides bearing a carboxylic acid group, often eliminating the need for protecting the acid functionality.[10] This strategy offers high functional group tolerance and regioselectivity, providing a direct and potentially cleaner route compared to the multi-step sequences.

Conceptual Workflow:

Caption: Conceptual synthesis via transition-metal-catalyzed amination.

Performance Data (Projected):

ParameterValueSource
Starting Material3-Bromo-2-methylbenzoic acid(Conceptual)
Key ReagentsCopper or Palladium catalyst, Ligand, Base, Ammonia source[9][10]
Typical YieldGood to excellent yields (up to 99%) reported for analogous reactions.[10][11]
Number of Steps1
Pros High functional group tolerance, high regioselectivity, potentially avoids harsh reagents, represents a modern and versatile synthetic tool.
Cons Higher cost of starting material (bromo-analogue vs. m-xylene), catalyst and ligand costs, requires careful optimization of reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic acid[6]

This protocol is adapted from established laboratory procedures.[6][7]

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon inlet, dissolve 2-Methyl-3-nitrobenzoic acid (2.0 g, 11.04 mmol) in ethyl acetate (50 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.10 g, ~5% w/w) to the solution.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature for 15 hours.

  • Work-up: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

  • Isolation: Remove the solvent from the filtrate by distillation under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a dichloromethane/ethanol mixture, e.g., 99.5:0.5 v/v) to afford this compound as a pure white solid. The expected yield is approximately 1.5 g (90%).

Protocol 2: Synthesis via Ammonolysis of 3-Methyl-2-chlorobenzoic acid[8]

This protocol is based on the process described in patent CN111732520A.[8]

  • Setup: In a suitable pressure reactor, charge 3-methyl-2-chlorobenzoic acid, an aminating agent (e.g., aqueous ammonia), a copper-based catalyst, and an alkaline agent in a solvent.

  • Reaction: Seal the reactor and heat the mixture under pressure. The reaction progress is monitored by a suitable analytical method like HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature.

  • Isolation: Carefully acidify the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the desired scale of production and available resources.

  • For Laboratory and Research Scale: The reduction of commercially available 2-Methyl-3-nitrobenzoic acid (Route 1) remains the most practical and efficient choice. It is a high-yielding, one-step process that delivers a high-purity product with a straightforward workup.

  • For Industrial and Large-Scale Manufacturing: The multi-step synthesis from m-xylene is the most economically viable approach. The newer pathway involving chlorination and ammonolysis (Pathway 2B) presents significant advantages in safety and environmental impact over the traditional nitration route (Pathway 2A), making it the recommended choice for modern industrial synthesis.[8]

  • For Future and Specialty Synthesis: Catalytic amination of a halogenated precursor (Route 3) represents the cutting edge of synthetic methodology. While potentially more expensive in terms of starting materials and catalysts, its versatility and high efficiency make it an attractive area for process development, especially for creating diverse libraries of analogues or when seeking to avoid harsh conditions.

Ultimately, the decision rests on a balanced assessment of cost, safety, throughput, and environmental responsibility. This guide provides the foundational data for researchers and drug development professionals to make an informed choice tailored to their specific objectives.

References

A Comparative Guide to the Validation of 3-Amino-2-methylbenzoic Acid Purity by HPLC and Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid (CAS 52130-17-3), a substituted aromatic amino acid, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly noted for its application in developing anti-inflammatory and analgesic medications.[1] Given its role as a critical building block, the purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Rigorous and validated analytical methods are therefore essential to ensure that the purity of this intermediate meets stringent regulatory standards.

This guide provides an in-depth comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and non-aqueous titration. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high specificity and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Principle of HPLC Analysis

In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, along with any potential impurities, is introduced into the system. Compounds with greater polarity will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. A UV detector is commonly used to monitor the column effluent, as the benzene ring in the analyte is a strong chromophore. The area under the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the analysis of this compound, based on methods developed for structurally similar compounds.[6][7] Method validation should be performed to ensure its suitability for the intended purpose.[2][5]

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, and pipettes.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile. Isocratic elution with 60:40 (A:B v/v). The buffered aqueous phase controls the ionization of the acidic and basic functional groups, ensuring reproducible retention times. Acetonitrile provides the necessary elution strength for the analyte.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Maintaining a constant temperature ensures stable retention times and peak shapes.
Detection λ 240 nm Provides high sensitivity for the analyte based on its UV absorbance spectrum.
Injection Vol. 10 µL A typical volume that balances sensitivity with the risk of column overload.

| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.0 with orthophosphoric acid. Filter and degas.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of approximately 500 µg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified.[8][9][10] Inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

    • Precision: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.[8]

    • Peak Tailing (Tailing Factor): The tailing factor for the analyte peak should be ≤ 2.0.[8]

    • Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be > 2000.

  • Analysis: Once the system passes SST, inject the standard and sample solutions.

  • Purity Calculation: The purity is typically determined by area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results p1 Mobile Phase Prep (Buffer + ACN) a1 System Equilibration p1->a1 p2 Standard Solution Prep (~500 µg/mL) a2 System Suitability Test (5x Standard Injections) p2->a2 p3 Sample Solution Prep (~500 µg/mL) a4 Inject Blank, Standard, & Sample Solutions p3->a4 a1->a2 a3 Check SST Criteria (RSD, Tailing, Plates) a2->a3 a3->a1 If Fail (Troubleshoot) a3->a4 If Pass a5 Data Acquisition a4->a5 r1 Integrate Peaks a5->r1 r2 Calculate Purity (Area % Method) r1->r2 r3 Final Report r2->r3

Caption: HPLC Purity Analysis Workflow.

Method 2: Purity Determination by Titration

Titration is a classic, absolute chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant. For this compound, which has both a weakly acidic carboxylic group and a weakly basic amino group, a non-aqueous acid-base titration is the preferred approach.

Principle of Titration Analysis

Water can interfere with the titration of weak acids and bases by competing with the analyte for the titrant. Performing the titration in a non-aqueous solvent, such as glacial acetic acid or methanol, enhances the acidic or basic properties of the analyte. To determine the purity of this compound, the basic amino group is titrated with a strong acid, typically perchloric acid, in a non-aqueous medium. The endpoint of the titration, where the analyte has been completely neutralized, can be determined potentiometrically (using a pH electrode) or with a visual indicator. The amount of titrant consumed is directly proportional to the amount of analyte present.

Experimental Protocol: A Non-Aqueous Potentiometric Titration

This protocol describes a standard method for the assay of substances with a basic nitrogen group.

Instrumentation & Reagents:

  • Automatic potentiometric titrator or a manual burette with a pH/mV meter.

  • Combination glass electrode.

  • Analytical balance, beakers, and volumetric flasks.

  • Perchloric acid (0.1 M in glacial acetic acid).

  • Glacial acetic acid (analytical grade).

  • Potassium hydrogen phthalate (KHP, primary standard).

Procedure:

  • Titrant Standardization: The accuracy of the titration depends on the precise molarity of the titrant.

    • Accurately weigh about 300 mg of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 M perchloric acid solution, recording the volume at the equivalence point (the point of maximum inflection on the titration curve).

    • Calculate the exact molarity of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 250 mg of the this compound sample into a 150 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and begin the titration with the standardized 0.1 M perchloric acid, adding the titrant in small increments.

    • Record the mV readings against the volume of titrant added. The endpoint is the volume corresponding to the largest change in mV per unit volume of titrant.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (V x M x F.W. / W) x 100

    Where:

    • V = Volume of perchloric acid titrant consumed by the sample (in L).

    • M = Molarity of the standardized perchloric acid titrant (in mol/L).

    • F.W. = Formula Weight of this compound (151.16 g/mol ).

    • W = Weight of the sample (in g).

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation & Standardization cluster_analysis Titration cluster_results Results p1 Prepare 0.1 M Perchloric Acid Titrant p2 Standardize Titrant with KHP Primary Standard p1->p2 p3 Calculate Exact Molarity p2->p3 a2 Titrate with Standardized Perchloric Acid p3->a2 p4 Weigh Sample Accurately a1 Dissolve Sample in Glacial Acetic Acid p4->a1 a1->a2 a3 Determine Endpoint (Potentiometric) a2->a3 r1 Record Titrant Volume a3->r1 r2 Calculate Purity (%) r1->r2 r3 Final Report r2->r3

Caption: Non-Aqueous Titration Workflow.

Comparative Analysis: HPLC vs. Titration

The choice between HPLC and titration depends on the specific requirements of the analysis. While both can provide accurate purity values for the main component, their capabilities differ significantly, especially concerning impurities.

Validation ParameterHPLC (Area % Method)Non-Aqueous TitrationRationale & Insights
Specificity Very High. Can separate the main analyte from structurally similar impurities and degradation products.Low to Moderate. This method is not specific. It will titrate any basic substance in the sample, leading to an overestimation of purity if basic impurities are present.HPLC's primary advantage is its ability to provide a purity profile, not just a bulk assay value.
Accuracy High. Dependent on the response factor of impurities being similar to the main analyte for the area % method.Very High. As a primary method, it is highly accurate provided the titrant is properly standardized and impurities do not interfere.Titration can be more accurate for the assay of the main component if interfering impurities are absent.
Precision Very High. RSDs < 1.0% are commonly achievable.Very High. RSDs < 0.5% are typical with modern autotitrators.Both methods are highly precise when performed correctly.
Linearity Excellent. Typically linear over a wide concentration range (e.g., 50-150% of the target concentration).Excellent. The stoichiometric reaction is inherently linear.Not a major differentiator for a simple purity assay.
Limit of Quantitation (LOQ) Low. Can quantify impurities down to levels of 0.05% or lower.High. Not suitable for determining trace-level impurities.HPLC is the required method for impurity profiling and limit tests.
Robustness Good. Minor changes in mobile phase composition, pH, or temperature can affect results but are well-controlled.[11]Excellent. Less sensitive to minor environmental changes compared to HPLC.Titration is often a more rugged and transferable method.
Throughput Moderate. A typical run time is 10-20 minutes per sample.High. Can be faster than HPLC, especially with an autosampler.For simple batch release testing without impurity profiling, titration can be more efficient.

Discussion & Recommendations

HPLC is the superior method for a comprehensive purity assessment of this compound. Its key advantage is specificity . In pharmaceutical manufacturing, it is not enough to know the percentage of the main component; one must also identify and quantify any impurities. HPLC is the only technique of the two that can achieve this, making it indispensable for quality control, stability studies, and regulatory submissions. The ability to detect and quantify related substances and potential degradation products is a critical requirement that titration cannot meet.

Titration, however, remains a valuable and relevant technique. It serves as an excellent orthogonal method to HPLC. Because its underlying chemical principle is completely different, it can be used to confirm the assay value obtained by HPLC. If both a highly specific HPLC method and a highly accurate titration method yield congruent results, it provides a very high degree of confidence in the purity value. Titration is also a simpler, less expensive, and often faster method for a straightforward assay of the main component, making it suitable for in-process controls or situations where a full impurity profile is not required. A supplier of this compound might provide a certificate of analysis with purity determined by both HPLC (for impurity profiling) and titration (for an accurate assay of the active substance).[12][13]

Conclusion

For the definitive validation of this compound purity, a dual approach is recommended. The primary method should be a validated, stability-indicating HPLC method capable of separating and quantifying all potential impurities. This addresses the critical need for specificity in pharmaceutical quality control. A non-aqueous titration should be used as a secondary, orthogonal method to provide a highly accurate and precise assay of the main component. This complementary use of both techniques provides a robust, self-validating system, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Spectroscopic Confirmation of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel or synthesized compounds is a foundational requirement. The isomeric forms of a molecule, while possessing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and chemical reactivities. 3-Amino-2-methylbenzoic acid (C₈H₉NO₂), a valuable building block in organic synthesis, is a case in point.[1] Its utility is predicated on the specific arrangement of its functional groups—amino, methyl, and carboxylic acid—on the benzene ring. Misidentification with one of its numerous isomers, such as 2-amino-3-methylbenzoic acid or 4-amino-2-methylbenzoic acid, could lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines.

This guide provides a comprehensive, data-driven comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of this compound. We will move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers to differentiate this specific isomer from its closely related alternatives.

The Analytical Challenge: A Field of Isomers

The primary analytical challenge lies in distinguishing this compound from other isomers that share the same molecular weight (151.16 g/mol ) and core functional groups.[1][2][3][4] The subtle differences in the electronic environments of the atoms, dictated by the substituent positions, are the keys to differentiation. These differences manifest as unique fingerprints in their respective spectra.

Figure 1: Target molecule and its common structural isomers.

Multi-Technique Spectroscopic Analysis Workflow

A single spectroscopic technique is often insufficient for absolute structural confirmation. A synergistic approach, where the data from multiple analyses are correlated, provides the highest degree of confidence. The workflow below illustrates this best-practice approach, starting with mass spectrometry to confirm the molecular weight and proceeding to more structurally detailed methods like NMR and FT-IR.

Figure 2: Recommended workflow for spectroscopic structure confirmation.

Primary Spectroscopic Data for this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum is arguably the most powerful tool for differentiating isomers. The chemical shift, integration, and multiplicity (splitting pattern) of the aromatic protons provide a unique map of the substitution pattern. For this compound, we expect three distinct signals in the aromatic region and two singlets for the methyl and amino protons.

  • Expected ¹H NMR (400 MHz, DMSO-d₆) Signals: [5]

    • Aromatic Protons (H4, H5, H6): These protons will appear in the ~6.5-7.5 ppm range. The proton at H5, situated between two electron-donating groups (amino and methyl relative positions), would be the most shielded. The H4 and H6 protons will show doublet of doublets or triplet-like patterns due to coupling with their neighbors.

    • Methyl Protons (-CH₃): A singlet at ~2.1-2.3 ppm, integrating to 3H.

    • Amino Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can be variable.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, all eight carbons are chemically non-equivalent, and thus eight distinct signals are expected.

  • Expected ¹³C NMR Signals:

    • Carboxyl Carbon (-COOH): The least shielded carbon, appearing around ~168-172 ppm.[6]

    • Aromatic Carbons (C1-C6): Six distinct signals in the ~110-150 ppm range. The carbons directly attached to the electron-withdrawing carboxyl group (C2) and the electron-donating amino group (C3) will be significantly shifted.

    • Methyl Carbon (-CH₃): The most shielded carbon, typically appearing at ~15-20 ppm.

FT-IR Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups. While many isomers share the same groups, subtle shifts in vibrational frequencies can be observed.

  • Key FT-IR (KBr, cm⁻¹) Vibrational Bands: [7][8]

    • N-H Stretch (Amino): A pair of medium-to-weak bands typically in the 3200-3400 cm⁻¹ region.[7][8]

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often overlapping with C-H stretches.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[7][8]

    • C-N Stretch (Aromatic Amine): Found in the ~1280-1350 cm⁻¹ region.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

  • Expected Mass Spectrum (Electron Ionization):

    • Molecular Ion (M⁺): A strong peak at m/z = 151, corresponding to the molecular weight of the compound.[2]

    • Key Fragments: Loss of -OH (m/z = 134) and loss of -COOH (m/z = 106) are common fragmentation pathways for benzoic acids.

Comparative Analysis: Differentiating this compound from its Isomers

The definitive identification of this compound is achieved by comparing its spectral data against those of its isomers. The table below highlights the key diagnostic differences, with a focus on ¹H NMR data which is often the most informative.

Spectroscopic FeatureThis compound (Target)2-Amino-3-methylbenzoic acid [2][9]4-Amino-2-methylbenzoic acid [3][10]5-Amino-2-methylbenzoic acid [4]
¹H Aromatic Pattern 3 distinct protons, complex splitting. Expect a pattern reflecting 1,2,3-trisubstitution.3 distinct protons, complex splitting. Different chemical shifts due to altered substituent effects.3 distinct protons. Expect a more defined pattern with one singlet-like proton (H3) and two doublets.3 distinct protons. Expect a different pattern, likely with two doublets and a doublet of doublets.
¹H Methyl Signal (ppm) ~2.1 - 2.3 ppm~2.1 - 2.3 ppm~2.4 - 2.5 ppm (ortho to COOH)~2.1 - 2.2 ppm
¹³C Signal Count 8 signals expected8 signals expected8 signals expected8 signals expected
Diagnostic ¹³C Shifts Unique shifts for C2 (next to COOH) and C3 (next to NH2).Unique shifts for C2 (next to NH2) and C3 (next to CH3).Unique shifts for C2 (next to CH3) and C4 (next to NH2).Unique shifts for C2 (next to CH3) and C5 (next to NH2).
FT-IR C=O (cm⁻¹) ~1724 cm⁻¹[7][8]~1670-1690 cm⁻¹ (potential intramolecular H-bonding)~1680-1700 cm⁻¹~1680-1700 cm⁻¹
MS (m/z) 151 (M⁺), 134, 106[2]151 (M⁺), 134, 106[11]151 (M⁺), 134, 106151 (M⁺), 134, 106

Causality Behind the Differences:

  • ¹H NMR Aromatic Patterns: The substitution pattern is the single most important factor. The number of adjacent protons and their electronic environment (shielded by -NH₂/-CH₃, deshielded by -COOH) dictates the splitting pattern and chemical shifts, creating a unique fingerprint for each isomer.

  • FT-IR C=O Frequency: In isomers like 2-Amino-3-methylbenzoic acid, the amino and carboxylic acid groups are ortho to each other, allowing for strong intramolecular hydrogen bonding. This weakens the C=O double bond, lowering its stretching frequency (a shift to a lower wavenumber) compared to the target molecule where such bonding is less favorable.

Experimental Protocols

The following are generalized, best-practice protocols. Instrument-specific parameters should be optimized by the user.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH₂ and COOH).[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H spectrum using a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a very fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The data is automatically processed by the instrument software to produce a spectrum of % Transmittance vs. Wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (EI)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet. Use a standard electron ionization (EI) energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Conclusion

While mass spectrometry can confirm the elemental composition and FT-IR can identify the requisite functional groups, these techniques often fall short in distinguishing complex isomers. The unambiguous structural confirmation of this compound relies heavily on NMR spectroscopy. The unique chemical shifts and, most critically, the distinct splitting pattern of the aromatic protons in the ¹H NMR spectrum serve as the definitive fingerprint. When this data is corroborated by the correct number of signals in the ¹³C NMR spectrum and is consistent with FT-IR and MS results, a confident structural assignment can be made. This multi-faceted, data-centric approach is indispensable for ensuring the quality and integrity of chemical research and development.

References

A Comparative Guide to the Biological Activity of 3-Amino-2-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-2-methylbenzoic Acid and its Therapeutic Potential

This compound is a substituted aromatic amino acid that has garnered significant interest in medicinal chemistry. While much of the research on aminobenzoic acids has historically focused on the para- and ortho-isomers (PABA and anthranilic acid, respectively), the unique substitution pattern of this compound offers a distinct steric and electronic profile for molecular design.[1] Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide will focus on synthesizing the available data for analogs of the this compound scaffold to provide a comparative analysis of their biological potential.

Comparative Biological Activities of this compound Analogs

While extensive comparative studies on a wide range of this compound analogs are not broadly available in the public literature, we can infer potential activities and structure-activity relationships from studies on closely related compounds and the general knowledge of aminobenzoic acid derivatives. The primary areas of investigation for these types of compounds include anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory and Analgesic Activity

This compound is explicitly mentioned as a key intermediate in the development of anti-inflammatory and analgesic medications.[2][3] This suggests that derivatives of this scaffold are promising candidates for exhibiting these activities. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the carboxylic acid group, are common in many COX inhibitors.

Hypothetical Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

Based on general principles of medicinal chemistry for anti-inflammatory agents, modifications to the this compound scaffold could influence activity as follows:

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to various amides and esters can modulate the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability. The nature of the substituent on the amide or ester will be crucial in determining the potency and selectivity of the compound.

  • Substitution on the Amino Group: Acylation or alkylation of the 3-amino group can lead to a diverse range of analogs. These modifications can influence the compound's ability to bind to target proteins and can also affect its overall physicochemical properties.

  • Aromatic Ring Substitution: Addition of other substituents to the benzene ring can further tune the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1).

A study on newer derivatives of 2-aminobenzoic acid (anthranilic acid) demonstrated that the synthesis of N-benzylidene and subsequent thiazolidinone derivatives resulted in compounds with potent anti-inflammatory and analgesic activities, with some exceeding the potency of standard drugs like aspirin and phenylbutazone.[4] This highlights the potential for similar derivatization strategies to yield highly active this compound analogs.

Experimental Methodologies for Biological Evaluation

To provide a framework for future comparative studies, this section outlines standard experimental protocols for evaluating the key biological activities discussed.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from the parent compound, which can be synthesized from 2-methyl-3-nitrobenzoic acid via reduction.[5]

Example Synthesis of this compound:

A common method involves the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.

  • Reaction: 2-methyl-3-nitrobenzoic acid is dissolved in a suitable solvent like ethyl acetate.

  • Catalyst: A palladium on carbon (Pd/C) catalyst is added to the solution.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere.

  • Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.[5]

From this core structure, various analogs can be synthesized through standard organic chemistry reactions targeting the amino and carboxylic acid functional groups.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay is crucial for determining the potential of the analogs as anti-inflammatory agents.

Protocol:

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Assay Procedure:

    • In a multi-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • The reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process involves the oxidation of a colorimetric probe.

    • Measure the absorbance of the colorimetric product using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Future Directions and Conclusion

The landscape of this compound analogs as biologically active agents is still largely unexplored, presenting a significant opportunity for drug discovery. The information available on related aminobenzoic acid derivatives strongly suggests that this scaffold is a promising starting point for the development of novel anti-inflammatory, antimicrobial, and anticancer therapeutics.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This should include:

  • Amide and ester series: To explore the impact of modifying the carboxylic acid group.

  • N-substituted analogs: To investigate the role of the amino group in biological activity.

  • Analogs with varied ring substitution patterns: To fine-tune the electronic and steric properties of the core scaffold.

By conducting comprehensive in vitro and in vivo studies, a clearer understanding of the structure-activity relationships for this class of compounds will emerge, paving the way for the identification of lead candidates with therapeutic potential. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

Visualizations

Synthesis Workflow

General Synthesis Workflow for this compound Analogs cluster_start Starting Material cluster_core Core Scaffold Synthesis cluster_analogs Analog Synthesis 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic Acid Reduction Reduction (e.g., Catalytic Hydrogenation) 2-Methyl-3-nitrobenzoic_acid->Reduction 3-Amino-2-methylbenzoic_acid This compound Reduction->3-Amino-2-methylbenzoic_acid Amidation Amidation 3-Amino-2-methylbenzoic_acid->Amidation Esterification Esterification 3-Amino-2-methylbenzoic_acid->Esterification N-Alkylation_Acylation N-Alkylation / N-Acylation 3-Amino-2-methylbenzoic_acid->N-Alkylation_Acylation Amide_Analogs Amide Analogs Amidation->Amide_Analogs Ester_Analogs Ester Analogs Esterification->Ester_Analogs N-Substituted_Analogs N-Substituted Analogs N-Alkylation_Acylation->N-Substituted_Analogs

Caption: General synthetic routes to this compound analogs.

Logical Relationship of Drug Discovery Process

Drug Discovery and Development Logic Scaffold_Selection Scaffold Selection: This compound Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Biological_Screening Biological Screening (e.g., anti-inflammatory, antimicrobial) Analog_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Iterative process of drug discovery for this compound analogs.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Methyl-Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact physicochemical properties is paramount. Aminobenzoic acids, a class of compounds featuring both an acidic carboxylic acid group and a basic amino group on a benzene ring, are versatile scaffolds in medicinal chemistry. The strategic addition of a methyl group—either on the aromatic ring or on the amino group—can profoundly alter a molecule's acidity, lipophilicity, solubility, and crystal packing. These alterations, in turn, dictate pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth, objective comparison of the physicochemical property differences between key methyl-substituted aminobenzoic acids. We will delve into the underlying chemical principles governing these differences, supported by experimental data, and provide a validated protocol for a critical physicochemical measurement. Our focus is to equip you with the foundational knowledge to rationally design and select aminobenzoic acid derivatives for your research and development endeavors.

The Impact of Isomerism and Methylation: A Comparative Analysis

The position of the amino group relative to the carboxylic acid (ortho, meta, para) and the location of methyl substitution create a diverse landscape of physicochemical properties. Understanding these variations is crucial for predicting a compound's behavior in both chemical and biological systems.

Acidity and Basicity (pKa): A Tale of Two Functional Groups

The pKa values of aminobenzoic acids are critical determinants of their ionization state at physiological pH, which influences their solubility, membrane permeability, and receptor interactions. These molecules are amphoteric, possessing both a carboxylic acid group (-COOH) and an amino group (-NH2), each with its own distinct pKa.

  • pKa1 (-COOH): This value reflects the acidity of the carboxylic acid. A lower pKa1 indicates a stronger acid.

  • pKa2 (-NH3+): This value corresponds to the acidity of the protonated amino group. A higher pKa2 indicates a stronger base (as the conjugate acid is weaker).

The interplay of inductive and resonance effects of the substituents governs these values. The amino group is an activating, electron-donating group (by resonance) but is also inductively electron-withdrawing due to the electronegativity of nitrogen. The carboxylic acid group is a deactivating, electron-withdrawing group.

Table 1: Comparative pKa Values of Aminobenzoic Acid Isomers and Derivatives

CompoundStructurepKa1 (-COOH)pKa2 (-NH3+)
2-Aminobenzoic Acid (Anthranilic Acid)
alt text
2.174.85
3-Aminobenzoic Acid
alt text
3.074.79
4-Aminobenzoic Acid (PABA)
alt text
2.384.85
4-(Methylamino)benzoic Acid
alt text
~2.5 (Predicted)~5.0 (Predicted)
4-Amino-3-methylbenzoic Acid
alt text
~2.4 (Predicted)~4.9 (Predicted)

Note: Predicted values are based on computational models and may vary from experimental results.

Insights from the Data:

  • Isomeric Effects: The ortho-isomer (anthranilic acid) exhibits a lower pKa1, suggesting it is a stronger acid. This can be attributed to intramolecular hydrogen bonding between the amino and carboxyl groups, which stabilizes the carboxylate anion. The para-isomer has a slightly higher pKa1 than the ortho, likely due to the strong electron-donating resonance effect of the amino group, which destabilizes the carboxylate anion.

  • N-Methylation: The addition of a methyl group to the nitrogen is expected to increase the basicity (higher pKa2) due to the electron-donating inductive effect of the methyl group. This enhances the electron density on the nitrogen, making it a stronger proton acceptor.

  • Ring Methylation: A methyl group on the ring also has an electron-donating inductive effect, which is expected to slightly increase the basicity of the amino group and decrease the acidity of the carboxylic acid.

Lipophilicity (LogP): Navigating the Hydrophobic-Hydrophilic Balance

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater lipophilicity.

Table 2: Comparative LogP Values of Aminobenzoic Acid Isomers

CompoundLogP
2-Aminobenzoic Acid (Anthranilic Acid)1.21
3-Aminobenzoic Acid0.65
4-Aminobenzoic Acid (PABA)0.83

Insights from the Data:

  • The ortho-isomer is the most lipophilic, which can be attributed to the intramolecular hydrogen bonding that masks the polar functional groups, reducing their interaction with water.

  • The meta-isomer is the least lipophilic.

  • Effect of Methylation: The addition of a methyl group, being a nonpolar alkyl group, will invariably increase the lipophilicity (increase the LogP value) of the parent molecule. This is a key strategy used in medicinal chemistry to enhance membrane permeability.

Aqueous Solubility and Melting Point: The Influence of Intermolecular Forces

Solubility and melting point are intrinsically linked to the strength of the intermolecular forces within the crystal lattice versus the interactions with the solvent. Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher melting points and generally lower aqueous solubility.

Table 3: Comparative Melting Point and Aqueous Solubility of Aminobenzoic Acid Isomers

CompoundMelting Point (°C)Aqueous Solubility ( g/100 mL)
2-Aminobenzoic Acid146-1480.572 (25 °C)
3-Aminobenzoic Acid178-180Slightly soluble
4-Aminobenzoic Acid187-1890.539 (25 °C)
4-Amino-3-methylbenzoic Acid164-172Data not readily available
3-Amino-4-methylbenzoic Acid164-168Very soluble in water

Insights from the Data:

  • 4-Aminobenzoic acid has the highest melting point, suggesting strong intermolecular hydrogen bonding in its crystal lattice. The para-substitution allows for efficient packing and extensive hydrogen bonding networks.

  • 2-Aminobenzoic acid has the lowest melting point among the isomers, which can be explained by the intramolecular hydrogen bonding that reduces the capacity for intermolecular hydrogen bonds.

  • Effect of Methylation:

    • N-Methylation: Replacing a hydrogen on the amino group with a methyl group disrupts hydrogen bonding capabilities. This can lead to a decrease in melting point and potentially an increase in solubility in less polar solvents, though the effect on aqueous solubility can be complex.

    • Ring Methylation: The introduction of a methyl group on the ring can disrupt crystal packing, potentially leading to a lower melting point compared to the parent isomer. The increased lipophilicity from the methyl group may decrease aqueous solubility. The high solubility of 3-amino-4-methylbenzoic acid is an interesting case that warrants further investigation into its crystal structure.

Spectroscopic Distinctions: A Fingerprint of Methyl Substitution

Spectroscopic techniques provide invaluable information about the chemical structure and electronic environment of molecules.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between isomers. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment.

  • ¹H NMR: In 4-aminobenzoic acid, the aromatic protons appear as two doublets due to the symmetry of the molecule. Methyl substitution on the ring breaks this symmetry, leading to more complex splitting patterns. An N-methyl group will introduce a new singlet at approximately 2.8-3.0 ppm.

  • ¹³C NMR: The chemical shift of the carboxyl carbon is typically around 167-172 ppm. The carbons attached to the amino and carboxyl groups are also diagnostic. Methyl substitution will introduce a new signal in the aliphatic region (around 15-25 ppm for a ring methyl and 30-40 ppm for an N-methyl).

UV-Vis Spectroscopy

The aminobenzoic acids possess a chromophore (the benzene ring with its substituents) that absorbs UV light. The position of the absorption maximum (λmax) is influenced by the electronic effects of the substituents. For 4-aminobenzoic acid, the λmax is around 278 nm.[1] Methylation can cause a slight bathochromic (red) or hypsochromic (blue) shift depending on its position and its influence on the electronic transitions.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[2] This protocol outlines a reliable procedure for this measurement.

Objective: To determine the octanol-water partition coefficient (LogP) of a methyl-substituted aminobenzoic acid.

Materials:

  • Test compound (e.g., 4-aminobenzoic acid)

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Deionized water (HPLC grade, pre-saturated with 1-octanol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Volumetric flasks

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE for organic phase, nylon for aqueous phase)

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix 1-octanol and water (or PBS for LogD determination) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (1-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: a. In a separatory funnel or centrifuge tube, add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated organic phase containing the test compound. b. Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: a. Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Sampling: a. Carefully withdraw an aliquot from both the aqueous and organic phases. b. Filter each aliquot through the appropriate syringe filter to remove any microdroplets of the other phase.

  • Analysis: a. Analyze the concentration of the test compound in both phases using a validated HPLC-UV method.

  • Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water b. LogP is the logarithm base 10 of the partition coefficient: LogP = log10(P)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is a critical step to ensure that the volumes of the two phases do not change during the partitioning process due to mutual solubility.

  • Choice of analytical method: HPLC-UV is chosen for its sensitivity and specificity, allowing for accurate quantification of the analyte in each phase.

  • Use of a buffer (for LogD): For ionizable compounds like aminobenzoic acids, the partition is pH-dependent. Using a buffer at a specific pH (e.g., 7.4 to mimic physiological conditions) allows for the determination of the distribution coefficient (LogD), which is more relevant for pharmaceutical applications.

Workflow Diagram:

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Prepare Pre-saturated 1-Octanol and Water/PBS E1 Mix Aqueous and Organic Phases P1->E1 P2 Prepare Stock Solution in 1-Octanol P2->E1 E2 Shake to Reach Equilibrium E1->E2 E3 Separate Phases (Centrifuge if needed) E2->E3 E4 Sample and Filter Each Phase E3->E4 A1 Analyze Concentrations by HPLC-UV E4->A1 A2 Calculate P and LogP A1->A2

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

The physicochemical properties of aminobenzoic acids are highly tunable through methyl substitution. The position of the methyl group—whether on the aromatic ring or the amino group—exerts distinct electronic and steric effects that modulate pKa, LogP, solubility, and melting point. A thorough understanding of these structure-property relationships is essential for the rational design of aminobenzoic acid derivatives with desired characteristics for pharmaceutical and other applications. This guide provides a foundational comparison and a robust experimental protocol to aid researchers in this endeavor. Further experimental investigation into the properties of a wider range of N-methylated and ring-methylated isomers will undoubtedly provide even deeper insights into this versatile class of compounds.

References

The Versatility of 3-Amino-2-methylbenzoic Acid: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methylbenzoic acid (CAS 52130-17-3), also known as 3-amino-o-toluic acid, is an aromatic amino acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its unique trifunctional nature, possessing an amine group, a carboxylic acid group, and a methyl group on a benzene ring, allows for a diverse range of chemical transformations. This guide will delve into the primary applications of this compound, offering a comparative perspective on its performance against alternative synthetic strategies and starting materials.

I. Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is crucial for its widespread application. The most common laboratory and industrial-scale preparations involve the reduction of 2-methyl-3-nitrobenzoic acid. However, alternative, more environmentally friendly methods are emerging.

A. Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic acid

This is a well-established and high-yielding method. The reaction involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol:

  • Dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in a suitable solvent, such as ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of 5% Pd/C (typically 5-10% by weight of the starting material).

  • Pressurize the vessel with hydrogen gas (balloon pressure or higher for industrial scale) and stir the mixture vigorously at room temperature for several hours (typically 15 hours)[1].

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography to yield a white to off-white solid[1].

Performance Data:

ParameterValueReference
Starting Material2-Methyl-3-nitrobenzoic acid[1]
Catalyst5% Pd/C[1]
SolventEthyl Acetate[1]
Reaction Time15 hours[1]
Yield~90%[1]
PurityHigh after purification[1]
B. Environmentally Friendly Liquid Phase Catalytic Hydrogenation

Traditional methods often involve organic solvents and may require purification steps. A greener alternative utilizes liquid phase catalytic hydrogenation in an aqueous medium, which simplifies the workup process.

Experimental Protocol:

  • Perform a salt-forming reaction with 3-nitro-2-methylbenzoic acid.

  • Carry out liquid phase catalytic hydrogenation using a nickel-based catalyst (e.g., 6504K nickel, Raney nickel) in water as the solvent. The reaction is typically run at elevated temperature (e.g., 125 °C) and pressure (e.g., 2.0 MPa)[2].

  • After the reaction, the product is isolated by simple acidification, filtration, and drying, often eliminating the need for extensive purification[2].

Comparative Analysis:

FeatureCatalytic Hydrogenation (Pd/C)Liquid Phase Catalytic Hydrogenation (Ni)
Solvent Organic (e.g., Ethyl Acetate)Water
Catalyst Palladium on CarbonNickel-based
Workup Filtration, Evaporation, PurificationAcidification, Filtration, Drying
Environmental Impact Higher due to organic solvent useLower, "greener" process
Yield ~90%[1]>95%[2]
Purity High after purification>99% without extensive purification[2]

This comparison highlights the advantages of the aqueous-phase hydrogenation in terms of yield, purity of the final product without extensive purification, and environmental friendliness.

II. Pharmaceutical Applications: A Cornerstone in Drug Synthesis

This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the immunomodulatory drug Lenalidomide and various tyrosine kinase inhibitors.

A. Synthesis of Lenalidomide

Lenalidomide is a crucial medication for treating multiple myeloma. The synthesis of its core isoindolinone structure often utilizes intermediates derived from this compound. A common route starts with the esterification and subsequent bromination of 2-methyl-3-nitrobenzoic acid, the precursor to this compound.

Synthetic Workflow for Lenalidomide Precursor:

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Coupling and Cyclization cluster_3 Final Product Synthesis 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic acid Methyl_2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate 2-Methyl-3-nitrobenzoic_acid->Methyl_2-methyl-3-nitrobenzoate Esterification Methyl_2-(bromomethyl)-3-nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl_2-methyl-3-nitrobenzoate->Methyl_2-(bromomethyl)-3-nitrobenzoate Bromination (e.g., NBS) Coupling_with_aminopiperidinedione Coupling with 3-aminopiperidine-2,6-dione Methyl_2-(bromomethyl)-3-nitrobenzoate->Coupling_with_aminopiperidinedione Nitro_precursor 3-(4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Coupling_with_aminopiperidinedione->Nitro_precursor Reduction Reduction of Nitro Group Nitro_precursor->Reduction Lenalidomide Lenalidomide Reduction->Lenalidomide

Caption: Synthetic pathway to Lenalidomide.

Comparative Synthesis of Lenalidomide:

Several synthetic routes to Lenalidomide exist, with variations in the reduction of the nitro precursor being a key differentiating factor.

Reduction MethodReagentsYieldPurityReference
Catalytic HydrogenationPd/C, H₂HighHigh[3]
Iron-mediated ReductionFe, NH₄Cl59.8% (overall)99.6%[2][4]

While catalytic hydrogenation is a standard and effective method, the use of iron in the presence of ammonium chloride offers a potentially more cost-effective and scalable alternative, avoiding the use of precious metal catalysts and high-pressure hydrogenation equipment.

B. Building Block for Tyrosine Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies. These inhibitors function by blocking the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Mechanism of Action of Tyrosine Kinase Inhibitors:

G cluster_0 Cell Signaling cluster_1 TKI Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates Blocked_Site ATP-binding site blocked Receptor_Tyrosine_Kinase->Blocked_Site ATP ATP ATP->Receptor_Tyrosine_Kinase Provides phosphate Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling TKI Tyrosine Kinase Inhibitor (derived from this compound) TKI->Receptor_Tyrosine_Kinase Binds to ATP-binding site

Caption: TKI mechanism of action.

The structural motif of this compound allows for the construction of complex molecular scaffolds that can selectively bind to the ATP-binding pocket of specific tyrosine kinases, thereby inhibiting their function and disrupting cancerous cell signaling.

III. Agrochemical Applications: A Key Component in Modern Insecticides

The versatility of this compound extends to the agrochemical industry, where it is a key starting material for the synthesis of potent insecticides, most notably Chlorantraniliprole.

A. Synthesis of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It acts on insect ryanodine receptors, leading to impaired muscle function and ultimately, pest mortality. The synthesis involves the coupling of two key intermediates, one of which is derived from 2-amino-3-methylbenzoic acid (a close derivative of the topic compound).

Synthetic Workflow for Chlorantraniliprole:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Coupling and Final Product 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid Chlorination Chlorination 2-Amino-3-methylbenzoic_acid->Chlorination 2-Amino-5-chloro-3-methylbenzoic_acid 2-Amino-5-chloro-3-methylbenzoic acid Chlorination->2-Amino-5-chloro-3-methylbenzoic_acid Coupling Amide Coupling 2-Amino-5-chloro-3-methylbenzoic_acid->Coupling Pyrazole_intermediate 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid Pyrazole_intermediate->Coupling Chlorantraniliprole Chlorantraniliprole Coupling->Chlorantraniliprole

Caption: Synthesis of Chlorantraniliprole.

Experimental Protocol for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid:

  • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF)[5].

  • Add a chlorinating agent, for example, N-chlorosuccinimide (NCS)[5].

  • Reflux the reaction mixture for a specified time (e.g., 3 hours)[5].

  • After cooling, pour the reaction mixture into ice water and adjust the pH to precipitate the product[5].

  • Filter and wash the solid to obtain 2-amino-5-chloro-3-methylbenzoic acid[5].

B. Comparative Efficacy and Environmental Impact of Chlorantraniliprole

Chlorantraniliprole's efficacy and environmental profile are key considerations for its use in agriculture. A comparison with other insecticides, such as the neonicotinoid imidacloprid, highlights its advantages.

Comparative Ecotoxicity Data:

OrganismEndpointChlorantraniliproleImidaclopridReference
Honey Bee (Apis mellifera) Adult Acute Oral LD₅₀ (µ g/bee )> 40.013[6]
Honey Bee (Apis mellifera) Adult Acute Contact LD₅₀ (µ g/bee )> 1000.060[6]
Earthworm (Eisenia fetida) Acute LC₅₀ (mg/kg soil)> 10003.05 - 10.6[6]

Environmental Fate:

Chlorantraniliprole is characterized by its moderate persistence in soil, with a half-life ranging from 228 to 924 days in aerobic soil conditions[7]. While it has the potential for mobility in soil and water, its low toxicity to non-target organisms, as indicated in the table above, makes it a more environmentally favorable option compared to many older classes of insecticides[8].

IV. Dye and Pigment Industry: A Building Block for Color

This compound and its isomers are valuable precursors in the synthesis of azo dyes and pigments. The presence of the amino group allows for diazotization, a key reaction in the formation of the azo chromophore (-N=N-), which is responsible for the color of these compounds.

A. General Synthesis of Azo Dyes

The synthesis of azo dyes from aromatic amines like this compound follows a two-step process: diazotization followed by coupling.

Experimental Workflow for Azo Dye Synthesis:

  • Diazotization: Dissolve the aromatic amine (e.g., this compound) in an acidic solution (e.g., HCl) and cool it to 0-5 °C. A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an alkaline solution. The azo dye precipitates out of the solution and can be collected by filtration.

Illustrative Reaction Scheme:

G Aromatic_Amine This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General synthesis of an azo dye.

The specific color and properties of the resulting dye, such as lightfastness and solubility, are determined by the chemical structures of both the aromatic amine and the coupling component. The presence of the carboxylic acid group in this compound can enhance the water solubility of the resulting dye, which is a desirable property for many dyeing applications.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its applications span across critical industries, from life-saving pharmaceuticals to essential crop protection agents and vibrant colorants. The comparative analysis of its synthesis and applications demonstrates a continuous drive towards more efficient, cost-effective, and environmentally benign chemical processes. As research and development in these fields progress, the demand for high-purity this compound is expected to grow, further solidifying its importance as a key building block in modern organic synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every researcher. The proper handling of waste is not merely a logistical task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3), grounded in established safety protocols and regulatory standards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream with confidence and precision.

The foundation of chemical waste management is the "cradle to grave" principle mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This principle holds the generator of the waste responsible for its management from the moment it is created until its final, safe disposal. This guide is designed to help you fulfill that responsibility effectively.

Hazard Profile and Initial Risk Assessment

Before any handling or disposal procedure begins, a thorough understanding of the chemical's hazard profile is essential. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[2]

Key Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5]

While not regulated as a dangerous good for transport[3], its inherent irritant properties necessitate careful handling at all times, especially during disposal where the risk of exposure can be heightened. It is incompatible with strong oxidizing agents.[2]

The Regulatory Imperative: EPA and OSHA Compliance

Disposal procedures are not arbitrary; they are dictated by federal and state regulations. Two primary federal standards govern laboratory chemical waste in the United States:

  • OSHA 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories": Known as the OSHA Lab Standard, this requires employers to develop a written Chemical Hygiene Plan (CHP).[6][7][8] Your institution's CHP is the primary document you must follow, as it details specific procedures for your work environment.

  • EPA 40 CFR Parts 260-273, "Resource Conservation and Recovery Act (RCRA)": These regulations govern the management of hazardous waste.[1] It is a university and corporate policy to assume all chemical wastes are hazardous, which simplifies compliance and enhances safety.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE is informed directly by the substance's Safety Data Sheet (SDS).

Engineering Controls: All handling and packaging of this compound waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][8] Ensure eyewash stations and safety showers are readily accessible.[2]

Table 1: Required PPE for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[2][3]
Eye/Face Protection Safety glasses with side shields or goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against dust particles and splashes, preventing serious eye irritation.[2]
Skin/Body Protection Standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.Prevents contamination of personal clothing and minimizes skin contact.[2]
Respiratory Protection A NIOSH-approved N95 dust mask may be necessary if handling large quantities or if dust cannot be controlled.Prevents inhalation of dust, which can cause respiratory tract irritation. Consult your CHP or EHS.

Standard Operating Procedure: Routine Waste Disposal

This protocol covers the disposal of expired, surplus, or unwanted this compound and materials lightly contaminated during routine lab work.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the material as "Waste this compound."

  • Segregate: This is a solid, non-acute hazardous waste. It must be segregated from liquid waste, acutely toxic waste, and incompatible materials like strong oxidizers.[9][10]

Step 2: Containerization

  • Select Container: Use a designated solid hazardous waste container that is compatible with the chemical. This is typically a wide-mouth plastic pail or a similar container provided by your institution's Environmental Health & Safety (EHS) department.

  • Keep Closed: The container must be kept tightly sealed at all times except when adding waste.[1] This is a common EPA violation and is critical for preventing spills and exposure.[1]

Step 3: Labeling

  • Affix Label: Attach a hazardous waste label to the container before adding any waste.

  • Complete Information: Fill out the label completely and legibly, including:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" (no abbreviations)

    • Accumulation Start Date (the date the first particle of waste enters the container)

    • Hazard identification (e.g., "Irritant")

Step 4: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secondary Containment: It is best practice to keep the waste container in a secondary bin or tray to contain any potential leaks.

  • Pickup Request: Once the container is full, or before the accumulation time limit is reached (consult your EHS office for specific time limits), submit a waste pickup request through your institution's EHS department. Do not overfill containers.

Emergency Protocol: Spill Cleanup and Disposal

Accidental spills require a calm, methodical response to ensure personnel safety and proper cleanup.

Step 1: Assess and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or ventilation is poor, evacuate the area.

  • Ensure the fume hood is operational if the spill occurred inside it.[3]

Step 2: Don Appropriate PPE

  • Wear all PPE listed in Table 1, including respiratory protection if significant dust is generated.

Step 3: Containment and Cleanup

  • Prevent Dispersion: Avoid creating dust. Do not use a dry brush or compressed air.[3]

  • Clean Up: Gently sweep up the solid material and shovel it into a designated hazardous waste container.[2][4] You can lightly moisten a paper towel with water to wipe up the final residue.

  • Decontaminate: Wipe the spill area with soap and water.

Step 4: Disposal of Spill Debris

  • All materials used for cleanup (gloves, paper towels, etc.) are now considered hazardous waste.

  • Place all contaminated items into the hazardous waste container with the spilled chemical.

  • Seal, label, and manage the container as described in the routine disposal procedure.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_routine Routine Disposal cluster_spill Accidental Spill start Waste Generated: This compound waste_id 1. Identify & Segregate Waste (Solid Irritant) start->waste_id Surplus / Contaminated Labware assess 1. Assess & Secure Area start->assess Spill Occurs containerize 2. Use Labeled, Compatible, Closed Waste Container waste_id->containerize store 3. Store in Satellite Accumulation Area containerize->store pickup 4. Request EHS Pickup store->pickup ppe 2. Don Full PPE assess->ppe cleanup 3. Sweep Solid Material (Avoid Dust) ppe->cleanup decontam 4. Decontaminate Area cleanup->decontam decontam->containerize Dispose of Cleanup Debris

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals handling 3-Amino-2-methylbenzoic acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of safety that builds trust in your laboratory practices. The protocols described herein are designed as a self-validating system to protect you and the integrity of your research.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound is the foundation of effective personal protection. This compound, a solid powder at room temperature, presents its primary exposure risks through inhalation of dust and direct contact with skin or eyes.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation [1][2]. This indicates that direct contact can lead to inflammatory reactions on the skin.

  • H319: Causes serious eye irritation [1][2]. Contact with the eyes can cause significant, potentially damaging, irritation.

  • Potential for Respiratory Irritation : While not universally listed for this specific isomer, structurally similar compounds like 3-Amino-4-methylbenzoic acid are classified as H335 (May cause respiratory irritation)[3][4]. Given its fine powder form, it is prudent to treat this compound as a potential respiratory irritant.

These classifications dictate a multi-faceted approach to PPE, focusing on creating an impermeable barrier between the researcher and the chemical.

The Core Ensemble: Your Essential Protective Gear

Your primary defense is a correctly chosen and properly worn set of PPE. The following components are mandatory when handling this compound.

Eye and Face Protection

The eyes are particularly vulnerable to chemical insults. The choice of protection depends on the specific task and the associated risk of splashes or airborne particles.

  • Minimum Requirement: At all times in the laboratory where this chemical is present, wear safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards[5].

  • Elevated Risk: When handling the solid powder (e.g., weighing) or when there is any risk of splashing, upgrade to chemical splash goggles[2]. Goggles provide a complete seal around the eyes, offering superior protection against fine dust and liquid splashes.

  • Maximum Protection: For tasks with a high splash potential, such as transferring large volumes of a solution or during a spill cleanup, a face shield must be worn over chemical splash goggles to protect the entire face[1][5].

Skin and Body Protection

Preventing skin contact is critical to avoid the irritation classified under H315[1][2].

  • Gloves: Wear nitrile gloves, as they provide good resistance to a broad range of chemicals for short-term use[5][6]. Before each use, visually inspect gloves for any signs of degradation or pinholes. Use proper glove removal technique to avoid contaminating your skin upon doffing. Dispose of gloves immediately after handling the chemical.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect your skin and personal clothing from contamination[5]. In the event of a significant spill on the coat, it must be removed immediately and decontaminated before reuse[1][3].

  • Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting to protect your feet from potential spills[5].

Respiratory Protection

The fine, dusty nature of solid this compound makes respiratory protection a critical consideration. The first line of defense should always be engineering controls.

  • Engineering Controls: Whenever possible, handle the solid chemical inside a certified chemical fume hood or a ventilated balance enclosure[1][2]. These systems capture dust at the source, preventing it from entering the laboratory air.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control dust generation, a NIOSH-approved respirator is mandatory[5][7]. For fine dusts, a filtering facepiece respirator (such as an N95) is the minimum requirement. Use of such equipment requires prior medical evaluation and fit-testing to be effective[6].

Operational Protocols: PPE in Action

The level of PPE required is dynamic and corresponds to the specific procedure being performed.

Protocol 1: Weighing and Preparing Solutions

This is a high-risk activity due to the potential for generating airborne dust.

  • Preparation: Don your core PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Engineering Control: Perform all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to contain any dust.

  • Handling: Use a spatula to carefully transfer the solid, minimizing any actions that could aerosolize the powder.

  • Dissolution: When adding solvent, do so slowly to avoid splashing.

  • Cleanup: After weighing, carefully wipe down the spatula and the balance surface with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

  • Doffing: Remove gloves and wash hands thoroughly with soap and water[1][2].

Protocol 2: Managing Spills and Waste

Accidents happen. A prepared response minimizes risk.

  • Evacuate: Ensure non-essential personnel leave the immediate area.

  • Assess: For a small, dry spill, proceed with cleanup. For a large spill, evacuate the lab and contact your institution's safety officer.

  • Don PPE: Wear chemical splash goggles, a lab coat, and nitrile gloves. A respirator may be necessary if a significant amount of dust is present.

  • Containment: Gently cover the spill with an absorbent material to prevent further dust dispersal.

  • Cleanup: Carefully sweep the material into a designated waste container. Avoid vigorous sweeping that could create dust clouds.

  • Decontamination: Wipe the spill area with a damp cloth.

  • Disposal: All cleanup materials and contaminated PPE must be placed in a sealed container, properly labeled, and disposed of as hazardous waste according to institutional and local regulations[1][2].

Data-Driven PPE Selection

This table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) General Lab VentilationSafety GlassesNot RequiredLab CoatNot Required
Weighing Solid Fume Hood / Ventilated EnclosureChemical Splash GogglesNitrile GlovesLab CoatRequired (e.g., N95) if not in a hood
Preparing Solution Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required (if in hood)
Use in Closed Reaction System Chemical Fume HoodSafety GlassesNitrile GlovesLab CoatNot required (if in hood)
Small Spill Cleanup N/AChemical Splash GogglesNitrile GlovesLab CoatN95 Respirator or higher

The following workflow provides a logical pathway for determining the appropriate level of personal protection.

PPE_Workflow cluster_base Base Requirements start Start: Handling This compound q_solid Handling Solid Powder or Generating Dust? start->q_solid eng_control Work in a Chemical Fume Hood or Ventilated Enclosure q_solid->eng_control Yes q_splash Is there a Splash Risk? q_solid->q_splash No (Solution) eng_control->q_splash ppe_respirator Add: - N95 Respirator (if not in hood) eng_control->ppe_respirator If hood is unavailable ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles q_splash->ppe_goggles Yes q_high_splash q_high_splash ppe_goggles->q_high_splash High Splash Risk? ppe_faceshield Add: - Face Shield (over goggles) q_high_splash->ppe_base No, continue with Goggles q_high_splash->ppe_faceshield Yes

Caption: PPE selection workflow for this compound.

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate the consequences of an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[2][8]. If skin irritation occurs or persists, seek medical attention[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[1][8]. If the person feels unwell or has difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek medical attention[2].

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

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